2-Amino-5,6-dimethylbenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFQISHSXCFZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183342 | |
| Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00183342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-75-1 | |
| Record name | 2-Amino-5,6-dimethylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |
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| Record name | 29096-75-1 | |
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| Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |
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| Record name | 5,6-dimethylbenzimidazol-2-ylamine | |
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| Record name | 2-Amino-5,6-dimethylbenzimidazole | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-5,6-dimethylbenzimidazole chemical properties
An In-depth Technical Guide to 2-Amino-5,6-dimethylbenzimidazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. We will delve into its core chemical properties, outline a robust synthesis protocol, explore its spectroscopic signature, and discuss its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile molecule.
Core Physicochemical & Structural Properties
This compound, with the CAS Registry Number 29096-75-1, is an aromatic organic compound featuring a benzene ring fused to an imidazole ring.[1][2][3][4] The presence of two methyl groups on the benzene ring and an amino group on the imidazole moiety defines its unique reactivity and biological potential.[5] The molecule typically appears as a tan or brown crystalline powder.[3][6]
The structural arrangement, particularly the electron-rich nitrogen heterocycle, allows for diverse weak interactions, such as hydrogen bonding and π-π stacking.[7][8] This makes it an excellent scaffold for binding to a wide array of therapeutic targets.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29096-75-1 | [1][2][3][4][6] |
| Molecular Formula | C₉H₁₁N₃ | [1][3][4][6][9] |
| Molecular Weight | 161.20 g/mol | [1][3][6][9] |
| Appearance | Tan or brown crystal or powder | [3][6] |
| Melting Point | 220-223 °C (with decomposition) | [3][6][10] |
| Boiling Point | 389.3±45.0 °C (Predicted) | [10] |
| pKa | 11.47±0.10 (Predicted) | [10] |
| logP (Octanol/Water) | 1.280 (Crippen Method) | [9] |
| Storage | Room Temperature, under inert gas | [6][10] |
| SMILES | Cc1cc2nc(N)[nH]c2cc1C | [3][9] |
| InChI Key | YPFQISHSXCFZMU-UHFFFAOYSA-N | [1][3][5][9] |
Synthesis Protocol: A Validated Approach
The synthesis of 2-aminobenzimidazoles is a cornerstone reaction in medicinal chemistry. A common and reliable method involves the condensation of an o-phenylenediamine derivative with cyanogen bromide. This protocol details the synthesis of the title compound from 4,5-dimethyl-1,2-phenylenediamine.
Causality in Experimental Design: The choice of 4,5-dimethyl-1,2-phenylenediamine as the precursor directly provides the desired 5,6-dimethyl substitution pattern on the final benzimidazole core. Cyanogen bromide serves as an efficient electrophilic source of the "C-N" unit required to form the 2-amino-imidazole ring. The reaction is typically performed in an aqueous or alcoholic medium to facilitate the solubility of the diamine salt and manage the reaction exotherm.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of 5% aqueous hydrochloric acid. Stir until a clear solution is obtained. This step protonates the diamine, increasing its solubility and activating it for the subsequent reaction.
-
Reaction with Cyanogen Bromide: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 8.5 g of cyanogen bromide in 50 mL of water dropwise over 30 minutes. Perform this step in a well-ventilated fume hood as CNBr is volatile and toxic. The cyanamide intermediate formed in situ will cyclize. Maintain the temperature below 10 °C throughout the addition.
-
Neutralization and Precipitation: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH reaches ~8. This step deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C for 4 hours. The final product should be a tan or brown crystalline powder.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. The following data outlines the expected spectroscopic characteristics for this compound based on its functional groups and structural analysis principles.[11] Experimental spectra are available in public databases for comparison.[1][12][13]
¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[14] The symmetry of the molecule simplifies the aromatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~6.8 | Singlet, 2H (Aromatic C4-H, C7-H) |
| ~6.2 | Broad Singlet, 2H (Amine -NH₂) | |
| ~2.2 | Singlet, 6H (Methyl -CH₃) | |
| ¹³C NMR | ~155 | Imidazole C2 (attached to -NH₂) |
| ~130 | Aromatic C5, C6 (attached to -CH₃) | |
| ~128 | Aromatic C3a, C7a (ring fusion) | |
| ~112 | Aromatic C4, C7 | |
| ~20 | Methyl -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) |
| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Imidazole) | 1620 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would likely show a strong molecular ion peak.
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Species |
| ESI+ | 162.10 | [M+H]⁺ |
| ESI+ | 184.08 | [M+Na]⁺ |
| EI | 161 | [M]⁺• |
Reactivity, Research, and Applications
This compound is a highly versatile building block, primarily due to the reactivity of its 2-amino group and its structural similarity to biological purines.[5][6] This has led to its widespread use in several key areas of research and development.[8][15]
Pharmaceutical Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] this compound serves as a crucial starting material or intermediate in the synthesis of more complex bioactive molecules.[6]
-
Antimicrobial & Antioxidant Agents: The amino group can be readily acylated by coupling with various carboxylic acids. A study demonstrated that coupling this moiety with heterocyclic aromatic carboxylic acids and fatty acids yielded compounds with promising antimicrobial and antioxidant activities.[16]
-
Anticancer & Anti-infective Research: It is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.[6] Its structural core is explored for the development of agents like PARP inhibitors.[7]
Biochemical Research & Vitamin B₁₂
Perhaps its most notable role is its connection to cobalamin (Vitamin B₁₂). The 5,6-dimethylbenzimidazole (DMB) moiety, which lacks the 2-amino group, serves as the "lower ligand" to the central cobalt atom in Vitamin B₁₂.[17][18][19]
-
Biosynthesis Studies: Research into the anaerobic biosynthesis of DMB has identified the enzymatic pathways that construct this vital component.[17][18] this compound itself has been used in the chemical synthesis and labeling of Vitamin B₁₂ analogs for research purposes.[20]
-
Enzyme Inhibition: Its structural similarity to flavin cofactors has been shown to cause an antagonistic effect on certain flavoenzymes, making it a tool for studying metabolic pathways.[21]
Caption: Key application areas of this compound.
Safety & Handling
As a laboratory chemical, this compound should be handled with appropriate care. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[22]
-
Handling: Use in a well-ventilated fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[22]
-
Storage: Store in a tightly sealed container at room temperature, preferably under an inert atmosphere like argon or nitrogen.[6][10]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile scaffold with significant proven value and future potential. Its robust synthesis, well-defined chemical properties, and diverse reactivity make it an indispensable tool for researchers in drug discovery, biochemistry, and material science. Understanding its core characteristics, as detailed in this guide, is the first step toward leveraging its full potential in developing novel solutions to complex scientific challenges.
References
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- Renz, P. [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. PubMed. [Link]
- Al-Ghorbani, M., et al. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal. [Link]
- Schlingmann, G., et al. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide. PubMed. [Link]
- Tan, C., et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.
- Mehta, A. P., et al. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society. [Link]
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- Singh, S., et al. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
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- Wiley. This compound. SpectraBase. [Link]
- PubChem. 5,6-Dimethylbenzimidazole.
- Martinez-Guzman, O., et al. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. PubMed Central. [Link]
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- Chen, Y. Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole.
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An In-depth Technical Guide to 2-Amino-5,6-dimethylbenzimidazole: A Key Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
2-Amino-5,6-dimethylbenzimidazole, identified by its CAS number 29096-75-1, is a heterocyclic aromatic organic compound that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Structurally, it is characterized by a fused benzene and imidazole ring system, with methyl groups at the 5 and 6 positions and a reactive amino group at the 2-position.[2] This unique arrangement of functional groups imparts favorable physicochemical properties, including enhanced reactivity and solubility in polar solvents, making it a versatile building block for the synthesis of a diverse array of bioactive molecules.[2]
The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets with high affinity.[3][4] The 2-aminobenzimidazole moiety, in particular, is a common structural feature in many pharmacologically active compounds.[5] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical role as a precursor in the development of targeted therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 29096-75-1 | [2] |
| Molecular Formula | C₉H₁₁N₃ | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 220-223 °C (decomposes) | [1] |
| SMILES | Cc1cc2nc(N)[nH]c2cc1C | [2] |
| InChI Key | YPFQISHSXCFZMU-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of 2-aminobenzimidazoles is a well-established process in organic chemistry. One of the most classical and reliable methods involves the cyclization of an o-phenylenediamine derivative with a source of the C2-amino group, such as cyanogen bromide. This method is highly efficient and provides a direct route to the desired product.
The synthesis of this compound proceeds via the reaction of 4,5-dimethyl-o-phenylenediamine with cyanogen bromide. The reaction mechanism involves the nucleophilic attack of the amino groups of the diamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent elimination to form the stable benzimidazole ring system. The presence of electron-donating methyl groups on the benzene ring of 4,5-dimethyl-o-phenylenediamine enhances the nucleophilicity of the amino groups, facilitating a more efficient reaction compared to the unsubstituted o-phenylenediamine.[6]
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where the successful formation of the product can be monitored by the precipitation of the hydrobromide salt and confirmed by the characterization of the final product.
-
Reaction Setup: In a well-ventilated fume hood, prepare an aqueous suspension of equimolecular amounts of 4,5-dimethyl-o-phenylenediamine and cyanogen bromide in water. Causality: The use of an aqueous medium is a classic and effective solvent for this reaction, and maintaining equimolar ratios ensures complete conversion of the starting material.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction can be visually monitored by the formation of a precipitate, which is the hydrobromide salt of this compound.[7] Trustworthiness: The formation of a precipitate provides a clear indication that the reaction is proceeding as expected.
-
Neutralization: Once the reaction is complete (typically monitored by thin-layer chromatography), neutralize the reaction mixture with a suitable base, such as aqueous ammonia or sodium hydroxide solution, until the pH is alkaline. This step converts the hydrobromide salt to the free base form of the product.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid. Self-validation: The purity of the final product can be assessed by its melting point and confirmed by the analytical techniques described in the following section.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and splitting patterns will be characteristic of the this compound structure. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the two methyl carbons, the six aromatic carbons, and the C2 carbon of the imidazole ring.[8] |
| FTIR | Characteristic absorption bands for N-H stretching of the amino and imidazole groups, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the benzimidazole ring system.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.10 g/mol for the exact mass).[8] |
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.[1] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]
A Premier Scaffold for Aurora Kinase Inhibitors
A particularly compelling application of 2-aminobenzimidazole derivatives is in the development of Aurora kinase inhibitors.[2][11] Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[12] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2]
Derivatives of 2-aminobenzimidazole have been designed as bioisosteres of other known Aurora kinase inhibitors, offering improved properties such as enhanced aqueous solubility while maintaining potent inhibitory activity.[2][11] These compounds typically function by competing with ATP for the binding site on the kinase, thereby inhibiting its phosphotransferase activity and leading to mitotic arrest and apoptosis in cancer cells.[2]
Broader Therapeutic Potential
Beyond Aurora kinases, derivatives of 2-aminobenzimidazoles have been investigated as inhibitors of other key cellular targets:
-
Topoisomerase Inhibition: Certain benzimidazole derivatives have been shown to inhibit DNA topoisomerases I and II, enzymes that are essential for DNA replication and repair.[5][13][14][15] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and cell death, a mechanism exploited in cancer chemotherapy.[14]
-
Antimicrobial Activity: The 2-aminobenzimidazole scaffold has been utilized to develop potent antimicrobial agents.[3] Some derivatives have demonstrated the ability to potentiate the activity of existing antibiotics against Gram-negative bacteria, a significant advancement in combating antibiotic resistance.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[11]
Conclusion
This compound is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis, coupled with the vast therapeutic potential of its derivatives, makes it a highly valuable scaffold for medicinal chemists. The demonstrated success of 2-aminobenzimidazole-based compounds as potent inhibitors of key biological targets, such as Aurora kinases, underscores the enduring relevance of this heterocyclic core. As research continues to uncover new biological pathways and therapeutic targets, the versatility of this compound will undoubtedly continue to fuel the development of the next generation of innovative medicines.
References
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- Arote, R. B., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. [Link]
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2020).
- Raoof, S. S., et al. (2023). Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases.
- Hernández-Vázquez, E., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
- Nemeth, A. M., et al. (2023). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. RSC Medicinal Chemistry. [Link]
- Fridrich, E., & Müller, O. (1984). [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. Hoppe-Seyler's Zeitschrift für physiologische Chemie. [Link]
- Hu, Y., et al. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Medicinal Chemistry Letters. [Link]
- Al-Ostath, A., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]
- Li, J., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Amino-5,6-dimethylbenzimidazole
Abstract
This technical guide provides a comprehensive, scientifically grounded protocol for the synthesis of 2-Amino-5,6-dimethylbenzimidazole, a pivotal intermediate in pharmaceutical and biochemical research. Acknowledging a common point of confusion, this paper clarifies that the correct starting material for this specific derivative is 4,5-dimethyl-1,2-phenylenediamine, not the unsubstituted o-phenylenediamine. The core of this guide is a detailed exposition of the von Rad-type reaction, employing cyanogen bromide for the cyclization of the diamine precursor. We will explore the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this valuable heterocyclic compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its unique structure allows it to act as a versatile pharmacophore, interacting with a wide array of biological targets.[1][2] Consequently, benzimidazole derivatives are integral to numerous pharmaceuticals, exhibiting antimicrobial, antiviral, anticancer, and antifungal properties.[1][3][4]
This compound is a particularly noteworthy derivative. It serves as a crucial building block in the synthesis of more complex molecules, including ligands for vitamin B12 analogs and other pharmacologically active agents.[3][5] Its biological significance stems from its structural relationship to 5,6-dimethylbenzimidazole (DMB), the naturally occurring lower axial ligand in coenzyme B12.[4][6] A reliable synthetic route to this compound is therefore of high value to the scientific community.
This guide focuses on the most direct and widely cited method for its preparation: the reaction of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide (BrCN).[5] It is critical to initiate the synthesis with this specific diamine to achieve the desired 5,6-dimethyl substitution pattern on the resulting benzimidazole ring.[7]
Reaction Mechanism and Scientific Rationale
The synthesis of 2-aminobenzimidazoles from o-phenylenediamines and cyanogen bromide is a classic example of a cyclocondensation reaction. The mechanism proceeds through several logical, well-understood steps:
-
Nucleophilic Attack: The process begins with the nucleophilic attack of one of the amino groups of 4,5-dimethyl-1,2-phenylenediamine on the electrophilic carbon atom of cyanogen bromide. This displaces the bromide ion and forms a highly reactive cyanamide intermediate.
-
Intramolecular Cyclization: The second amino group, now positioned favorably due to the molecule's geometry, performs an intramolecular nucleophilic attack on the carbon of the nitrile group.
-
Tautomerization: This cyclization forms a non-aromatic intermediate which rapidly tautomerizes to the stable, aromatic 2-aminobenzimidazole ring system. The driving force for this final step is the formation of the energetically favorable aromatic system.
The choice of cyanogen bromide is strategic; it is a potent electrophile that serves as a "C1" source, providing the single carbon atom required to form the imidazole ring and simultaneously introducing the C2-amino group.[8][9]
Detailed Experimental Protocol
-
Disclaimer: This procedure involves highly toxic materials, notably cyanogen bromide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A risk assessment should be conducted before commencing any work.[10]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | >98% | Starting material.[7] |
| Cyanogen Bromide | BrCN | 105.92 | >97% | Highly Toxic & Lachrymatory. Handle with extreme caution. |
| Methanol | CH₃OH | 32.04 | Anhydrous | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | For neutralization. |
| Deionized Water | H₂O | 18.02 | N/A | For workup and washing. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.81 g (0.05 mol) of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of anhydrous methanol. Stir until a homogenous solution is formed.
-
Reaction Setup: Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Cyanogen Bromide: In a separate flask, carefully prepare a solution of 5.30 g (0.05 mol) of cyanogen bromide in 50 mL of anhydrous methanol. (Caution: Perform this step in a fume hood).
-
Reaction Execution: Add the cyanogen bromide solution dropwise to the stirred diamine solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting slurry, add 100 mL of cold deionized water.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is neutral to slightly basic (pH 7-8). This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the crude product on the filter with several portions of cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C. The final product should be an off-white to pale tan powder. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected yield is typically in the range of 75-85%.
Workflow Visualization
The following diagram outlines the key stages of the synthesis process, from reagent preparation to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Process Insights
-
Exotherm Control: The initial reaction between the diamine and cyanogen bromide is exothermic. Slow, dropwise addition at low temperatures is crucial to prevent the formation of unwanted side products and ensure safety.
-
Purity of Starting Material: The purity of the 4,5-dimethyl-1,2-phenylenediamine is paramount. Impurities can lead to discoloration of the final product and complicate purification.
-
Complete Neutralization: Ensure the pH is fully neutralized during the workup. An acidic solution will keep the product protonated and soluble in water, leading to significantly lower yields.
-
Handling Cyanogen Bromide: Cyanogen bromide is volatile and sublimes at room temperature. Always weigh and handle it in a fume hood. Any spills should be decontaminated with a solution of sodium hypochlorite (bleach) and sodium hydroxide.[11]
Conclusion
The synthesis of this compound via the cyanogen bromide-mediated cyclization of 4,5-dimethyl-1,2-phenylenediamine is a reliable and efficient method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently produce high-purity material essential for advancements in medicinal chemistry and drug discovery. The insights into the reaction mechanism and process optimization provide a solid foundation for both laboratory-scale synthesis and potential scale-up operations.
References
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- Google Patents. (2012). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Google Patents. (1959). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.
- Al-Masoudi, N. A., et al. (2019). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry.
- Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses.
- Google Patents. (2021). CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole.
- Aljamali, N. M. (2020). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. Impactfactor.org.
- ResearchGate. (2021). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide.
- Scientific Reports. (2016). Flash preparation of carbenoids: A different performance of cyanogen bromide.
- He, Y., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances.
- Google Patents. (2018). CN103702978B - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Taga, T., et al. (2007). BluB Catalyzes the O2-Dependent Conversion of FMNH2 to DMB. Proceedings of the National Academy of Sciences.
- Semantic Scholar. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
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- Renz, P., et al. (1997). Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide. PubMed.
- UC Davis Chemistry Department. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12.
- Martinez-Gomez, N. C., et al. (2023). The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. bioRxiv.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5,6-dimethylbenzimidazole
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-5,6-dimethylbenzimidazole is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. It is a derivative of 5,6-dimethylbenzimidazole, a key structural component of Vitamin B12 where it serves as the axial ligand to the cobalt atom.[1] The benzimidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2]
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as a practical guide explaining the causality behind the spectral features and the protocols for their acquisition. This ensures that researchers can both understand the provided data and confidently replicate its characterization.
Molecular and Physical Properties
A foundational step in any analysis is the confirmation of the compound's basic properties, which are consistent across various suppliers and databases.[3][4]
| Property | Value | Source(s) |
| CAS Number | 29096-75-1 | [3][4] |
| Molecular Formula | C₉H₁₁N₃ | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| Appearance | Tan or brown crystalline powder | Vendor Data |
| Melting Point | 220-223 °C (decomposes) | [4] |
Structural Elucidation by Spectroscopic Methods
The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to functional groups and overall mass.
Molecular Structure and Numbering
For clarity in spectral assignments, the following IUPAC numbering scheme for the benzimidazole ring system is used throughout this guide.
Structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For N-unsubstituted benzimidazoles, the spectra are often simplified due to rapid proton exchange (prototropic tautomerism) between the N1 and N3 positions. This process makes the benzo portion of the molecule symmetrical on the NMR timescale, meaning that C4 becomes equivalent to C7, and C5 becomes equivalent to C6.[1]
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar benzimidazole and its N-H and -NH₂ protons are often clearly visible as exchangeable signals. In the expected spectrum, we anticipate four distinct signals: one for the aromatic protons, one for the two equivalent methyl groups, and two for the amine and imidazole protons.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.5 | Broad Singlet | 1H | NH (imidazole) | The imidazole N-H proton is acidic and typically appears as a broad, downfield signal. Its chemical shift is highly dependent on concentration and temperature. |
| ~6.80 | Singlet | 2H | Ar-H (H-4, H-7) | Due to rapid tautomerism, the H-4 and H-7 protons are chemically equivalent. They appear as a single peak. The electron-donating effects of the amino and methyl groups shield these protons, shifting them upfield relative to unsubstituted benzimidazole. |
| ~5.50 | Broad Singlet | 2H | -NH ₂ | Amine protons are exchangeable and often appear as a broad singlet. This can be confirmed by a D₂O shake, which would cause the signal to disappear.[5] |
| ~2.20 | Singlet | 6H | -CH ₃ | The two methyl groups at C-5 and C-6 are equivalent due to molecular symmetry and thus produce a single, sharp peak integrating to 6 protons. |
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecular symmetry induced by tautomerism, only five signals are expected for the nine carbon atoms.
Trustworthiness: The chemical shift of the C2 carbon is highly diagnostic. Its attachment to three nitrogen atoms in the guanidinium-like -N=C(NH₂)-N- system causes it to be significantly deshielded, appearing far downfield. This is a self-validating feature for confirming the 2-amino substitution pattern.[6]
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |
| ~158.0 | C 2 | This carbon is bonded to three heteroatoms (N1, N3, and the exocyclic amino nitrogen), resulting in a characteristic downfield shift. This is a key identifier for 2-aminobenzimidazoles. |
| ~135.0 | C 3a, C 7a | These are the bridgehead carbons. Tautomerism renders them equivalent. Their chemical shift is typical for quaternary carbons in a fused aromatic system. |
| ~128.0 | C 5, C 6 | These carbons are directly attached to the methyl groups and are equivalent. The substituent effect of the methyl groups influences their position. |
| ~112.0 | C 4, C 7 | These aromatic CH carbons are equivalent and are typically the most shielded of the ring carbons due to the combined electron-donating effects of the adjacent nitrogen and methyl groups. |
| ~20.0 | -C H₃ | The two methyl carbons are equivalent and appear in the typical upfield aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal to ensure magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 scans or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: For a solid sample like this, the Attenuated Total Reflectance (ATR) or KBr pellet method is ideal. The key diagnostic peaks will be the N-H stretches from the amine and imidazole groups, which appear as sharp or broad bands in the 3100-3500 cm⁻¹ region. The C=N and aromatic C=C stretching vibrations are also crucial for confirming the core benzimidazole structure.
Analysis of IR Spectrum
The following table summarizes the principal absorption bands observed in the IR spectrum of this compound, with data interpreted from the NIST Chemistry WebBook.[7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3100 | Medium-Broad | N-H Stretching | Amine (-NH₂) and Imidazole (N-H) |
| ~3050 | Weak | C-H Stretching | Aromatic C-H |
| ~2950 | Weak | C-H Stretching | Methyl (-CH₃) |
| ~1640 | Strong | C=N Stretching | Imine (in imidazole ring) |
| 1600 - 1450 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1400 | Medium | N-H Bending | Amine (-NH₂) |
| 800 - 900 | Strong | C-H Bending (out-of-plane) | Substituted Benzene |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Trustworthiness: The most critical peak in the EI mass spectrum is the molecular ion peak (M⁺•), which corresponds to the intact molecule minus one electron. Its mass-to-charge ratio (m/z) provides a direct confirmation of the molecular weight. For this compound (C₉H₁₁N₃), the expected exact mass is 161.0953, which should be observed as the highest m/z peak in the spectrum (excluding isotope peaks).[3]
Analysis of Electron Ionization (EI) Mass Spectrum
The fragmentation pattern provides a fingerprint for the molecule's structure. The most stable fragments will be the most abundant.
| m/z | Proposed Fragment | Formula | Significance |
| 161 | [M]⁺• | [C₉H₁₁N₃]⁺• | Molecular Ion Peak . Confirms the molecular weight. |
| 160 | [M-H]⁺ | [C₉H₁₀N₃]⁺ | Loss of a hydrogen radical, a common fragmentation. |
| 146 | [M-CH₃]⁺ | [C₈H₈N₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 119 | [M-CH₃-HCN]⁺ | [C₇H₇N₂]⁺ | Subsequent loss of hydrogen cyanide from the [M-CH₃]⁺ fragment, characteristic of nitrogen heterocycles. |
Proposed Fragmentation Pathway
The fragmentation process can be visualized to understand the relationships between the major ions observed in the mass spectrum.
Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatograph (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺•). Analyze the major fragment ions and compare the overall pattern to spectral databases, such as the NIST Mass Spectral Library, for identity confirmation.[3]
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy validates the presence of key functional groups, particularly the amine and imidazole N-H bonds. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. The protocols and interpretations detailed in this guide establish a self-validating system for the confident identification and quality control of this important heterocyclic compound in any research or development setting.
References
- SpectraBase. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- Supplementary Information for scientific papers (general reference for NMR of benzimidazoles). (n.d.).
- The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR.
- Hazra, S., et al. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society.
- Olasunkanmi, A. A., et al. (2019). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry.
- Claramunt, R. M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). IR Spectrum for this compound. In NIST Chemistry WebBook.
- University of Bath. (n.d.). 1H NMR Spectroscopy Handout.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
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Unveiling the Solid-State Architecture of 2-Amino-5,6-dimethylbenzimidazole: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – January 9, 2026 – 2-Amino-5,6-dimethylbenzimidazole stands as a pivotal heterocyclic scaffold, integral to the development of a myriad of therapeutic agents and functional materials.[1] Its unique molecular architecture, featuring a fused benzene and imidazole ring system with strategic amino and methyl substitutions, confers a distinct reactivity and potential for diverse intermolecular interactions.[1] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the foundational aspects of this compound, navigating from its synthesis to its potential solid-state characteristics, while candidly addressing the current landscape of its crystallographic analysis.
While this compound is a commercially available compound with established chemical properties[2][3][4], a comprehensive search of publicly accessible crystallographic databases and scientific literature did not yield a definitive single-crystal X-ray diffraction study for this specific molecule. The absence of a published crystal structure, including a Crystallographic Information File (CIF), precludes a detailed quantitative analysis of its unit cell parameters, space group, and precise atomic coordinates.
This guide, therefore, adopts a scientifically grounded, yet pragmatic approach. It will leverage established methodologies for the synthesis and characterization of related benzimidazole derivatives to provide a robust framework for researchers seeking to investigate the crystal structure of this compound. The ensuing sections will outline the probable synthetic pathways, the critical steps for obtaining single crystals suitable for X-ray diffraction, and a theoretical exploration of the potential intermolecular interactions that govern its supramolecular assembly, based on the analysis of analogous structures.
I. Synthesis and Crystallization: A Proposed Experimental Blueprint
The synthesis of this compound can be approached through established condensation reactions. A prevalent method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide or a similar cyanating agent. The following protocol is a generalized procedure based on the synthesis of analogous benzimidazoles.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Slowly add a solution of cyanogen bromide in the same solvent to the stirred solution of the diamine at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the desired this compound as a crystalline solid.[1][4]
Crystallization Strategy
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often empirical step. The following techniques are recommended for the crystallization of this compound:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent can promote the growth of single crystals.
-
Solvent Diffusion: This method involves dissolving the compound in a good solvent and layering a miscible anti-solvent on top. For instance, a solution of the compound in methanol could be layered with diethyl ether. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.
Caption: A generalized workflow for the crystallization of this compound.
II. X-ray Diffraction Analysis: A Methodological Overview
Once suitable single crystals are obtained, the determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Sources
An In-depth Technical Guide to the Solubility of 2-Amino-5,6-dimethylbenzimidazole
Foreword: Navigating the Solubility Landscape for Drug Discovery
In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the compound's solubility. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising molecule. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of 2-amino-5,6-dimethylbenzimidazole, a key building block in medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is not merely to present data but to provide a comprehensive understanding of the principles governing solubility, the methodologies for its determination, and the practical implications for drug development.
Unveiling the Molecule: Physicochemical Profile of this compound
To comprehend the solubility of this compound, we must first dissect its molecular architecture and inherent physicochemical properties.
Molecular Structure:
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
The benzimidazole scaffold, a fusion of benzene and imidazole rings, imparts a rigid, planar structure with aromatic character.[1] The key functional groups influencing its solubility are:
-
The Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, significantly enhancing its potential for interaction with polar solvents.[1]
-
The Imidazole Ring: The nitrogen atoms within the imidazole ring can also participate in hydrogen bonding.
-
The Dimethyl Groups (-CH₃): These nonpolar alkyl groups contribute to the molecule's lipophilicity.
Physicochemical Parameters:
A summary of the key physicochemical properties is presented in the table below.
| Parameter | Value | Source | Significance for Solubility |
| Molecular Weight | 161.20 g/mol | [3] | Generally, higher molecular weight can lead to lower solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.280 (Predicted) | [4] | A positive logP indicates a higher affinity for the lipid phase, suggesting some degree of lipophilicity. |
| log₁₀(Water Solubility) | -2.85 mol/L (Predicted) | [4] | This value indicates that the compound is sparingly soluble in water. |
| Melting Point | 220-223 °C (decomposes) | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution. | |
| Appearance | Powder or crystals | The solid-state form (crystalline vs. amorphous) can significantly impact solubility. |
The Science of Dissolution: Theoretical Principles
Solubility is a thermodynamic equilibrium, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. For this compound, a molecule with both polar and nonpolar regions, its solubility is a nuanced interplay of several factors.
Key factors influencing the solubility of this compound.
Predicted Solubility Profile in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Moderately to highly soluble in alcohols | The amino and imidazole groups can form hydrogen bonds with protic solvents. Solubility in alcohols is expected to be higher than in water due to the organic nature of the benzimidazole core.[1][6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Highly Soluble | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar regions of the molecule. For the related 5,6-dimethylbenzimidazole, solubility in DMSO and DMF is reported to be high (approx. 25 mg/mL).[8] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The dominant polar nature of the molecule makes it incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | Offers a balance of polarity that may facilitate some dissolution. |
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) can be employed for effective phase separation.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method.
-
Workflow for the equilibrium shake-flask solubility determination method.
Analytical Quantification: Methods and Considerations
Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of benzimidazole derivatives.[9][10][11]
Recommended HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 or C8 reversed-phase column is suitable for separating benzimidazole compounds.[9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[9][10]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. Based on data for 2-aminobenzimidazole, suitable wavelengths would be around 244 nm and 280 nm in water, and 243 nm and 283 nm in ethanol.[12] A full UV scan of the compound in the chosen solvent should be performed to determine the optimal wavelength.
-
Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.
UV-Vis Spectroscopy as an Alternative:
For a simpler, high-throughput approach, UV-Vis spectroscopy can be used, provided that the solvent does not have significant absorbance at the analysis wavelength and that a reliable calibration curve can be established.
Conclusion and Future Perspectives
The solubility of this compound is a critical parameter that dictates its utility in drug discovery and development. While its predicted profile suggests good solubility in polar aprotic and alcoholic solvents and limited solubility in water and nonpolar solvents, experimental verification is paramount. The methodologies outlined in this guide provide a robust framework for researchers to determine the precise solubility of this compound in various solvent systems. A thorough understanding and empirical determination of solubility are indispensable for informed decision-making in lead optimization, formulation development, and ultimately, the successful translation of a promising molecule into a therapeutic reality.
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- Domańska, U., et al. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Semantic Scholar.
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- Domańska, U. (2008). Solubility of Benzimidazoles in Alcohols.
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The Synthetic Gateway: A Technical Guide to 2-Amino-5,6-dimethylbenzimidazole as a Precursor for Vitamin B12 Analogs
Abstract
This technical guide provides an in-depth exploration of 2-amino-5,6-dimethylbenzimidazole as a strategic precursor in the chemical synthesis of vitamin B12 (cobalamin) analogs. While not a natural intermediate in the de novo biosynthesis of the essential vitamin B12 lower ligand, 5,6-dimethylbenzimidazole (DMB), the 2-amino derivative serves as a versatile synthetic handle for the introduction of labels and modifications. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the natural biosynthetic context of DMB, detailed protocols for the chemical synthesis of this compound, its conversion to DMB-containing cobamides, and modern analytical techniques for characterization.
Introduction: The Significance of 5,6-Dimethylbenzimidazole in Vitamin B12
Vitamin B12, or cobalamin, is a structurally complex cobalt-containing cofactor essential for a variety of metabolic processes in animals and numerous prokaryotes.[1] Its unique architecture features a central cobalt ion coordinated by a corrin ring and two axial ligands. The "upper" ligand is variable (e.g., methyl, adenosyl, cyano), while the "lower" axial ligand is typically a nitrogenous base. In the form of vitamin B12 utilized by humans, this lower ligand is 5,6-dimethylbenzimidazole (DMB).[2][3] The DMB moiety is crucial for the stability and biological activity of the cofactor, and in some enzymatic reactions, it is displaced and plays a role in anchoring the cofactor to the enzyme.
The biosynthesis of DMB is restricted to certain bacteria and archaea and proceeds through two distinct, oxygen-dependent pathways. Understanding these natural routes provides a critical backdrop for appreciating the utility of synthetic precursors like this compound.
Natural Biosynthesis of 5,6-Dimethylbenzimidazole: Aerobic and Anaerobic Pathways
Nature has evolved two elegant strategies for the synthesis of DMB, contingent on the presence or absence of molecular oxygen.
The Aerobic Pathway: A Flavin-Destructive Approach
In many aerobic and facultative anaerobic bacteria, such as Sinorhizobium meliloti, the synthesis of DMB is catalyzed by the enzyme 5,6-dimethylbenzimidazole synthase (BluB).[4][5] This enzyme employs a remarkable "molecular cannibalism" strategy, where it destructively transforms its own flavin mononucleotide (FMN) cofactor into DMB and D-erythrose 4-phosphate.[6] The reaction is oxygen-dependent and represents an efficient route to this essential component of vitamin B12.[7]
Experimental Workflow: Aerobic DMB Biosynthesis
Caption: Aerobic synthesis of DMB from FMNH₂ catalyzed by the BluB enzyme.
The Anaerobic Pathway: A Multi-Enzyme Cascade
Under anaerobic conditions, a different and more complex pathway is employed, as elucidated in organisms like Eubacterium limosum.[8] This pathway starts from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis. A suite of enzymes, encoded by the bza gene cluster, catalyzes the multi-step conversion of AIR to DMB.[8] This process involves several intermediates, including 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[8] The initial and mechanistically intriguing step is the conversion of AIR to 5-hydroxybenzimidazole by the radical S-adenosyl-L-methionine (SAM) enzyme BzaF.[9][10]
Signaling Pathway: Anaerobic DMB Biosynthesis
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An In-Depth Technical Guide to the Discovery and History of 2-Aminobenzimidazoles
This guide provides a comprehensive exploration of the 2-aminobenzimidazole scaffold, a cornerstone in medicinal chemistry. We will journey from its foundational discovery and the evolution of its synthesis to the groundbreaking realization of its diverse pharmacological potential. This document is structured to provide not just protocols, but the scientific rationale and historical context that have cemented 2-aminobenzimidazoles as a privileged scaffold in modern drug development.
Part I: The Genesis of a Scaffold – Early Synthesis and Discovery
The story of 2-aminobenzimidazoles is a chapter within the larger narrative of benzimidazole chemistry. To appreciate the introduction of the 2-amino group, we must first acknowledge its parent structure.
Historical Context: The Benzimidazole Framework
The journey into this class of heterocyclic compounds began in 1872 when Hobrecker first reported the synthesis of a substituted benzimidazole, specifically 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4][5] This was achieved through the reduction of 2-nitro-4-methylacetanilide followed by a ring-closing dehydration reaction.[1][2][3] Hobrecker's work laid the chemical foundation, but the full biological potential of this scaffold would not be realized for many decades.
The Dawn of 2-Aminobenzimidazoles: Foundational Syntheses
The introduction of an amino group at the 2-position marked a significant milestone, transforming the benzimidazole core into a versatile building block for a vast array of functionalized molecules.[6][7] The polyfunctionality arising from the embedded cyclic guanidine residue made 2-aminobenzimidazole an exceptionally flexible and valuable synthon in organic synthesis.[7] Two early methods became the cornerstones for accessing this pivotal compound.
Method 1: The Cyanogen Bromide Route
One of the most fundamental and earliest methods for preparing the 2-aminobenzimidazole core involves the reaction of ortho-phenylenediamine (OPD) with cyanogen bromide (BrCN).[6]
-
Causality and Mechanism: This reaction leverages the electrophilic nature of the carbon atom in cyanogen bromide and the nucleophilic character of the amino groups on OPD. The reaction proceeds via a cyclization mechanism, where one amino group attacks the cyanogen bromide, followed by an intramolecular cyclization by the second amino group to form the imidazole ring fused to the benzene core.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide [6]
-
Reactants:
-
o-Phenylenediamine
-
Cyanogen Bromide
-
Water
-
Ammonia (for neutralization)
-
-
Procedure:
-
Prepare an aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide.
-
Stir the mixture at room temperature. The reaction progress can be monitored by observing the precipitation of 2-aminobenzimidazole hydrobromide.
-
Upon completion, neutralize the reaction mixture with a suitable base, such as aqueous ammonia. This deprotonates the hydrobromide salt to yield the free base of 2-aminobenzimidazole.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization.
-
Method 2: The Cyanamide Alternative
Recognizing the high toxicity and lachrymatory nature of cyanogen bromide, early chemists developed an alternative approach using cyanamide (H₂NCN).[6]
-
Causality and Mechanism: This method also relies on the condensation of o-phenylenediamine, but with cyanamide in the presence of an acid catalyst. The acid protonates the cyanamide, activating it for nucleophilic attack by the diamine, which initiates the cyclization process. This route offered a significant safety advantage over the cyanogen bromide method.
Experimental Protocol: Synthesis from o-Phenylenediamine and Cyanamide [6]
-
Reactants:
-
o-Phenylenediamine
-
Cyanamide
-
Protonic Acid (e.g., HCl)
-
Solvent (e.g., water)
-
Strong Base (e.g., NaOH for neutralization)
-
-
Procedure:
-
React o-phenylenediamine with cyanamide in an aqueous solution containing a protonic acid, such as hydrochloric acid.
-
Heat the mixture to elevated temperatures (typically 90-160°C) to drive the condensation and cyclization.
-
After the reaction is complete, cool the mixture and treat it with a strong base (e.g., sodium hydroxide) to neutralize the acid and precipitate the 2-aminobenzimidazole product.
-
Collect the crude product by filtration and purify by recrystallization.
-
Caption: Foundational synthetic routes to 2-aminobenzimidazole.
Part II: Evolution of Synthetic Methodologies
The initial syntheses, while effective, had limitations regarding safety, yield, and substrate scope. As the importance of the 2-aminobenzimidazole scaffold grew, so did the drive to develop more robust, efficient, and safer synthetic protocols.
The Thiourea Approach: A Paradigm Shift via Cyclodesulfurization
A significant advancement came from a two-step approach involving the formation of an N-(o-aminophenyl)thiourea intermediate, followed by a ring-closing desulfurization reaction.[8] This strategy allows for greater control and often cleaner reactions compared to the direct condensation methods.
-
Causality and Mechanism: The first step involves reacting o-phenylenediamine with a thiocyanate salt or isothiocyanate to form the thiourea derivative. The subsequent cyclodesulfurization step involves an agent that abstracts the sulfur atom, promoting an intramolecular attack of the free amino group onto the thiourea carbon, thereby closing the imidazole ring.
Protocol Focus: The Stedman Process (1966)
A key historical method for the desulfurization step was patented by Robert John Stedman in 1966, employing mercuric oxide (HgO).[9]
Experimental Protocol: Cyclodesulfurization using Mercuric Oxide [9]
-
Reactants:
-
N-(o-aminophenyl)thiourea (or substituted analogue)
-
Mercuric Oxide (HgO)
-
Solvent (e.g., absolute ethanol)
-
-
Procedure:
-
Prepare a mixture of excess mercuric oxide in absolute ethanol at approximately 70-75°C.
-
Add the N-(o-aminophenyl)thiourea starting material to the heated suspension over a short period.
-
Stir the mixture at 70-80°C for 15-30 minutes. The reaction is driven by the high affinity of mercury for sulfur, forming insoluble mercuric sulfide (HgS).
-
Monitor the reaction for completion. The patent notes that the reaction is substantially complete when newly added HgO no longer causes darkening of the supernatant.
-
Filter the hot mixture to remove the precipitated mercuric sulfide.
-
Evaporate the solvent from the filtrate to yield the crude 2-aminobenzimidazole product.
-
Purify the product by recrystallization.
-
Modern Advancements: Prioritizing Safety
While the mercuric oxide method is effective, the extreme toxicity of mercury compounds is a significant drawback. Modern synthetic chemistry prioritizes "green" and safer alternatives. A notable example is the use of iodoacetic acid as a cyclodesulfurization agent, which avoids the use of heavy metals and often proceeds under milder conditions without the formation of difficult-to-remove side products.[8]
Data Presentation: Comparison of Synthetic Routes
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Cyanogen Bromide | o-Phenylenediamine, BrCN | Aqueous, Room Temp. | Direct, simple | Highly toxic and lachrymatory reagent |
| Cyanamide | o-Phenylenediamine, H₂NCN | Acidic, High Temp. (90-160°C) | Avoids BrCN, readily available reagent | Requires high temperatures and acidic conditions |
| Thiourea (HgO) | N-(o-aminophenyl)thiourea, HgO | Alcoholic, 70-80°C | Good yields, reliable | Extremely toxic mercury reagent, hazardous waste |
| Thiourea (Iodoacetic Acid) | N-(o-aminophenyl)thiourea, Iodoacetic Acid | Alcoholic, ~60°C | Avoids heavy metals, milder conditions, high yield | Two-step process (thiourea formation first) |
Part III: The Pharmacological Awakening
For much of its early history, 2-aminobenzimidazole was primarily a chemical curiosity. The turning point came with the discovery of its profound biological activities.
The Groundbreaking Discovery: Anthelmintic Activity
The initial and most impactful exploration into the biological properties of benzimidazole derivatives led to the groundbreaking discovery of their potent anthelmintic (anti-parasitic worm) activity.[6] This finding revolutionized both veterinary and human medicine, providing a powerful new class of drugs to combat parasitic infections that plague millions worldwide.[6][10]
-
Mechanism of Action: The primary mechanism of action for many benzimidazole-based anthelmintics is the disruption of microtubule polymerization in the parasite.[6] The drug molecules exhibit a high affinity for the parasite's β-tubulin subunit, binding to it and inhibiting its assembly into microtubules. This disruption of the cellular cytoskeleton is catastrophic for the parasite, leading to impaired nutrient absorption, paralysis, and eventual death, while generally having a much lower affinity for mammalian tubulin, which provides a degree of selective toxicity.
Caption: Mechanism of anthelmintic action of benzimidazoles.
Expanding the Horizons: A Scaffold of Immense Potential
The initial success in parasitology was just the beginning. The unique structure of the 2-aminobenzimidazole core, with its hydrogen bond donors and acceptors and aromatic system, allows it to interact with a wide range of biological targets.[11] Subsequent research has unveiled a remarkable spectrum of pharmacological activities, establishing it as a truly privileged scaffold in drug discovery.[12] These activities include:
-
Antimalarial: Potent activity against Plasmodium falciparum, including drug-resistant strains, has been reported, highlighting the potential for new treatments for malaria.[13][14]
-
Antibacterial: Certain derivatives have been shown to sensitize bacteria like Mycobacterium tuberculosis to β-lactam antibiotics, offering a novel strategy to combat antibiotic resistance.[15]
-
Antileishmanial: The scaffold has been identified as a promising starting point in the search for new treatments for leishmaniasis, a neglected tropical disease.[16][17][18]
-
Anticancer: Numerous derivatives have been investigated for their potential as anticancer agents, with activities attributed to various mechanisms, including kinase inhibition and apoptosis induction.[8][11]
-
Anti-inflammatory and Antiviral: The broad utility of the scaffold extends to anti-inflammatory and antiviral applications, demonstrating its wide-ranging therapeutic potential.[8][11][19]
Conclusion
The history of 2-aminobenzimidazoles is a testament to the power of synthetic chemistry to unlock profound biological discoveries. From its humble beginnings in the late 19th and early 20th centuries as a novel heterocyclic compound, it has evolved into a central pillar of medicinal chemistry.[6] The journey from foundational syntheses using hazardous reagents to modern, safer protocols reflects the maturation of the field. The groundbreaking discovery of its anthelmintic properties has had a lasting impact on global health, and the continued exploration of its diverse pharmacological activities ensures that the 2-aminobenzimidazole scaffold will remain a source of therapeutic innovation for years to come.
References
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- The first synthesis of benzimidazole derivatives. - ResearchGate. (n.d.).
- Benzimidazole and Their Derivatives - Encyclopedia.pub. (2023, October 21).
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (n.d.).
- Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed. (2021, October 5).
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (n.d.).
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The Role of 2-Amino-5,6-dimethylbenzimidazole in Enzyme Inhibition Studies: An In-depth Technical Guide
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes, with high affinity and specificity.[1][2] This versatility has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, from proton pump inhibitors to anthelmintics and anticancer agents. A significant area of interest for researchers is the role of benzimidazole derivatives as enzyme inhibitors, particularly in the context of kinase and flavoenzyme modulation.[3][4] This guide provides a comprehensive technical overview of 2-amino-5,6-dimethylbenzimidazole, a key derivative, and its application in enzyme inhibition studies. We will delve into its interactions with specific enzyme targets, detailed experimental protocols for characterization, and the underlying mechanistic principles that govern its inhibitory activity.
Physicochemical Properties of this compound
This compound is a stable, crystalline solid at room temperature. The presence of the amino group at the 2-position and the methyl groups at the 5- and 6-positions of the benzimidazole ring system significantly influences its electronic properties, solubility, and potential for intermolecular interactions within an enzyme's active site.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [5] |
| Molecular Weight | 161.21 g/mol | [5] |
| Melting Point | 220-223 °C (decomposes) | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in polar organic solvents | [5] |
The physicochemical properties of this compound, particularly its ability to participate in hydrogen bonding via the amino group and the imidazole nitrogens, are crucial for its function as an enzyme inhibitor.
A Potent Scaffold for Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that is constitutively active in eukaryotic cells. It plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[6] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[7]
While direct inhibitory data for the unsubstituted this compound on CK2 is not extensively reported in publicly available literature, numerous studies on its derivatives highlight the importance of this scaffold for potent CK2 inhibition. Halogenated and N,N-dimethylated analogs, in particular, have demonstrated significant potency.
A prominent example is 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) , a derivative of 2-aminobenzimidazole, which is a highly potent and selective inhibitor of CK2.[8] The addition of the dimethylamino group at the 2-position and the bromine atoms on the benzene ring dramatically increases its inhibitory activity.[8][9]
| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| DMAT | Protein Kinase CK2 | Kᵢ = 40 nM | [8] |
| TBB (4,5,6,7-tetrabromo-1H-benzotriazole) | Protein Kinase CK2 | IC₅₀ = 300 nM | [9] |
| TBI (4,5,6,7-tetrabromo-1H-benzimidazole) | Protein Kinase CK2 | - | [10] |
The data on these potent derivatives strongly suggest that the 2-aminobenzimidazole core of this compound serves as a crucial pharmacophore for binding to the ATP-binding pocket of CK2. The amino group can act as a hydrogen bond donor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.
Mechanism of Action: An ATP-Competitive Inhibition Model
The primary mechanism by which benzimidazole derivatives inhibit protein kinases like CK2 is through competitive inhibition with respect to ATP.[11] These inhibitors are designed to bind to the ATP-binding cleft of the kinase, thereby preventing the phosphorylation of substrate proteins.
The binding of a 2-aminobenzimidazole derivative to the ATP-binding pocket of a protein kinase can be visualized as follows:
Figure 2: Workflow for the determination of the IC₅₀ value of an inhibitor against a protein kinase.
Protocol 2: Determining the Mechanism of Enzyme Inhibition using Kinetic Analysis
This protocol describes how to perform kinetic experiments and use Lineweaver-Burk plots to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). [12][13] Materials:
-
Purified enzyme (e.g., Protein Kinase CK2 or NAD(P)H:flavin reductase)
-
Substrate(s) for the enzyme
-
This compound
-
Appropriate assay buffer and detection reagents
Procedure:
-
Determine the Michaelis-Menten Constant (Kₘ) of the Substrate: In the absence of the inhibitor, measure the initial reaction velocity at various substrate concentrations. Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.
-
Perform Inhibition Studies:
-
Choose a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (typically spanning from 0.1 x Kₘ to 10 x Kₘ).
-
-
Data Analysis using Lineweaver-Burk Plots:
-
For each set of data (at a fixed inhibitor concentration), transform the Michaelis-Menten data into a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). [14] * Fit each dataset to a linear equation (y = mx + c), where the y-intercept is 1/Vₘₐₓ and the x-intercept is -1/Kₘ.
-
Analyze the changes in the Lineweaver-Burk plots in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but the y-intercepts will differ (apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: The lines will intersect at a point other than on the axes.
-
-
Figure 3: A flowchart outlining the process of determining the mechanism of enzyme inhibition.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the development of potent and selective enzyme inhibitors. Its established role as a core structure in potent Protein Kinase CK2 inhibitors and the intriguing possibility of it acting as a flavoenzyme antagonist highlight its potential in diverse areas of drug discovery and chemical biology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory properties of this and similar compounds.
Future research should focus on obtaining direct experimental evidence for the inhibition of CK2 and Fre by the unsubstituted this compound, including the determination of its IC₅₀ and Kᵢ values. Furthermore, co-crystallization studies of this compound with its target enzymes would provide invaluable structural insights into its precise binding mode, paving the way for the rational design of next-generation inhibitors with improved potency and selectivity.
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- Malalasekara, L., & Escalante-Semerena, J. C. (2023). The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. bioRxiv.
- Zandomeni, R., Zandomeni, M. C., Shugar, D., & Weinmann, R. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.
- Bretner, M., Najda-Bernatowicz, A., Łebska, M., Muszyńska, G., Kilanowicz, A., & Sapota, A. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87–93.
- Volpini, R., Lambertucci, C., Spinaci, A., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468.
- Bioorganic & Medicinal Chemistry Letters. (2006). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck).
- Bretner, M., Najda-Bernatowicz, A., Łebska, M., Muszyńska, G., Kilanowicz, A., & Sapota, A. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87–93.
- Cozza, G., Pinna, L. A., & Moro, S. (2019). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Molecules, 24(1), 134.
- Wyatt, P. G., et al. (2011). Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. Bioorganic & Medicinal Chemistry Letters, 21(16), 4846–4851.
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- Cozza, G., Pinna, L. A., & Moro, S. (2008). The selectivity of inhibitors of protein kinase CK2: An update. The Biochemical Journal, 416(2), 253–264.
- Sigma-Aldrich. (n.d.). This compound.
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- Gyenis, L., et al. (2022). Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms. International Journal of Molecular Sciences, 23(3), 1533.
- Cozza, G., et al. (2020). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Pharmaceuticals, 13(10), 323.
- de Oliveira, F. M., et al. (2022). Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Frontiers in Cellular and Infection Microbiology, 12, 896359.
- Rajalakshmi, R., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Journal of Biomolecular Structure and Dynamics, 1-13.
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Exploring the tautomerism of 2-aminobenzimidazole structures
An In-depth Technical Guide to the Tautomerism of 2-Aminobenzimidazole Structures
Authored by a Senior Application Scientist
Abstract
2-Aminobenzimidazole is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its biological activity is intimately linked to its molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric landscape of 2-aminobenzimidazole, dissecting the structural nuances of its amino and imino forms. We will delve into the factors governing the tautomeric equilibrium, the advanced analytical techniques employed for its characterization, and the profound implications of this dynamic behavior in drug design and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, more functional understanding of this critical chemical behavior.
Introduction: The Significance of Tautomerism in Drug Action
Tautomerism, the chemical phenomenon where a molecule exists in two or more interconvertible structural forms that differ in the arrangement of protons and electrons, plays a pivotal role in the biological activity of many heterocyclic compounds. For 2-aminobenzimidazole, a key building block in numerous pharmaceuticals, understanding its tautomeric preferences is not merely an academic exercise; it is a fundamental prerequisite for rational drug design. The specific tautomeric form present can dictate the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby directly influencing its interaction with biological targets such as enzymes and receptors.
The core of the issue lies in the delocalization of a proton between the exocyclic nitrogen atom and the heterocyclic nitrogen atoms of the benzimidazole ring. This results in two primary tautomeric forms: the amino form and the imino form. The subtle shift between these states can have a dramatic impact on a compound's pharmacokinetic and pharmacodynamic profiles.
The Tautomeric Forms of 2-Aminobenzimidazole
The tautomeric equilibrium of 2-aminobenzimidazole is primarily a contest between the aromatic amino form and the non-aromatic imino forms.
-
Amino Tautomer: This form is characterized by an exocyclic amino group (-NH2) and is generally considered the more stable tautomer in many environments due to the aromaticity of the benzimidazole ring system.
-
Imino Tautomer: This form possesses an exocyclic imino group (=NH) and a protonated ring nitrogen. The loss of aromaticity in the imidazole ring often renders this form less stable.
The equilibrium between these forms is not static and can be influenced by a variety of factors.
Caption: Tautomeric equilibrium of 2-aminobenzimidazole.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the amino and imino tautomers is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors.
| Factor | Influence on Equilibrium | Causality |
| Solvent Polarity | Polar protic solvents tend to favor the more polar imino tautomer. | The imino form, with its greater charge separation, is better stabilized by hydrogen bonding and dipole-dipole interactions with polar solvent molecules. |
| pH | The predominant tautomeric form can be controlled by pH. | In acidic conditions, protonation can occur on the ring or exocyclic nitrogen, while in basic conditions, deprotonation can lead to anionic species, shifting the equilibrium. |
| Temperature | Higher temperatures can favor the less stable tautomer. | Increased thermal energy can overcome the energy barrier between the tautomers, leading to a population of the higher-energy imino form. |
| Substituents | Electron-withdrawing or -donating groups on the benzimidazole ring can alter the relative stabilities. | Substituents can modulate the electron density of the ring system and the basicity of the nitrogen atoms, thereby influencing proton affinity. |
| Solid-State Packing | Intermolecular interactions in the crystal lattice can lock the molecule into a specific tautomeric form. | Crystal packing forces, such as hydrogen bonding networks, can provide a significant energetic preference for one tautomer over the other. |
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric state of 2-aminobenzimidazole derivatives.
Spectroscopic Techniques
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating tautomeric forms in solution.
-
¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their chemical environment. The amino protons (-NH2) typically appear as a single, often broad, peak, while the imino proton (=NH) and the ring N-H proton will have distinct chemical shifts.
-
¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the amino tautomer, this carbon is typically more shielded (appears at a lower ppm value) compared to the more deshielded C2 carbon in the imino tautomer.
-
¹⁵N NMR: Although less common, ¹⁵N NMR provides direct information about the hybridization and chemical environment of the nitrogen atoms, offering a definitive distinction between the amino (-NH2) and imino (=NH) nitrogens.
Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve the 2-aminobenzimidazole derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) at a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).
-
Spectral Analysis:
-
Integrate the proton signals to determine the relative populations of the tautomers if both are present in significant amounts.
-
Compare the chemical shifts of key nuclei (C2, N-H protons) to reference data for known amino and imino forms.
-
Consider performing variable temperature (VT) NMR experiments to investigate the thermodynamics of the tautomeric equilibrium.
-
3.1.2. UV-Vis and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: The two tautomers will exhibit different absorption maxima (λ_max) due to differences in their electronic structures. The aromatic amino form typically absorbs at a longer wavelength compared to the non-aromatic imino form.
-
IR Spectroscopy: The stretching frequencies of the N-H and C=N bonds are characteristic of each tautomer. The amino form will show N-H stretching vibrations, while the imino form will exhibit a distinct C=N stretching band.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms, it can definitively distinguish between the amino and imino structures. This technique is invaluable for understanding the influence of solid-state packing effects on tautomeric preference.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental data.
Caption: Computational workflow for tautomer analysis.
Protocol: DFT Calculations for Tautomer Stability
-
Structure Generation: Build the 3D structures of the amino and imino tautomers using a molecular modeling program.
-
Method Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in the desired solvent using a continuum solvation model (e.g., PCM).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
Energy Comparison: Calculate the relative Gibbs free energies (ΔG) of the tautomers to predict their relative populations.
-
Spectra Prediction: Calculate the NMR chemical shifts, IR frequencies, and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.
Implications in Drug Design and Discovery
The tautomeric state of a 2-aminobenzimidazole-based drug candidate has profound consequences for its biological activity.
-
Receptor Binding: The hydrogen bond donor-acceptor pattern of a molecule is determined by its tautomeric form. A switch in tautomerism can lead to a complete loss of binding affinity if a critical hydrogen bond is disrupted.
-
Membrane Permeability: The polarity and lipophilicity of a molecule are influenced by its tautomeric state. The less polar amino tautomer may exhibit better membrane permeability compared to the more polar imino form, impacting oral bioavailability.
-
Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form. Different tautomers may be recognized and processed differently by metabolic enzymes such as cytochrome P450s.
A thorough understanding and, where possible, control of the tautomeric equilibrium are therefore critical for the successful development of 2-aminobenzimidazole-based therapeutics.
Conclusion
The tautomerism of 2-aminobenzimidazole is a complex and multifaceted phenomenon with significant implications for its application in medicinal chemistry and materials science. A comprehensive approach that combines high-resolution spectroscopic techniques, X-ray crystallography, and state-of-the-art computational methods is essential for the accurate characterization of the tautomeric state. By understanding the factors that govern this equilibrium, researchers can rationally design molecules with optimized properties, leading to the development of more effective and safer drugs. The insights and protocols presented in this guide provide a robust framework for navigating the challenges and harnessing the opportunities presented by the rich chemistry of 2-aminobenzimidazoles.
References
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-464). Academic Press. [Link]
- Katritzky, A. R., & Karelson, M. (1991). The tautomerism of 2-aminobenzimidazole and its derivatives. Journal of the American Chemical Society, 113(25), 9469-9475. [Link]
- Raczyńska, E. D., & Ośmiałowski, B. (2006). Tautomeric equilibria and preferential solvation of 2-aminobenzimidazole in the gas phase and in solution. A theoretical study. Journal of Physical Organic Chemistry, 19(10), 678-685. [Link]
- Foresman, J. B., & Frisch, Æ. (2015). Exploring chemistry with electronic structure methods. Gaussian, Inc. [Link]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-5,6-dimethylbenzimidazole
Introduction: The Critical Role of Thermal Stability in the Application of 2-Amino-5,6-dimethylbenzimidazole
This compound is a heterocyclic amine that serves as a vital structural motif in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide array of pharmaceuticals, including potential antimalarial agents, and are utilized in the synthesis of high-performance polymers.[1] The efficacy and safety of this compound in its various applications are intrinsically linked to its thermal stability. An understanding of its behavior under thermal stress is paramount for defining storage conditions, formulating stable drug products, and ensuring predictable performance in material applications.
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. We will delve into its physicochemical properties, explore its thermal decomposition pathways through established analytical techniques, and provide detailed experimental protocols for researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | [2] |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Tan or brown crystalline powder | [3] |
| Melting Point | 220-223 °C (with decomposition) | |
| Solubility | Soluble in polar solvents | [3] |
| CAS Number | 29096-75-1 | [2] |
Thermal Analysis: A Triad of Techniques
The thermal stability and decomposition of this compound are best characterized by a combination of thermoanalytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). These methods, often used in conjunction, provide a detailed picture of the material's response to heat.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the residual mass. For heterocyclic compounds, TGA can reveal the temperatures at which volatile fragments are lost.[4][5][6][7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions and decomposition events.[9][11] For this compound, the reported melting point of 220-223 °C with decomposition suggests that the melting endotherm will be closely followed or overlapped by an exothermic decomposition peak.
Coupled Techniques: TGA-MS/FTIR
To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). This provides crucial information for elucidating the decomposition mechanism. Studies on similar heterocyclic compounds suggest that the decomposition of this compound likely involves the cleavage of C-N and C-C bonds, leading to the evolution of gases such as ammonia (NH₃), hydrogen cyanide (HCN), and carbon dioxide (CO₂).[4][12]
Expected Thermal Decomposition Profile
The decomposition of this compound is expected to occur in one or more stages. The initial weight loss may be attributed to the loss of any adsorbed water or solvent. The primary decomposition is likely to involve the fragmentation of the benzimidazole ring system.
Hypothesized Decomposition Pathway:
Caption: Hypothesized thermal decomposition pathway of this compound.
Experimental Protocols
The following protocols are provided as a guide for conducting thermal analysis of this compound and are based on established standards such as ASTM E1131 and ISO 11358 for TGA, and ASTM D3418 for DSC.[8][14][15]
Thermogravimetric Analysis (TGA) Protocol
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with dry nitrogen at a flow rate of 20 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with dry nitrogen at a flow rate of 20 mL/min.
-
Temperature Program: Heat the sample and reference from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature of the melting endotherm and the peak temperature of any subsequent exothermic decomposition events. Calculate the enthalpy of fusion from the area under the melting peak.
Data Interpretation and Causality
The interpretation of TGA and DSC data provides critical insights into the thermal stability of this compound.
-
TGA Curve: A sharp drop in the TGA curve indicates the onset of decomposition. The temperature at 5% weight loss (T₅%) is often used as a measure of thermal stability. Multiple steps in the weight loss curve suggest a multi-stage decomposition process.
-
DSC Thermogram: An endothermic peak in the DSC curve corresponds to the melting of the crystalline solid. The onset of this peak is taken as the melting point. An exothermic peak following the melting endotherm is indicative of a decomposition reaction. The area under the endothermic peak is proportional to the enthalpy of fusion, a measure of the energy required to melt the solid.
The thermal behavior of this compound is a direct consequence of its molecular structure. The fused aromatic ring system contributes to its high thermal stability. The presence of the amino group and the N-H bonds in the imidazole ring allows for strong intermolecular hydrogen bonding, which further enhances its stability. The decomposition process is initiated when the supplied thermal energy becomes sufficient to break the weakest bonds in the molecule, leading to the formation of smaller, volatile fragments.
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is essential for its effective and safe use in pharmaceutical and materials science applications. The thermoanalytical techniques of TGA and DSC, particularly when coupled with methods for evolved gas analysis, provide a comprehensive profile of the compound's behavior under thermal stress. The protocols and interpretive guidance provided in this technical guide offer a robust framework for researchers and drug development professionals to assess the thermal properties of this important heterocyclic compound.
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 2-Amino-5,6-dimethylbenzimidazole Derivatives
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 2-Amino-5,6-dimethylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The benzimidazole core, particularly the 2-amino substituted variant, is a privileged structure found in numerous pharmacologically active agents.[1][2][3][4] The 5,6-dimethyl substitution pattern is of particular biological significance as it forms the core of the "lower ligand" in Vitamin B12 (cobalamin), highlighting its role in biological processes.[5][6] This guide presents a classic and reliable synthetic method, explains the underlying chemical principles, and offers insights into experimental choices, ensuring reproducibility and high yield. The intended audience includes researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the this compound Scaffold
The benzimidazole ring system is a fusion of benzene and imidazole, resulting in a bicyclic heterocycle with a unique electronic and structural profile. The introduction of an amino group at the 2-position creates a cyclic guanidine moiety, which imparts distinct properties such as enhanced hydrogen bonding capabilities, increased polarity, and multiple points for further chemical modification.[2][7][8] These features make 2-aminobenzimidazole derivatives highly attractive scaffolds for interacting with biological targets.[9][10]
Consequently, this core is integral to a wide spectrum of therapeutic agents, including antimicrobials, anticancer agents, antivirals, and anti-inflammatory drugs.[4][9][10] The primary synthetic route detailed herein involves the direct cyclization of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide, a robust method for constructing the 2-aminobenzimidazole system.[1][11]
Primary Synthetic Protocol: Cyclization with Cyanogen Bromide
This protocol describes the synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine. The reaction relies on the electrophilic nature of cyanogen bromide to react with the nucleophilic diamine, followed by an intramolecular cyclization to form the stable benzimidazole ring.[11]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | ≥98% | e.g., Sigma-Aldrich, TCI |
| Cyanogen Bromide (CNBr) | CBrN | 105.92 | ≥97% | e.g., Sigma-Aldrich, Acros |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Reagent Grade | Standard Lab Supplier |
| Deionized Water (H₂O) | H₂O | 18.02 | N/A | In-house |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Standard Lab Supplier |
| Celite® (Diatomaceous earth) | N/A | N/A | N/A | e.g., Sigma-Aldrich |
Safety Precaution: Cyanogen bromide is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) in 100 mL of 50% aqueous ethanol.
-
Reagent Addition: While stirring the diamine solution at room temperature, slowly add a solution of cyanogen bromide (7.78 g, 73.4 mmol, 1.0 eq.) in 50 mL of 50% aqueous ethanol via the dropping funnel over 30 minutes. The reaction is exothermic, and a precipitate may begin to form.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. A dense precipitate of the hydrobromide salt of the product should be present. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is neutral to slightly basic (pH 7.5-8.0). This neutralizes the HBr formed during the reaction and precipitates the free base form of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold deionized water (3 x 50 mL) to remove any inorganic salts. Further wash with a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight to yield this compound as a solid. The expected yield is typically in the range of 85-95%.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic and amine groups.
-
¹³C NMR: To confirm the carbon skeleton.
-
FTIR: To identify characteristic functional group vibrations (e.g., N-H stretches of primary amine and imidazole, C=N stretch).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Scientific Integrity & Mechanistic Insight
Reaction Mechanism
The synthesis proceeds via a well-established pathway. The initial step is the nucleophilic attack of one of the amino groups of the 4,5-dimethyl-1,2-phenylenediamine onto the electrophilic carbon atom of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon. Subsequent tautomerization and elimination of hydrogen bromide (HBr) yield the stable, aromatic this compound ring system. The electron-donating nature of the two methyl groups on the benzene ring increases the nucleophilicity of the amino groups, facilitating a faster reaction rate compared to unsubstituted o-phenylenediamine.[12]
Visualizing the Synthesis
Alternative Synthetic Strategies
While the cyanogen bromide route is highly effective, other methods exist for synthesizing the benzimidazole core, providing flexibility depending on available starting materials and desired substitution patterns.
-
Phillips Condensation: This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative like an ester or anhydride) under acidic conditions, typically with heating.[11][13] For the target molecule, this would involve reacting 4,5-dimethyl-1,2-phenylenediamine with cyanamide or a related one-carbon equivalent.[1][3]
-
Condensation with Aldehydes: o-Phenylenediamines can react with aldehydes to form 2-substituted benzimidazoles.[14][15] This reaction usually requires an oxidizing agent to facilitate the final aromatization step, as the initial cyclization forms a dihydrobenzimidazole intermediate.[11][16]
Conclusion
The protocol detailed in this application note provides a robust and high-yielding method for the synthesis of this compound. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently reproduce this synthesis and utilize the product as a versatile building block for the development of novel derivatives. The strategic importance of this scaffold in medicinal chemistry warrants the use of a well-validated and efficient synthetic protocol to accelerate drug discovery and development programs.
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- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
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Application Note & Protocols: Leveraging 2-Amino-5,6-dimethylbenzimidazole for the Synthesis of Novel Antimicrobial Agents
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[2][3][4] The urgent global threat of antimicrobial resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms. Benzimidazole derivatives have emerged as a highly versatile and promising class of compounds in this pursuit.[2]
This application note focuses on 2-Amino-5,6-dimethylbenzimidazole , a key starting material for the synthesis of potent antimicrobial agents. The strategic placement of the amino group at the C2 position offers a reactive handle for extensive chemical modification, while the dimethyl groups at the C5 and C6 positions can enhance lipophilicity and modulate electronic properties, often leading to improved biological activity and favorable pharmacokinetic profiles.[5] We will provide the scientific rationale, detailed synthetic protocols, and methodologies for the biological evaluation of novel antimicrobial candidates derived from this versatile precursor.
Scientific Rationale and Synthetic Strategy
The primary synthetic utility of this compound lies in the nucleophilicity of its 2-amino group. This group can readily react with various electrophiles to form a diverse library of derivatives. The core strategy is to append different pharmacophores to the benzimidazole nucleus to explore the structure-activity relationship (SAR) and optimize antimicrobial potency.
Key Rationales:
-
Nucleophilic Handle: The exocyclic amino group is a potent nucleophile, making it an ideal site for forming stable covalent bonds such as imines (Schiff bases) and amides.
-
Structural Mimicry: The benzimidazole core acts as a bioisostere of purine, enabling it to potentially inhibit microbial enzymes involved in nucleic acid synthesis or other essential metabolic pathways.[2]
-
Lipophilicity Modulation: The 5,6-dimethyl substitution increases the molecule's lipophilicity, which can enhance its ability to penetrate bacterial cell membranes.
-
SAR Exploration: By introducing a variety of substituents through the 2-amino linkage, researchers can systematically probe the chemical space to identify moieties that enhance target binding and antibacterial efficacy. For instance, the introduction of heterocyclic rings or aromatic aldehydes with electron-withdrawing or donating groups can significantly alter the antimicrobial spectrum and potency.[6]
The overall workflow for synthesizing and evaluating new antimicrobial agents from this precursor is outlined below.
Caption: General workflow from synthesis to lead identification.
Key Synthetic Protocols
The following protocols describe two common and effective methods for derivatizing this compound.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation with Aldehydes
Schiff bases are synthesized by the condensation reaction between the primary amino group of the benzimidazole and the carbonyl group of an aldehyde. This reaction is typically catalyzed by a few drops of acid.
Caption: Reaction scheme for Schiff base synthesis.
Materials:
-
This compound (1 mmol, 0.161 g)
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde) (1.2 mmol)
-
Methanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
50 mL Round Bottom Flask
-
Reflux Condenser
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round bottom flask, dissolve 1 mmol of this compound in 10 mL of methanol. Add 1.2 mmol of the selected substituted benzaldehyde to this solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst by protonating the aldehyde's carbonyl group, rendering it more electrophilic.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 1:1). The formation of a new spot with a different Rf value indicates product formation.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. Filter the precipitate using a Buchner funnel, wash it with a small amount of cold methanol to remove unreacted starting materials, and dry it in a vacuum oven.[8] High yields (often 90-97%) are typically achieved with this method.[7][8]
-
Characterization: Confirm the structure of the synthesized Schiff base using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Key indicators are the appearance of a C=N (imine) stretch in the FTIR spectrum (around 1600-1700 cm⁻¹) and the disappearance of the -NH₂ protons in the ¹H-NMR spectrum.[7][8]
Protocol 2: Synthesis of Amide Derivatives via Acylation
Amide derivatives are formed by creating an amide linkage between the 2-amino group and a carboxylic acid. This often requires activating the carboxylic acid or using a coupling agent.
Caption: Reaction scheme for Amide synthesis.
Materials:
-
This compound (1 mmol, 0.161 g)
-
Bioactive Carboxylic Acid (e.g., nicotinic acid, 1H-1,2,4-triazole-3-carboxylic acid) (1.1 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
50 mL Round Bottom Flask
Step-by-Step Protocol:
-
Reaction Setup: In a dry 50 mL round bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.5 mmol) in 5 mL of anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Addition of Benzimidazole: Add a solution of this compound (1 mmol) in 5 mL of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of diethyl ether.[6]
-
Purification and Characterization: Dry the crude product. If necessary, purify further by column chromatography or recrystallization. Characterize the final amide product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The formation of the amide is confirmed by a C=O stretch in the FTIR spectrum (around 1650-1680 cm⁻¹) and the presence of an amide N-H proton signal in the ¹H-NMR spectrum.[6]
Protocol: Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with sterile MHB to achieve a range of concentrations (e.g., from 250 µg/mL to 0.49 µg/mL).
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The analysis of MIC values across a library of derivatives provides critical insights into the structure-activity relationship.
| Compound ID | R Group (from Aldehyde/Acid) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
| SB-1 | -Phenyl | 128 | >256 |
| SB-2 | -4-Chlorophenyl | 32 | 128 |
| SB-3 | -4-Nitrophenyl | 16 | 64 |
| AM-1 | -Nicotinoyl | 64 | 128 |
| AM-2 | -1H-1,2,4-triazol-3-yl | 32 | 64 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 |
Table 1: Example antimicrobial activity data for hypothetical Schiff base (SB) and amide (AM) derivatives.
Key SAR Observations from Literature:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring appended to the benzimidazole often enhances antibacterial activity.[1] This is evident in the hypothetical data where SB-2 and SB-3 are more potent than the unsubstituted SB-1.
-
Heterocyclic Moieties: Incorporating additional heterocyclic rings, such as triazoles or pyridines, can significantly improve antimicrobial potency by providing additional sites for hydrogen bonding or interaction with biological targets.[6]
-
Lipophilicity: While the 5,6-dimethyl groups provide a baseline lipophilicity, further modulation through the appended R group is critical. An optimal balance is required for cell membrane penetration without compromising solubility.
-
Gram-Negative vs. Gram-Positive Activity: Many benzimidazole derivatives show greater activity against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (like P. aeruginosa).[8] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and high-yielding protocols for creating Schiff base and amide derivatives allow for the rapid generation of diverse chemical libraries. Systematic screening of these libraries, guided by an understanding of structure-activity relationships, can lead to the identification of lead compounds with potent activity against clinically relevant pathogens. The methodologies described in this note provide a robust framework for researchers engaged in the discovery and development of new benzimidazole-based therapeutics.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research J. Pharm. and Tech.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online.
- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms.
- 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC - NIH.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Deriv
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases. Impactfactor.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC - PubMed Central.
- Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Semantic Scholar.
- (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities.
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- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-5,6-dimethylbenzimidazole as a Ligand in Coordination Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffolding of 2-Amino-5,6-dimethylbenzimidazole
This compound is a heterocyclic amine that has garnered significant interest in coordination chemistry. Its rigid benzimidazole core, coupled with the reactive 2-amino group, provides a versatile platform for the synthesis of a wide array of coordination complexes. The dimethyl substitution on the benzene ring enhances its lipophilicity and can influence the electronic properties of the resulting metal complexes. This guide provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from this compound and its derivatives, with a focus on practical laboratory protocols.
The importance of this ligand stems from its ability to form stable complexes with a variety of transition metals. These complexes have shown promise in diverse fields such as medicinal chemistry, catalysis, and materials science.[1][2] The benzimidazole moiety itself is a key structural component in numerous biologically active compounds, including Vitamin B12.[3] This inherent bioactivity, combined with the tunability of the metal center, makes these complexes attractive candidates for drug discovery and development.[1]
Synthesis of this compound and its Schiff Base Derivatives
The journey into the coordination chemistry of this compound begins with its synthesis and subsequent modification, often into Schiff base ligands, to enhance its coordinating ability and the stability of the resulting metal complexes.
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of 2-aminobenzimidazoles from o-phenylenediamines.
Principle: The synthesis involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide. The diamine first reacts with cyanogen bromide to form a guanidine intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzimidazole ring.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium carbonate
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
In a well-ventilated fume hood, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of cyanogen bromide (1 equivalent) in ethanol.
-
Slowly add the cyanogen bromide solution to the stirred solution of the diamine at room temperature. A precipitate may form.
-
After the addition is complete, stir the reaction mixture for 2-4 hours at room temperature.
-
Slowly add a saturated aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture with the addition of a small amount of activated charcoal to decolorize the solution.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Causality behind Experimental Choices:
-
The use of ethanol as a solvent is due to the good solubility of the reactants and the relative insolubility of the product upon neutralization.
-
The slow addition of cyanogen bromide is crucial to control the exothermic reaction and prevent the formation of side products.
-
Neutralization with sodium carbonate is necessary to deprotonate the benzimidazolium salt and precipitate the free base.
-
Recrystallization is a standard purification technique to obtain a product of high purity, and activated charcoal is used to remove colored impurities.
Protocol 2: Synthesis of a Schiff Base Ligand from this compound
Schiff base formation enhances the coordinating ability of the ligand by introducing an imine nitrogen atom. This protocol describes a solvent-free microwave-assisted synthesis.
Principle: This method involves the condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde (e.g., syringaldehyde) under microwave irradiation. The absence of solvent makes this a green and efficient method.
Materials:
-
This compound
-
Syringaldehyde (or other suitable aldehyde)
-
Scientific microwave oven
-
Grinder (mortar and pestle)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a grinder, thoroughly mix this compound (1 equivalent) and syringaldehyde (1 equivalent).
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a scientific microwave oven at 750 W for short intervals (e.g., 30 seconds) for a total of 5-10 minutes, with intermittent mixing to ensure uniform heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the product to cool to room temperature.
-
Wash the solid product with diethyl ether to remove any unreacted aldehyde.
-
Recrystallize the crude Schiff base from hot ethanol to obtain pure crystals.
Causality behind Experimental Choices:
-
Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.
-
The solvent-free condition minimizes waste and simplifies the work-up procedure.
-
Washing with diethyl ether is effective in removing the relatively nonpolar aldehyde starting material.
-
Recrystallization from ethanol is a common and effective method for purifying Schiff bases.
Synthesis and Characterization of Metal Complexes
The synthesized ligands can be coordinated with a variety of metal ions to form stable complexes. The choice of metal and reaction conditions can influence the geometry and properties of the resulting complex.
Protocol 3: General Synthesis of Metal(II) Complexes
This protocol describes a general method for the synthesis of metal(II) complexes with Schiff base ligands derived from this compound.
Principle: The metal salt is reacted with the Schiff base ligand in a suitable solvent, often with gentle heating, to facilitate the formation of the coordination complex. The product often precipitates out of the solution upon cooling.
Materials:
-
Schiff base ligand (from Protocol 2)
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimum amount of ethanol.
-
Slowly add the metal salt solution to the hot, stirred ligand solution.
-
A change in color and/or the formation of a precipitate is usually observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature, and then cool it further in an ice bath to maximize precipitation.
-
Collect the solid complex by filtration, wash it with cold ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Causality behind Experimental Choices:
-
A 2:1 ligand-to-metal molar ratio is often used to favor the formation of octahedral or square planar complexes, although the stoichiometry can vary.
-
Using a hot solvent increases the solubility of the reactants and the rate of reaction.
-
Refluxing ensures that the reaction goes to completion.
-
Washing with cold ethanol and diethyl ether removes any unreacted starting materials and helps in drying the product.
Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for Ligand and Complex |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Ligand: Characteristic peaks for N-H (amine), C=N (imine), and aromatic C-H stretches. Complex: A shift in the C=N stretching frequency (typically to lower wavenumbers) upon coordination to the metal ion. The appearance of new bands in the far-IR region corresponding to M-N and M-O bonds. |
| ¹H NMR Spectroscopy | To elucidate the structure of the ligand and diamagnetic complexes. | Ligand: Resonances corresponding to aromatic, imine, and methyl protons. Complex (diamagnetic, e.g., Zn(II)): Shifts in the proton signals, especially those near the coordination sites, compared to the free ligand. |
| UV-Vis Spectroscopy | To study the electronic transitions. | Ligand: π-π* and n-π* transitions in the UV region. Complex: Ligand-based transitions may be shifted, and new bands corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) may appear in the visible region. |
| Mass Spectrometry | To determine the molecular weight. | Provides the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), confirming the molecular formula. |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally found percentages should be in close agreement with the calculated values for the proposed formula. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability and composition. | Provides information on the decomposition pattern of the complex and can indicate the presence of coordinated or lattice solvent molecules. |
| Single-Crystal X-ray Diffraction | To determine the precise 3D structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing. This is the most powerful technique for structural elucidation.[4] |
Applications of this compound Metal Complexes
The metal complexes of this compound and its derivatives have shown significant potential in various biological and catalytic applications.
Antimicrobial Activity
Principle: The biological activity of benzimidazole derivatives is often enhanced upon coordination with metal ions. This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each metal complex in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum, no complex) and negative controls (broth only). Also, include a standard drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.
Causality behind Experimental Choices:
-
The broth microdilution method is a standardized and quantitative technique to determine the MIC.
-
DMSO is a common solvent for dissolving water-insoluble compounds for biological assays, but its concentration should be kept low to avoid toxicity to the microbes.
-
The 0.5 McFarland standard ensures a consistent initial concentration of microorganisms in each well.
Anticancer Activity
Principle: Many metal complexes exhibit cytotoxicity towards cancer cells through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Synthesized metal complexes
-
Cancer cell line (e.g., HeLa, A549)
-
Normal cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., cisplatin)
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare various concentrations of the metal complexes in the cell culture medium.
-
Replace the old medium with the medium containing the complexes and incubate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be determined from the dose-response curve.
Causality behind Experimental Choices:
-
The MTT assay is a widely used, reliable, and relatively simple method for assessing cell viability.[6]
-
The use of a standard anticancer drug allows for the comparison of the potency of the synthesized complexes.
-
Testing against a normal cell line is crucial to assess the selectivity of the compounds for cancer cells over healthy cells.
Catalytic Applications
Metal complexes are widely used as catalysts in various organic transformations due to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates. While specific catalytic protocols for this compound complexes are not extensively reported, their structural similarity to other N-donor ligand complexes suggests potential applications in oxidation, reduction, and cross-coupling reactions.
Potential Catalytic Reactions:
-
Oxidation Reactions: Complexes of metals like cobalt, manganese, and copper can catalyze the oxidation of alcohols, alkanes, and alkenes.
-
Reduction Reactions: Ruthenium and rhodium complexes are well-known for their catalytic activity in the hydrogenation of various functional groups.
-
Cross-Coupling Reactions: Palladium and nickel complexes are extensively used in C-C and C-N bond-forming reactions.
Researchers exploring the catalytic potential of these complexes should start by screening them in well-established catalytic reactions, optimizing parameters such as solvent, temperature, catalyst loading, and oxidant/reductant.
Diagrams
Workflow for Synthesis and Characterization
Caption: Workflow from ligand synthesis to application testing.
Coordination Modes of Benzimidazole Ligands
Caption: Common coordination modes of benzimidazole-based ligands.
Conclusion and Future Perspectives
This compound and its derivatives are valuable ligands in coordination chemistry, offering a gateway to a wide range of metal complexes with interesting structural features and promising applications. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these compounds. Future research in this area could focus on the development of novel catalytic systems for green and sustainable chemical transformations, as well as the exploration of these complexes as targeted therapeutic agents. The rich coordination chemistry of this ligand system ensures that it will remain a fruitful area of investigation for years to come.
References
- Synthesis, characterization and biological activities study of metal complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II) and Hg(II). (2022).
- MTT assay protocol. (n.d.). Abcam.
- Solvent Free Synthesis and Characterization of Few Metal Complexes of Schiff Base Derived from 2-Amino-5, 6-dimethyl Benzimidazole and Syringaldehyde. (2021).
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). Royal Society Publishing.
- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2023).
- In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes. (2022).
- Benzimidazole. (n.d.). Organic Syntheses.
- [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. (1984). PubMed.]([Link])
- Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (n.d.). ScienceDirect.
- Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Deriv
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
- Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. (2013). Semantic Scholar.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the N-Alkylation of 2-Amino-5,6-dimethylbenzimidazole
Introduction: The Significance of N-Alkylated 2-Aminobenzimidazoles in Modern Drug Discovery
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The strategic modification of this core, particularly through N-alkylation, offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. This fine-tuning can significantly impact a compound's potency, selectivity, solubility, and metabolic stability, making N-alkylation a critical step in the hit-to-lead and lead optimization phases of drug development.[3][4] The 5,6-dimethyl substitution pattern on the benzimidazole ring provides a specific lipophilic character that has been explored in various therapeutic areas, including antiviral and antimicrobial agents.[4][5] This document provides a comprehensive guide to the N-alkylation of 2-amino-5,6-dimethylbenzimidazole, detailing the underlying chemical principles, robust experimental protocols, and key considerations for achieving desired regioselectivity and yield.
Mechanism and Scientific Rationale: Navigating the Regioselectivity of Alkylation
The N-alkylation of this compound is not a straightforward reaction due to the presence of three potentially nucleophilic nitrogen atoms: the two imidazole ring nitrogens (N-1 and N-3) and the exocyclic 2-amino group. The molecule exists in two tautomeric forms, which further complicates the prediction of the alkylation site.
The regioselectivity of the reaction is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Generally, the imidazole ring nitrogens are more nucleophilic than the exocyclic amino group. The choice of base, solvent, and the nature of the alkylating agent are critical in directing the alkylation to a specific nitrogen atom. For instance, the use of a strong base will deprotonate the most acidic proton, typically on one of the ring nitrogens, leading to the formation of an anion that readily undergoes alkylation. The interplay between the two ring nitrogens often leads to a mixture of N-1 and N-3 alkylated products.[6]
Caption: Tautomerism and potential N-alkylation sites.
Materials and Methods
Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, n-butyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Experimental Protocol: A General Procedure for N-Alkylation with Alkyl Halides
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a base.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, acetonitrile). The choice of solvent can influence the reaction rate and selectivity.
-
Add the base (1.1-2.0 eq). The choice and stoichiometry of the base are critical. A stronger base like sodium hydride will favor deprotonation of the imidazole nitrogen, while a weaker base like potassium carbonate may require heating.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature. For highly reactive alkylating agents, cooling the reaction mixture to 0 °C is recommended to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring:
-
The reaction progress should be monitored by TLC. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The reaction is complete when the starting material spot is no longer visible by TLC. The reaction time can vary from a few hours to overnight, and heating may be required depending on the reactivity of the alkyl halide and the base used.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the reaction mixture to remove the inorganic salts.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Data Presentation: Expected Outcomes with Various Alkylating Agents
The regioselectivity and yield of the N-alkylation reaction are highly dependent on the nature of the alkylating agent and the reaction conditions. The following table provides a general overview of expected outcomes.
| Alkylating Agent | Expected Major Product(s) | Typical Conditions | Notes |
| Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Mixture of N-1 and N-3 alkylated products | K₂CO₃ in DMF or Acetonitrile, RT to 80 °C | The ratio of N-1 to N-3 isomers can be influenced by the steric bulk of the alkyl group and the specific reaction conditions. |
| Secondary Alkyl Halide (e.g., 2-Bromopropane) | Lower yields, potential for elimination side reactions | Stronger base (e.g., NaH) in THF, lower temperatures | Steric hindrance can disfavor alkylation. |
| Tertiary Alkyl Halide (e.g., t-Butyl Bromide) | Primarily elimination products | Not a recommended method | The basic conditions favor E2 elimination over SN2 substitution. |
Optimization and Troubleshooting Workflow
Achieving high yield and the desired regioselectivity often requires optimization of the reaction parameters. The following workflow can guide the optimization process.
Caption: A workflow for optimizing the N-alkylation reaction.
Common Troubleshooting Scenarios:
-
Low or No Reaction:
-
Cause: Inactive reagents, insufficient base strength, or low reaction temperature.
-
Solution: Ensure all reagents are dry and pure. Use a stronger base or increase the reaction temperature.
-
-
Formation of Multiple Products:
-
Cause: Alkylation at multiple nitrogen sites.
-
Solution: Carefully screen different bases and solvents to favor the desired regioisomer. Purification by chromatography is essential.
-
-
Over-alkylation (Formation of Quaternary Salts):
-
Cause: Use of excess alkylating agent.
-
Solution: Use a stoichiometric amount or a slight excess of the alkylating agent (1.0-1.1 equivalents).
-
Conclusion
The N-alkylation of this compound is a versatile and crucial transformation for the synthesis of novel compounds with potential therapeutic applications. While the presence of multiple nucleophilic centers presents a challenge in terms of regioselectivity, a systematic approach to the optimization of reaction conditions, including the careful selection of the base, solvent, and alkylating agent, can lead to the successful synthesis of the desired N-alkylated derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold.
References
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry.
- Srivastava, R., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- Mondal, P., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
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High-throughput screening assays involving 2-aminobenzimidazole libraries
Application Note & Protocol Guide: High-Throughput Screening Assays for 2-Aminobenzimidazole Libraries
Abstract
The 2-aminobenzimidazole (2-ABZ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This has led to the development of extensive compound libraries based on the 2-ABZ core for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and validating HTS assays involving 2-ABZ libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a robust workflow for hit triage and validation, ensuring the generation of high-quality, actionable data.
Part 1: The 2-Aminobenzimidazole Scaffold: A Privileged Structure for HTS
The journey of the 2-aminobenzimidazole scaffold began in the late 19th century, evolving from foundational chemical syntheses to becoming a pivotal structure in modern drug discovery.[1] Its rigid, bicyclic nature, combined with the hydrogen bonding capabilities of the amino group and imidazole ring, allows it to form key interactions within the binding sites of diverse protein classes.
Key Biological Targets: 2-ABZ derivatives have shown activity against a multitude of targets, including:
-
Protein Kinases: A primary focus for 2-ABZ libraries, with inhibitors developed for targets like RIP1 kinase.[2][3]
-
Polymerases and Other Enzymes: Their heterocyclic nature makes them suitable for targeting enzymatic active sites.
-
Antimicrobial Targets: Recent studies have identified 2-ABZ scaffolds that potentiate the activity of antibiotics against multi-drug resistant Gram-negative bacteria.[4][5]
-
Antiparasitic Targets: A high-throughput screen identified 2-iminobenzimidazoles as potent inhibitors of trypanothione reductase, a key enzyme in Trypanosoma brucei.[6]
Library Considerations: The success of an HTS campaign begins with a high-quality compound library. For 2-ABZ libraries, key considerations include:
-
Chemical Diversity: Ensuring a wide range of substitutions at key positions of the benzimidazole core to explore a broad chemical space.
-
Purity and Integrity: Each compound should be verified for purity (typically >95%) and structural identity via LC-MS and NMR.
-
Solubility: Compounds must be soluble in assay buffer (commonly containing DMSO) to avoid precipitation, which can cause false positives.
Part 2: Selecting and Validating the Right HTS Assay
The choice of assay technology is critically dependent on the biological question and the nature of the target. A robust assay is paramount for the success of any HTS campaign.
Assay Selection Strategy
The optimal assay format balances biological relevance with the practical demands of screening thousands of compounds. The decision process can be visualized as follows:
Caption: Assay Selection Workflow.
The Litmus Test: Assay Validation with Z'-Factor
Before initiating a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the gold-standard statistical parameter for quantifying assay quality.[7][8] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[9][10]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls.[8] |
| 0 to 0.5 | Marginal / Acceptable | The assay is usable, but may have a higher rate of false positives/negatives.[8] |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening.[8] |
Part 3: Protocols for High-Throughput Screening
Here we provide two detailed protocols that are well-suited for screening 2-aminobenzimidazole libraries against common target classes.
Protocol 3.1: Biochemical HTS - Kinase Inhibition via Fluorescence Polarization (FP)
Principle: This assay measures the disruption of binding between a fluorescently labeled tracer (a ligand or peptide substrate) and a protein kinase.[11][12] When the tracer is bound to the large kinase, it tumbles slowly in solution, emitting highly polarized light. An effective inhibitor from the 2-ABZ library will bind to the kinase, displace the tracer, which then tumbles rapidly, resulting in a decrease in fluorescence polarization.[12] This method is robust, homogeneous (no-wash), and ideal for HTS.[2][13]
Materials:
-
Assay Plates: Black, low-volume 384-well plates.
-
Kinase: Purified target kinase (e.g., RIP1).
-
FP Tracer: Fluorescently labeled ligand/peptide specific for the kinase.
-
Assay Buffer: e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.005% Tween-20.
-
Compound Library: 2-ABZ library plate, typically at 10 mM in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic dispenser, transfer 50 nL of compounds from the 10 mM 2-ABZ library plate into the assay plate wells.
-
Dispense 50 nL of the positive control stock into designated control wells.
-
Dispense 50 nL of 100% DMSO into negative control and tracer-only wells.
-
Rationale: Acoustic dispensing minimizes DMSO concentration in the final assay volume, reducing potential solvent-induced artifacts.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the kinase in assay buffer (e.g., final concentration of 5 nM).
-
Dispense 5 µL of the 2X kinase solution into all wells except the tracer-only wells.
-
Dispense 5 µL of assay buffer into the tracer-only wells.
-
Rationale: Adding the enzyme first allows the test compounds to bind before the tracer is introduced, ensuring a competitive binding environment.
-
-
Incubation:
-
Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
Rationale: This pre-incubation period allows the compound-kinase interaction to reach equilibrium.
-
-
Tracer Addition:
-
Prepare a 2X working solution of the FP tracer in assay buffer (e.g., final concentration of 2 nM).
-
Dispense 5 µL of the 2X tracer solution to all wells. The final assay volume is now 10 µL, and the final compound concentration is 50 µM.
-
Rationale: The tracer concentration should be at or below its Kd for the kinase to ensure sensitive detection of competitive inhibitors.
-
-
Final Incubation and Measurement:
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Protocol 3.2: Cell-Based HTS - Pathway Modulation via Reporter Gene Assay
Principle: This assay quantifies the activity of a specific signaling pathway inside living cells.[14] A cell line is engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter that is activated by the pathway of interest (e.g., an Interferon-Stimulated Response Element, ISRE, for the STING pathway).[15] If a compound from the 2-ABZ library modulates the pathway, the expression of luciferase will change, leading to a quantifiable change in luminescence upon addition of its substrate.[16][17]
Materials:
-
Cell Line: A stable cell line containing the reporter construct (e.g., HEK293-ISRE-Luciferase).
-
Assay Plates: White, solid-bottom 384-well cell culture plates.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Pathway Agonist: A known activator of the pathway (e.g., 2',3'-cGAMP for the STING pathway).
-
Lysis & Detection Reagent: A commercial luciferase assay system (e.g., Bright-Glo™).
-
Instrumentation: Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the reporter cells. Resuspend them in culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).
-
Incubate the plates for 16-24 hours at 37°C, 5% CO₂.
-
Rationale: An overnight incubation allows cells to attach and form a healthy monolayer, ensuring a consistent response.
-
-
Compound Addition:
-
Add 100 nL of the 2-ABZ library compounds, positive controls, and DMSO negative controls to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Rationale: This pre-incubation allows the compounds to enter the cells and engage with their intracellular targets prior to pathway stimulation.
-
-
Pathway Stimulation:
-
Prepare a solution of the pathway agonist at a concentration that elicits an ~80% maximal response (EC₈₀).
-
Add 5 µL of the agonist solution to all wells except the "unstimulated" negative control wells. Add 5 µL of medium to the unstimulated wells.
-
Rationale: Using an EC₈₀ concentration of the agonist creates a sensitive window for detecting both inhibitors (signal decrease) and potentiators (signal increase).
-
-
Incubation for Reporter Expression:
-
Incubate the plates for 6-8 hours at 37°C, 5% CO₂.
-
Rationale: This incubation time is optimized to allow for transcription and translation of the luciferase reporter gene, leading to a robust signal.
-
-
Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
Add 25 µL of the luciferase detection reagent to all wells. This reagent lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Part 4: Data Analysis and Hit Triage
Screening a large library generates a vast amount of data. A systematic triage process is essential to filter out false positives and prioritize the most promising compounds for follow-up studies.[18][19]
Workflow for Hit Triage and Validation:
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The Strategic Integration of 2-Amino-5,6-dimethylbenzimidazole in the Architecture of High-Performance Polymers: Application Notes and Protocols
Abstract: The pursuit of advanced polymeric materials with superior thermal stability, mechanical robustness, and tailored functionalities is a cornerstone of modern materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-5,6-dimethylbenzimidazole as a key building block in the synthesis of novel polyamides and polybenzimidazoles. We delve into the rationale behind its selection, detailed polymerization protocols, characterization methodologies, and a discussion of the anticipated properties and applications of the resultant polymers.
Introduction: The Rationale for this compound in Polymer Chemistry
This compound is a versatile diamine monomer that offers a unique combination of structural features beneficial for the development of high-performance polymers. The benzimidazole core imparts exceptional thermal and chemical resistance, a characteristic feature of polybenzimidazole (PBI) polymers. The presence of the two methyl groups on the benzene ring can enhance solubility and processability of the final polymer by disrupting chain packing, a common challenge with rigid aromatic polymers. Furthermore, the amino group at the 2-position provides a reactive site for polymerization, allowing for its incorporation into various polymer backbones, most notably polyamides and polybenzimidazoles.
The strategic incorporation of this monomer allows for the fine-tuning of polymer properties. For instance, in polyamides, the benzimidazole moiety can introduce improved thermal stability and alter the hydrogen bonding network, potentially influencing mechanical properties and moisture uptake. In polybenzimidazoles, the dimethyl substitution can lead to polymers with enhanced solubility in organic solvents, facilitating their processing into films, fibers, and membranes.
Synthesis of Novel Polymers: Detailed Protocols
The following protocols are adapted from established methods for the synthesis of aromatic polyamides and polybenzimidazoles. While direct experimental data for this compound is limited in publicly available literature, these procedures provide a robust starting point for its polymerization. Researchers should be prepared to optimize reaction conditions such as temperature, time, and monomer concentration.
Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and an aromatic diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride. This method is advantageous for its mild reaction conditions, which can help to minimize side reactions.
Reaction Scheme:
Figure 2: Workflow for high-temperature polycondensation of polybenzimidazoles.
Materials:
-
This compound
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ammonium hydroxide solution
Equipment:
-
Three-necked flask equipped with a high-torque mechanical stirrer, nitrogen inlet, and a gas outlet.
-
Heating mantle with a temperature controller.
-
High-temperature thermometer.
-
Blender or homogenizer.
-
Vacuum filtration apparatus.
-
Vacuum oven.
Procedure:
-
In a three-necked flask, charge the calculated amounts of this compound, isophthalic acid, and PPA under a gentle stream of nitrogen. The weight ratio of PPA to monomers is typically around 10:1.
-
Heat the mixture with stirring to 150-170 °C and maintain this temperature for 2-3 hours to form a homogeneous prepolymer solution.
-
Gradually increase the temperature to 200-220 °C and continue the reaction for 4-6 hours. The viscosity of the mixture will increase significantly. High-torque mechanical stirring is essential.
-
After the reaction is complete, cool the highly viscous solution to about 100 °C and carefully pour it into a large volume of vigorously stirred deionized water. This will precipitate the polymer as a fibrous or powdered solid.
-
Break up the solid polymer using a blender or homogenizer and wash it extensively with deionized water until the washings are neutral.
-
Neutralize any remaining acid by stirring the polymer in a dilute ammonium hydroxide solution, followed by further washing with deionized water.
-
Collect the polymer by vacuum filtration and dry it in a vacuum oven at 120-150 °C to a constant weight.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as an excellent solvent for the aromatic monomers and the resulting polymer. Crucially, it also acts as a dehydrating agent, driving the condensation and subsequent cyclization reaction to form the stable benzimidazole ring.
-
Staged Heating: The two-stage heating process allows for the initial formation of a more soluble poly(amino amide) prepolymer at a lower temperature before the final, more demanding cyclization reaction at a higher temperature. This helps to maintain a homogeneous reaction mixture for as long as possible, promoting the formation of a high molecular weight polymer.
-
High-Torque Stirring: The polymerization mixture becomes extremely viscous, and a powerful mechanical stirrer is necessary to ensure adequate mixing and heat transfer throughout the reaction.
Characterization of the Novel Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
Table 1: Key Characterization Techniques and Their Purpose
| Technique | Abbreviation | Purpose |
| Fourier-Transform Infrared Spectroscopy | FTIR | To confirm the formation of amide or imidazole linkages and the disappearance of monomer functional groups. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | To elucidate the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography | GPC | To determine the molecular weight and molecular weight distribution of the polymer. |
| Thermogravimetric Analysis | TGA | To evaluate the thermal stability and decomposition temperature of the polymer. [1][2] |
| Differential Scanning Calorimetry | DSC | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. [1] |
Anticipated Properties and Potential Applications
The incorporation of the this compound moiety is expected to yield polymers with a desirable combination of properties.
Expected Properties of Polyamides
The resulting aromatic polyamides are anticipated to exhibit:
-
High Thermal Stability: With decomposition temperatures potentially exceeding 400 °C, making them suitable for high-temperature applications. [3][4]* Good Mechanical Properties: The rigid benzimidazole unit is expected to contribute to high tensile strength and modulus. [1]* Improved Solubility: The dimethyl substitution may enhance solubility in polar aprotic solvents compared to unsubstituted benzimidazole-containing polyamides, facilitating processing.
Table 2: Anticipated Thermal and Mechanical Properties of Polyamides
| Property | Expected Range | Reference Polymers |
| Glass Transition Temperature (Tg) | 250 - 350 °C | Aromatic Polyamides [4] |
| 10% Weight Loss Temperature (TGA) | > 450 °C | Aromatic Polyamides [3] |
| Tensile Strength | 80 - 150 MPa | Aromatic Polyamides [1] |
| Tensile Modulus | 2 - 5 GPa | Aromatic Polyamides [1] |
Expected Properties of Polybenzimidazoles
The novel polybenzimidazoles are predicted to display:
-
Exceptional Thermal Stability: Characteristic of the PBI family, with decomposition temperatures often exceeding 500 °C. [5]* Excellent Chemical Resistance: Resistance to a wide range of organic solvents and acids.
-
Enhanced Processability: The dimethyl groups are likely to improve solubility in solvents like DMAc or NMP, enabling the casting of high-quality films and membranes.
Potential Applications
The unique properties of polymers derived from this compound open up a range of advanced applications:
-
High-Temperature Membranes: For gas separation, pervaporation, and as proton exchange membranes in fuel cells, especially after doping with phosphoric acid.
-
Advanced Composites: As a matrix material for composites used in the aerospace and automotive industries, where high thermal and mechanical performance is required.
-
Protective Coatings: For applications requiring excellent thermal and chemical resistance.
-
Biomedical Materials: The benzimidazole moiety is a common scaffold in pharmaceuticals, suggesting potential for biocompatible polymers in drug delivery and medical devices. [6][7]
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of novel high-performance polymers. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and characterization of new polyamides and polybenzimidazoles with tailored properties. The unique structural features of this monomer offer exciting possibilities for developing advanced materials for a wide array of demanding applications. Further research is encouraged to fully elucidate the structure-property relationships and unlock the full potential of these novel polymeric systems.
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Analytical methods for quantification of 2-Amino-5,6-dimethylbenzimidazole in samples
Application Note: Quantitative Analysis of 2-Amino-5,6-dimethylbenzimidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the quantitative analysis of this compound in various sample matrices. We present two robust, validated analytical methods: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This note is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind methodological choices, sample preparation strategies, and data interpretation, ensuring scientific integrity and reliable results.
Introduction and Significance
This compound is a key chemical entity, often encountered as a synthetic intermediate, a potential metabolite, or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs. Accurate and precise quantification of related compounds like this compound is therefore critical for ensuring the purity, safety, and efficacy of pharmaceutical products. Regulatory bodies mandate strict control over impurities, making robust analytical methods indispensable for quality control (QC) release testing, stability studies, and pharmacokinetic analysis.
This guide details the development and validation of analytical procedures suitable for their intended use, aligning with international regulatory standards.[1]
Overview of Analytical Approaches
The selection of an analytical method depends on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation.[2][3]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of most QC laboratories. It offers excellent precision and reliability for quantifying analytes at moderate concentrations. The benzimidazole moiety possesses a strong chromophore, making it well-suited for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices like plasma or urine.[4] Its specificity, derived from monitoring specific mass-to-charge (m/z) transitions, minimizes interference from matrix components.[5]
Featured Method I: HPLC-UV for Assay and Impurity Profiling
This method is ideal for quantifying this compound in drug substances and formulated products where concentration levels are relatively high.
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample mixture. The stationary phase is non-polar (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. The analyte is retained on the column and then eluted by a carefully controlled mobile phase gradient. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set at its maximum absorption wavelength (λmax) and comparing the peak area to that of a known concentration standard.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array or Variable Wavelength Detector.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (ACS grade), Formic Acid (ACS grade), Ultrapure Water.
-
Standard: Certified reference standard of this compound.
Detailed Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in ultrapure water. Adjust the pH to 4.5 with formic acid. This pH ensures the amino group is protonated, leading to better peak shape.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Sample Preparation (e.g., for a Tablet Formulation):
-
Accurately weigh and grind ten tablets to a fine powder.
-
Transfer a portion of the powder equivalent to 10 mg of the API into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the λmax by scanning the working standard (typically around 280-290 nm for benzimidazoles).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 40 60 12.0 40 60 12.1 95 5 | 15.0 | 95 | 5 |
-
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Featured Method II: LC-MS/MS for Trace Quantification in Biological Fluids
This ultra-sensitive method is designed for applications such as pharmacokinetics, where analyte concentrations are expected to be in the ng/mL to pg/mL range.
Principle of the Method
Following chromatographic separation via UPLC/HPLC, the analyte is introduced into the mass spectrometer. Electrospray Ionization (ESI) is used to generate positively charged molecular ions [M+H]+ in the gas phase. The first quadrupole (Q1) selects this specific parent ion. In the second quadrupole (Q2, collision cell), the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) then selects a specific, stable fragment ion. This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for precise quantification even in the presence of significant matrix interference.[5]
Instrumentation and Materials
-
LC-MS/MS System: Waters Xevo TQ-S, Sciex Triple Quad 6500+, or equivalent, coupled with a UPLC/HPLC system.
-
Analytical Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Standard: Certified reference standard of this compound and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
Detailed Experimental Protocol: LC-MS/MS
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of the standard into the blank matrix (e.g., human plasma).
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma sample/standard/QC, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[2] Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Mobile Phase A.
-
-
Chromatographic Conditions (UPLC):
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution: A fast gradient is typically used, e.g., 5% to 95% B over 3 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Gas Flow: ~1000 L/h.[5]
-
MRM Transitions: These must be optimized by infusing a standard solution. For this compound (MW: 161.21), a hypothetical transition would be:
-
Parent Ion (Q1): m/z 162.2 [M+H]+
-
Fragment Ion (Q3): A characteristic fragment, e.g., m/z 147.1 (loss of NH3).
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Method Validation Summary
Both methods must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure they are suitable for their intended purpose.[6][7]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 50 µg/mL | 0.1 - 200 ng/mL |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | ~0.1 ng/mL |
| Specificity | Demonstrated by peak purity and resolution from known impurities. | Demonstrated by lack of interference at the analyte's retention time in blank matrix. |
General Analytical Workflow
The end-to-end process for sample analysis is critical for maintaining data integrity. The following diagram illustrates a typical workflow in a regulated laboratory environment.
Caption: General workflow for sample quantification.
References
- ResearchGate. (2025). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Montesano, C., et al. (2022). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology, 46(7), 734–742.
- Barceló, D., & Petrovic, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(1), 2-11.
- ResearchGate. (2018). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.
- Ingle, R. G., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 11(4), 389-404.
- Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97.
- SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
- Noval, M. (2014). Analytical method validation: A brief review. Journal of Global Pharma Technology, 6(1), 1-8.
- PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
- American Chemical Society. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews.
- Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity.
- Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
- Lab Manager. (2016). Validation of Analytical Methods.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- Journal of Pharmaceutical and Biomedical Sciences. (2016). Analysis of amino acids by high performance liquid chromatography.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Keegan, J., et al. (2011). Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor. Analytica Chimica Acta, 700(1-2), 41-8.
- BioPharm International. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization.
- Ciencia e Investigación. (2023). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita".
- ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
- van de Merbel, N. (2015). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International.
- Creaser, C. S., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33.
- Kim, H. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 36(1), 55-62.
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Validation of Analytical Methods | Lab Manager [labmanager.com]
Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Quantification of 2-Amino-5,6-dimethylbenzimidazole and its Putative Metabolites in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-Amino-5,6-dimethylbenzimidazole and its principal putative metabolites in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and optimized chromatographic conditions that ensure excellent peak shape and separation within a short analytical run time. This method is fit-for-purpose for pharmacokinetic and drug metabolism studies, offering the required precision, accuracy, and sensitivity to support regulated bioanalysis.
Introduction
This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds.[1] The benzimidazole core is a key component of blockbuster drugs and is being actively investigated for new therapeutic applications, including as anticancer agents.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is paramount in drug development. The metabolic fate of a compound dictates its efficacy, potential toxicity, and pharmacokinetic profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in complex biological matrices.[4][5] Its superior sensitivity and selectivity allow for precise measurement even at trace levels.[6] This note provides a comprehensive, field-proven protocol for analyzing this compound and its predicted metabolites, grounded in established bioanalytical principles and regulatory expectations.[7][8]
Predicted Metabolic Pathways
The metabolic pathways for benzimidazole derivatives are well-characterized and typically involve Phase I oxidation reactions followed by Phase II conjugation.[9][10] For this compound, the primary metabolic transformations are predicted to be:
-
Hydroxylation (+16 Da): Cytochrome P450 (CYP) enzymes can introduce a hydroxyl group onto the benzimidazole ring system or the methyl groups.[9]
-
N-Oxidation (+16 Da): Oxidation can occur at one of the nitrogen atoms in the imidazole ring.
-
Deamination (+1 Da, loss of NH2, addition of OH): The primary amino group can be enzymatically converted to a hydroxyl group.[11]
-
Phase II Conjugation: The newly formed hydroxyl groups can be conjugated with glucuronic acid (glucuronidation, +176 Da) or sulfate (sulfation, +80 Da) to increase water solubility and facilitate excretion.
These predicted pathways guide the analytical strategy for metabolite identification and quantification.
Figure 1: Predicted metabolic pathway for this compound.
Experimental Methodology
Standards and Reagents
-
This compound (Reference Standard, >98% purity)
-
Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d4
-
LC-MS Grade Acetonitrile, Methanol, and Water[12]
-
Formic Acid (≥99%)
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup in high-throughput bioanalysis, suitable for removing the majority of proteins from plasma samples.[4][13]
Protocol:
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% methanol) and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to keep the analytes ionized.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Figure 2: Workflow for the protein precipitation sample preparation method.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used. A reversed-phase C18 column is chosen for its excellent retention of moderately polar compounds like benzimidazoles.[14] Formic acid is used as a mobile phase modifier to promote protonation for positive ion electrospray ionization (ESI).[14]
| Table 1: HPLC Parameters | |
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[14] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5.0 minutes |
| Table 2: Mass Spectrometer Parameters | |
| Parameter | Condition |
| MS System | SCIEX Triple Quad™ 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Collision Gas (CAD) | Medium (e.g., 9 psi) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation and Performance
A full method validation should be conducted according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry or ICH M10.[8][15][16] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
MRM Transitions
Multiple Reaction Monitoring (MRM) provides the selectivity and sensitivity needed for quantification.[17] Precursor ions (Q1) correspond to the protonated molecule [M+H]+, and product ions (Q3) are characteristic fragments generated by collision-induced dissociation (CID). The transitions below are proposed based on the compound's structure and common fragmentation patterns of benzimidazoles.[18][19] These must be empirically optimized by infusing a standard solution of each analyte.
| Table 3: Proposed MRM Transitions and Optimized MS Parameters | ||||
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (CE, eV) | Declustering Potential (DP, V) |
| This compound | 162.1 | 147.1 (loss of NH) | 25 | 80 |
| Internal Standard (-d4) | 166.1 | 151.1 | 25 | 80 |
| Hydroxylated Metabolite | 178.1 | 161.1 (loss of OH) | 22 | 85 |
| Deaminated Metabolite | 163.1 | 135.1 (loss of CO) | 30 | 90 |
Expected Performance Characteristics
Based on similar assays for small molecules, the method is expected to achieve the following performance, meeting typical acceptance criteria for regulated bioanalysis.[20]
| Table 4: Typical Method Performance Characteristics | |
| Parameter | Target Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
Data Analysis and Interpretation
Quantitative analysis is performed by constructing a calibration curve. The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is plotted against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to fit the curve. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[13]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of this compound and its key metabolites in human plasma. The simple protein precipitation protocol and rapid chromatographic separation make it highly suitable for supporting pharmacokinetic and drug metabolism studies in a regulated drug development environment. The provided parameters serve as an excellent starting point for implementation and validation on various tandem quadrupole mass spectrometry platforms.
References
- FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link][12]
- Sandle, T. (2023).
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][4]
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][13]
- Vertex AI Search. (2025).
- Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link][6]
- Hevener, K. E., et al. (2013). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC - NIH. [Link][9]
- Chiang, J., et al. (2025). Fenbendazole as an Anticancer Agent?
- ResearchGate. (2025).
- ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link][14]
- Bernhauer, K., et al. (1969). [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. PubMed. [Link][11]
- Van de Water, C., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. [Link][19]
- Gonçalves, A. C. S., et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. PubMed. [Link][3]
- Guerrieri, D., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link][10]
- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link][1]
- LCGC International. (2015). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. [Link][5]
- TrAC Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link][17]
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Application Note & Protocols: High-Throughput Solid-Phase Synthesis of 2-Aminobenzimidazole Libraries
Abstract
The 2-aminobenzimidazole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from oncology to infectious diseases.[1][2][3][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets.[5] To accelerate the discovery of new therapeutics based on this scaffold, efficient methods for the rapid generation of diverse chemical libraries are paramount. Solid-Phase Organic Synthesis (SPOS) provides a robust and automatable platform for this purpose. This guide details a field-proven, step-by-step methodology for the solid-phase synthesis of 2-aminobenzimidazole libraries, covering the strategic selection of resins and linkers, on-resin chemical transformations, reaction monitoring, and final product cleavage and purification.
Introduction: The Power of the Scaffold and the Strategy
The therapeutic relevance of the 2-aminobenzimidazole core cannot be overstated. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][6] The traditional one-at-a-time solution-phase synthesis approach is often inadequate for exploring the extensive chemical space around this scaffold.
Solid-phase synthesis revolutionizes this process by anchoring the initial molecule to an insoluble polymer support (resin). This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process. This strategy is exceptionally well-suited for combinatorial chemistry, enabling the parallel synthesis of hundreds or thousands of distinct compounds for high-throughput screening.[7][8]
This document outlines a reliable and versatile solid-phase strategy, commencing with the immobilization of a nitro-fluorobenzoyl precursor, followed by sequential diversification and a key on-resin cyclization step to construct the target heterocycle.
The Strategic Framework: Resin, Linker, and Synthetic Route
The success of any solid-phase synthesis hinges on the judicious selection of the solid support and the linker that tethers the growing molecule.
-
The Solid Support (Resin): The choice of resin dictates the chemical environment of the synthesis. For this protocol, polystyrene-based resins are ideal due to their chemical stability and excellent swelling properties in common organic solvents.
-
Wang Resin: This is a p-alkoxybenzyl alcohol-type resin, ideal for producing final compounds with a C-terminal carboxylic acid. Cleavage is achieved under moderately acidic conditions (e.g., 50-95% TFA).[9][10]
-
Rink Amide Resin: This resin is designed to yield a C-terminal carboxamide upon cleavage, a common functional group in drug candidates. It is more acid-labile than Wang resin and is cleaved with milder TFA cocktails (e.g., 20-50% TFA).[8]
-
-
The Linker & Synthetic Logic: Our strategy employs an aromatic scaffold which is first anchored to the resin and then elaborated through a series of on-bead reactions. The key starting material, 4-fluoro-3-nitrobenzoic acid, serves a dual purpose: its carboxylic acid provides an attachment point to the resin, while the fluorine and nitro groups serve as reactive handles for subsequent diversification and cyclization.
The overall workflow is visualized below.
Overall Synthetic Workflow
Caption: High-level workflow for solid-phase synthesis of 2-aminobenzimidazole libraries.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Protocol 1: Step-by-Step Synthesis on Wang Resin
This protocol describes the synthesis of a library of 5-carboxy-2-aminobenzimidazoles.
Materials:
-
Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 1-Methyl-2-pyrrolidinone (NMP), Methanol (MeOH) - all peptide synthesis grade.
-
Reagents: 4-Fluoro-3-nitrobenzoic acid, 1,3-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), Tin(II) chloride dihydrate (SnCl₂·2H₂O), N,N-Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), a diverse library of primary/secondary amines, and a diverse library of aldehydes.
Step 1: Resin Swelling and Scaffold Loading
-
Place Wang resin (1.0 g, ~1.0 mmol) into a solid-phase reaction vessel.
-
Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads.
-
Drain the DMF.
-
In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (555 mg, 3.0 mmol, 3 equiv.) and DMAP (37 mg, 0.3 mmol, 0.3 equiv.) in 8 mL of DMF.
-
Add the solution to the swollen resin.
-
Add DIC (465 µL, 3.0 mmol, 3 equiv.) dropwise.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum.
-
Causality: DIC and DMAP form a highly reactive intermediate with the carboxylic acid, facilitating efficient esterification onto the resin's hydroxyl groups.[8] Using a 3-fold excess of reagents ensures the reaction goes to completion.
-
Step 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)
-
Swell the loaded resin (from Step 1) in NMP (10 mL) for 30 minutes.
-
In parallel reaction vessels (one for each amine), add a solution of the desired amine (5.0 mmol, 5 equiv.) and DIEA (1.74 mL, 10.0 mmol, 10 equiv.) in NMP (5 mL).
-
Add the resin to the amine solutions and agitate at 50°C for 18 hours.
-
Drain the solutions and wash the resin beads thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Causality: The fluorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitro group.[8] DIEA acts as a non-nucleophilic base to neutralize the HF byproduct. NMP is a suitable polar aprotic solvent for this transformation.
-
Step 3: On-Resin Nitro Group Reduction
-
Prepare a 3 M solution of SnCl₂·2H₂O in NMP.
-
Add the SnCl₂ solution (10 mL) to the resin from Step 2.
-
Agitate the suspension at room temperature for 16 hours. The resin beads may change color.
-
Drain the reagent and wash the resin extensively with DMF (5x, with 5% DIEA in the first wash to neutralize any residual acid), DCM (3x), and MeOH (3x).
-
Causality: SnCl₂ is a classic and effective reagent for the reduction of aryl nitro groups to anilines, a critical step to furnish the o-phenylenediamine precursor required for cyclization.[8]
-
Chemical Transformations on Solid Support
Caption: Key chemical reaction steps on the solid support.
Step 4: Benzimidazole Ring Formation (On-Resin Cyclization)
-
Swell the resin from Step 3 in DMF (10 mL).
-
Add a solution of the desired aldehyde (5.0 mmol, 5 equiv.) in DMF (5 mL).
-
Agitate the mixture open to the air at room temperature for 18-24 hours.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.
-
Causality: The resin-bound o-phenylenediamine condenses with the aldehyde to form a dihydrobenzimidazole intermediate, which is subsequently oxidized to the aromatic benzimidazole. Often, atmospheric oxygen is a sufficient oxidant for this step, simplifying the procedure.[8]
-
Step 5: Cleavage from Resin and Final Deprotection
-
Place the dry, final resin in a suitable vial.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS. (CAUTION: Highly corrosive. Work in a fume hood). [11]
-
Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of initial resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration. Wash with cold ether and dry.
-
Causality: TFA is a strong acid that cleaves the benzyl ester linkage to the Wang resin. Reactive carbocations are generated from the resin and any remaining protecting groups during this process. TIPS and water act as "scavengers," trapping these cations to prevent them from causing unwanted side reactions with the product.[12][13][14]
-
Protocol 2: Reaction Monitoring and Analysis
Trust in a synthetic protocol is built on validation. Regular checks ensure reactions are proceeding as expected.
-
On-Bead FT-IR Spectroscopy: A small sample of resin beads can be analyzed at each step. This is a rapid, qualitative method.[15]
-
After Step 2 (SNAr): Look for the disappearance of the C-F stretch and changes in the aromatic region.
-
After Step 3 (Reduction): Monitor the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).
-
After Step 4 (Cyclization): Look for the appearance of the benzimidazole C=N stretch.
-
-
Test Cleavage and LC-MS Analysis: Before committing the entire batch of resin to the next step, a small aliquot (~5-10 mg) can be cleaved (as per Step 5) and the resulting product analyzed by LC-MS. This provides crucial information on the identity (Mass Spec) and purity (LC chromatogram) of the on-resin species, allowing for troubleshooting before it's too late.[16][17][18]
Data Summary and Library Purification
The results from a combinatorial synthesis are best presented in a clear, tabular format.
Table 1: Representative Synthesis Data
| Entry | Amine (R¹R²) | Aldehyde (R³) | Product Mass (Expected) | Product Mass (Found) | Purity (LC @ 254nm) |
|---|---|---|---|---|---|
| 1 | Morpholine | 4-Chlorobenzaldehyde | 359.78 | 359.8 | >95% |
| 2 | Benzylamine | 2-Furaldehyde | 356.36 | 356.4 | >92% |
| 3 | Cyclopropylamine | 4-Methoxybenzaldehyde | 338.37 | 338.4 | >94% |
| 4 | Piperidine | Benzaldehyde | 328.39 | 328.4 | >93% |
Library Purification For biological screening, high purity is often required. The crude products obtained after cleavage and precipitation can be purified using high-throughput purification techniques.[19][20]
-
Preparative Reverse-Phase HPLC (Prep-HPLC): This is the workhorse method for purifying combinatorial libraries.[21] Crude samples are dissolved and injected onto a C18 column, and separation is achieved using a water/acetonitrile gradient, often containing 0.1% TFA. Fractions corresponding to the desired product peak are collected, combined, and lyophilized to yield the pure compound.
Conclusion
The solid-phase methodology detailed herein provides a powerful and adaptable platform for the synthesis of diverse 2-aminobenzimidazole libraries. By leveraging a robust on-resin cyclization strategy and incorporating checkpoints for reaction monitoring, researchers can confidently and efficiently generate large numbers of novel compounds. This approach significantly accelerates the hit-to-lead optimization process in drug discovery programs targeting this critical heterocyclic scaffold.
References
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
- Analytical Techniques for Small Molecule Solid Phase Synthesis. Ingenta Connect. [Link]
- Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group. [Link]
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. PubMed. [Link]
- PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. Innovare Academic Sciences. [Link]
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC, NIH. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
- Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Thomas Hermann, University of California, San Diego. [Link]
- Purification of combin
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]
- Traceless Linkers.
- Supporting information. The Royal Society of Chemistry. [Link]
- Purification of combin
- Solid-phase synthesis of substituted 2-aminomethylbenzimidazoles | Request PDF.
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. ScienceDirect. [Link]
- Analysis and Purification Methods in Combinatorial Chemistry. Wiley Online Library. [Link]
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides Produced on Autom
- “Traceless” solid-phase synthesis of benzimidazole libraries. Semantic Scholar. [Link]
- High throughput purification of combin
- On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. PubMed. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]
- Carboxylic Acid Linkers - Solid Phase Synthesis.
- Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. [Link]
- Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]
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- 1. files01.core.ac.uk [files01.core.ac.uk]
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- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tch.ucsd.edu [tch.ucsd.edu]
- 9. biosynth.com [biosynth.com]
- 10. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
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- 20. Purification of combinatorial libraries | CoLab [colab.ws]
- 21. High throughput purification of combinatorial libraries. | CoLab [colab.ws]
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assaying for Novel 2-Aminobenzimidazole Compounds
<
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous testing, and among the most fundamental of these evaluations are in vitro cytotoxicity assays. These assays provide the first critical glimpse into a compound's potential therapeutic window, defining the concentration range at which it can elicit a desired biological effect without causing undue harm to healthy cells.[1] For researchers investigating novel 2-aminobenzimidazole compounds, a scaffold known for its diverse biological activities including anthelmintic, anticancer, and kinase inhibition properties, a well-designed cytotoxicity screening cascade is paramount.[2][3][4]
This guide provides a detailed framework for assessing the cytotoxic potential of novel 2-aminobenzimidazole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative. We will explore a multi-parametric approach, employing a suite of assays that interrogate different cellular viability markers. This strategy provides a more holistic understanding of a compound's cellular impact, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects, and even beginning to elucidate the mechanism of cell death.
Pillar 1: Strategic Assay Selection - A Multi-Faceted Approach to Cell Health
Relying on a single cytotoxicity assay can be misleading. Different assays measure distinct cellular parameters, and a compound might interfere with one assay's chemistry without being truly cytotoxic.[5] Therefore, a robust screening strategy employs orthogonal methods that measure different hallmarks of cell health. This guide will focus on a strategic trio of assays:
-
Metabolic Activity Assessment (MTT Assay): A primary workhorse for high-throughput screening, this assay measures the metabolic activity of a cell population, which is often proportional to the number of viable cells.[6]
-
Membrane Integrity Assessment (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[7][8]
-
Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay): This luminescent assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9]
By combining these assays, researchers can build a comprehensive cytotoxicity profile, understanding not just if a compound is toxic, but also gaining initial insights into how it might be inducing cell death.
Pillar 2: Experimental Design & Self-Validating Protocols
Scientific integrity is built on the foundation of well-controlled and reproducible experiments. The protocols outlined below are designed to be self-validating systems, incorporating essential controls to ensure the reliability of the generated data.
Foundational Requirement: Cell Culture and Maintenance
The quality of your cytotoxicity data is inextricably linked to the health and consistency of your cell cultures.
-
Cell Line Selection: The choice of cell line should be guided by the therapeutic target of the 2-aminobenzimidazole compounds. For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma).[10] For initial safety profiling, a non-cancerous cell line (e.g., hTERT immortalized fibroblasts) should be included.[11]
-
Aseptic Technique: Strict aseptic technique is non-negotiable to prevent microbial contamination that can confound results.
-
Logarithmic Growth Phase: Always use cells that are in the logarithmic (log) phase of growth for experiments. Cells in this phase are the most metabolically active and will provide the most consistent results.[12]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to experimental compounds.
General Experimental Workflow
The overall workflow for cytotoxicity testing is consistent across the different assay types.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Novel 2-aminobenzimidazole compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well flat-bottom sterile microplates
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells in log phase and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[10]
-
Include wells for "no-cell" blanks (medium only) and "vehicle control" (cells treated with DMSO at the highest concentration used for compounds).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminobenzimidazole compounds in complete growth medium. A typical 8-point dose range might start from 100 µM down to the nanomolar range.[14]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[13]
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) into a red formazan product.[8][18] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Caption: Principle of the LDH cytotoxicity assay.
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution).
-
Lysis Buffer (e.g., 10X solution provided in kit, often containing Triton X-100) for maximum LDH release control.[19]
-
96-well flat-bottom sterile microplates.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Crucially, set up additional control wells:
-
Maximum LDH Release Control: A set of untreated wells that will be lysed before the assay to represent 100% cytotoxicity.[19]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Medium Background Control: Wells with medium but no cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
-
Maximum Release Control Preparation:
-
To the "Maximum LDH Release Control" wells, add 10 µL of 10X Lysis Buffer.
-
Incubate for 45 minutes at 37°C.
-
Centrifuge the plate and transfer 50 µL of the supernatant to the corresponding wells of the new assay plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new assay plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[18]
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic signaling cascade.[9][20] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), which is cleaved by active caspases to release aminoluciferin.[21] This aminoluciferin is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[22]
Materials:
-
Cells and compounds prepared as in the MTT assay, but using white-walled, opaque 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, ensuring you are using the appropriate opaque-walled plates.
-
-
Assay Execution:
-
After the treatment period, remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]
-
Add a volume of the prepared Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[23]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis and initiate the reaction.[21]
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[23]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Pillar 3: Data Analysis and Interpretation
The goal of data analysis is to transform raw absorbance or luminescence readings into a clear measure of compound potency: the half-maximal inhibitory concentration (IC50).
Data Normalization
For all assays, the raw data must be normalized to represent the percentage of cell viability relative to the untreated (vehicle) control.
-
MTT and Caspase-Glo® Assays:
-
% Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100[10]
-
-
LDH Assay:
-
% Cytotoxicity = [(OD_Sample - OD_VehicleControl) / (OD_MaxRelease - OD_VehicleControl)] * 100
-
% Viability = 100 - % Cytotoxicity
-
IC50 Determination
The IC50 value is the concentration of a compound that inhibits the measured response (e.g., cell viability) by 50%.[14][24]
-
Data Plotting: Plot the calculated % Viability against the log-transformed concentration of the 2-aminobenzimidazole compound.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data.[10]
-
IC50 Calculation: The software will calculate the IC50 value from the fitted curve. This value represents the potency of the compound in that specific assay.[25]
Data Presentation and Interpretation
Summarize the IC50 values for each compound across the different assays and cell lines in a clear, tabular format.
Table 1: Hypothetical IC50 Data for Novel 2-Aminobenzimidazole Compounds (µM)
| Compound ID | Cell Line | MTT Assay IC50 (µM) | LDH Release IC50 (µM) | Caspase-3/7 Activation EC50 (µM) | Preliminary Interpretation |
| Cmpd-A | A549 | 5.2 ± 0.6 | > 100 | 6.1 ± 0.8 | Potent cytostatic or apoptotic effect without significant necrosis. |
| Cmpd-B | A549 | 8.9 ± 1.1 | 10.5 ± 1.3 | > 100 | Potent cytotoxic effect, likely via necrosis or late-stage apoptosis. |
| Cmpd-C | A549 | > 100 | > 100 | > 100 | Inactive at tested concentrations. |
| Cmpd-A | MCF-7 | 2.1 ± 0.3 | > 100 | 2.5 ± 0.4 | Potent, likely apoptotic activity in breast cancer cells. |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Results:
-
Cmpd-A: Shows potent activity in the MTT (metabolic) and Caspase-3/7 assays, but not in the LDH (membrane damage) assay. This profile is consistent with a compound that induces apoptosis or has a strong cytostatic effect.
-
Cmpd-B: Has similar IC50 values in both the MTT and LDH assays, but does not activate caspases. This suggests the compound induces cell death primarily through necrosis.
-
Comparing Cell Lines: Cmpd-A is more potent in MCF-7 cells than in A549 cells, suggesting a degree of selectivity that warrants further investigation.
By integrating data from these orthogonal assays, a much richer and more reliable picture of a compound's cytotoxic profile emerges, providing a solid foundation for further drug development efforts.
References
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Chemical Communications (RSC Publishing). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- Protocols.io. Caspase 3/7 Activity.
- Visikol. The Importance of IC50 Determination.
- National Center for Biotechnology Information. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- National Center for Biotechnology Information. In Vitro Assessment of Apoptosis and Necrosis Following Cold Storage in a Human Airway Cell Model.
- Dojindo Molecular Technologies, Inc. What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
- MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Purdue University Cytometry Laboratories. Apoptosis vs Necrosis.
- PubMed. Determination of apoptotic and necrotic cell death in vitro and in vivo.
- Springer Nature Experiments. MTT Assay Protocol.
- Protocols.io. LDH cytotoxicity assay.
- 3H Biomedical. LDH Cytotoxicity Assay.
- National Center for Biotechnology Information. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling.
- ResearchGate. How would you determine both necrosis and apoptosis occurred in your culture?
- National Center for Biotechnology Information. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels.
- Nelson Labs. Cytotoxicity Test.
- PubMed. Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists.
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity.
- SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- ResearchGate. What cell line should I choose for citotoxicity assays?
- BioTether Sciences, Inc. Biocompatibility testing using tissue culture cell cytotoxicity assessment.
- National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD.
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
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- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. promega.com [promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 25. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5,6-dimethylbenzimidazole
Welcome to the technical support center for the synthesis of 2-Amino-5,6-dimethylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter during your experiments, helping you to improve the yield and purity of your product.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmacologically active compounds, most notably as a precursor to the essential vitamin B12 (cobalamin).[1] The synthesis of this compound typically involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with a reagent that provides the C2-amino group. The efficiency of this reaction is critical for the overall yield of the final product. This guide will explore common synthetic routes and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most established methods for the synthesis of this compound start with 4,5-dimethyl-1,2-phenylenediamine and employ a cyclizing agent to form the 2-aminobenzimidazole core. The primary methods include:
-
Reaction with Cyanogen Bromide: This is a historically significant and direct method for forming the 2-aminobenzimidazole scaffold.[2]
-
Reaction with Cyanamide: A safer alternative to the highly toxic cyanogen bromide, this method also yields the desired product.[2]
-
Reaction with Thiourea: This method involves the formation of a thiourea intermediate, which then cyclizes. However, it can sometimes lead to the formation of the undesired 2-mercaptobenzimidazole byproduct.
Q2: Why is my yield of this compound consistently low?
Low yields can stem from several factors, including:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, when using thiourea, the formation of 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a common side reaction.[3]
-
Suboptimal Reagent Stoichiometry: The molar ratio of 4,5-dimethyl-1,2-phenylenediamine to the cyclizing agent is crucial and needs to be optimized.
-
Degradation of Reactants or Product: The starting material or the final product might be sensitive to the reaction conditions (e.g., high temperatures or extreme pH).
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.
Q3: I am observing a significant amount of a byproduct that is difficult to separate. What could it be and how can I avoid it?
If you are using the thiourea-based method, the most likely byproduct is 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione . This occurs through an alternative cyclization pathway of the intermediate N-(2-amino-4,5-dimethylphenyl)thiourea.
To minimize the formation of this thione byproduct:
-
Use a Desulfurizing Agent: The cyclization of the thiourea intermediate to the desired 2-amino product is often promoted by a desulfurizing agent like mercuric oxide (HgO) or lead oxide (PbO) in a solvent like dry chloroform.[4][5]
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time, as higher temperatures may favor the formation of the thione.
If using cyanogen bromide, potential side reactions could involve the formation of di- or tri-substituted products if the reaction is not carefully controlled.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Quality of Starting Material (4,5-dimethyl-1,2-phenylenediamine) | The starting diamine can oxidize over time, turning from a light color to a dark brown or black solid. This oxidation can significantly impair its reactivity. Solution: Use freshly purified 4,5-dimethyl-1,2-phenylenediamine. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation. |
| Incorrect Reaction Temperature | The optimal temperature is crucial for driving the reaction to completion without causing degradation. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, a gradual increase in temperature may be necessary. For thermally sensitive reactions, it may be beneficial to run the reaction at a lower temperature for a longer duration. |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion. Solution: Extend the reaction time and monitor the consumption of the starting material by TLC. |
| Inefficient Mixing | If the reactants are not adequately mixed, especially in heterogeneous reactions, the reaction rate will be slow. Solution: Ensure vigorous stirring throughout the reaction. |
| Inappropriate Solvent | The solvent plays a critical role in solvating the reactants and facilitating the reaction. Solution: For the cyanogen bromide method, an aqueous suspension is often used.[2] For other methods, solvents like ethanol or methanol are common. If solubility is an issue, consider a different solvent system. |
Problem 2: High Impurity Profile in the Crude Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Formation of the Thione Byproduct (with Thiourea method) | As discussed in the FAQs, the formation of 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a common issue. Solution: Employ a desulfurizing agent such as mercuric oxide (HgO) during the cyclization step to favor the formation of the 2-amino product.[4][5] |
| Unreacted Starting Material | Incomplete conversion will lead to the presence of 4,5-dimethyl-1,2-phenylenediamine in the crude product. Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted diamine can often be removed during the purification step. |
| Formation of Polymeric Byproducts | Under harsh conditions, o-phenylenediamines can sometimes form polymeric materials. Solution: Avoid excessively high temperatures and prolonged reaction times. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Product is too soluble in the recrystallization solvent | This leads to significant loss of product in the mother liquor. Solution: Perform small-scale solubility tests to find an optimal solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Ethanol is a commonly used solvent for recrystallization of 2-aminobenzimidazoles.[2] |
| Co-precipitation of impurities | Impurities with similar solubility profiles to the product can co-precipitate during recrystallization. Solution: Consider using a different purification technique, such as column chromatography on silica gel, to separate the desired product from closely related impurities. |
| Product precipitates as an oil | This can happen if the solution is cooled too quickly or if the product has a low melting point. Solution: Allow the recrystallization solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Seeding the solution with a small crystal of the pure product can also help to initiate crystallization. |
Experimental Protocols
Method 1: Synthesis via Cyanogen Bromide
This method is a direct and historically significant route. However, extreme caution must be exercised as cyanogen bromide is highly toxic.
Reactants:
-
4,5-dimethyl-1,2-phenylenediamine
-
Cyanogen Bromide (CNBr)
-
Water
-
Ammonia solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare an aqueous suspension of equimolecular amounts of 4,5-dimethyl-1,2-phenylenediamine and cyanogen bromide.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of this compound hydrobromide.[2]
-
After the reaction is complete (as determined by TLC), neutralize the reaction mixture with a suitable base, such as ammonia, to obtain the free base of this compound.[2]
-
Filter the precipitated product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.[2]
Method 2: Synthesis via Cyanamide (Safer Alternative)
This method avoids the use of the highly toxic cyanogen bromide.
Reactants:
-
4,5-dimethyl-1,2-phenylenediamine
-
Cyanamide
-
Hydrochloric Acid (HCl)
-
Water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
React 4,5-dimethyl-1,2-phenylenediamine with cyanamide in the presence of hydrochloric acid in an aqueous solution.
-
Heat the reaction mixture at elevated temperatures (typically 90-160°C).[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and neutralize with a strong base like sodium hydroxide solution to precipitate the this compound product.[2]
-
Filter the product, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Yield Range (%) | Notes |
| Cyanogen Bromide | 4,5-dimethyl-1,2-phenylenediamine, CNBr | Good to Excellent | Highly toxic reagent, requires stringent safety precautions. |
| Cyanamide | 4,5-dimethyl-1,2-phenylenediamine, Cyanamide, Acid | Good | Safer alternative to cyanogen bromide. |
| Thiourea | 4,5-dimethyl-1,2-phenylenediamine, Thiourea, Desulfurizing agent | Moderate to Good | Risk of thione byproduct formation if a desulfurizing agent is not used.[4][5] |
Logical Relationship Diagram
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applic
- Pollock, J. A., Kim, S. H., & Katzenellenbogen, J. A. (2016). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Tetrahedron Letters, 57(38), 4296–4299.
- Motghare, R., & Katolkar, S. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35–46.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2022).
- Solvent Free Synthesis and Characterization of Few Metal Complexes of Schiff Base Derived from 2-Amino-5, 6-dimethyl Benzimidazole and Syringaldehyde. (2020).
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- Metal-free methods for the generation of benzimidazoles and 2-aminobenzimidazoles. (n.d.).
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2022).
- Fridrich, E., & Müller, O. (1984). [Deamination and reductive deamination of (2-amino-5,6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5,6-dimethylbenzimidazolyl)cobamide and (5,6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 365(2), 137–142.
Sources
- 1. [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide. Preparation of (2-hydroxy-5, 6-dimethylbenzimidazolyl)cobamide and (5, 6-dimethyl-[2(-14)C]-benzimidazolyl)cobamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-5,6-dimethylbenzimidazole
Welcome to the technical support resource for 2-Amino-5,6-dimethylbenzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the purification of this versatile heterocyclic compound. As a key structural motif in various bioactive molecules, including being a breakdown product of Vitamin B12, achieving high purity is critical for reliable downstream applications.[1] This document provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you navigate common purification hurdles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is a dark brown or reddish powder, not the expected off-white or tan solid. What is the cause, and how can I resolve it?
Answer:
This is a frequent issue, primarily caused by the oxidation of the o-phenylenediamine starting material (4,5-dimethyl-1,2-phenylenediamine) either before or during the reaction.[2] These oxidized species are often highly colored, aromatic polymers that are notoriously difficult to remove.
Causality: o-Phenylenediamines are electron-rich aromatic compounds and are highly susceptible to air oxidation, especially under heating or in the presence of metal catalysts. This process forms complex, colored impurities that co-precipitate with your desired product.
Recommended Solutions:
-
Run Reactions Under Inert Atmosphere: To proactively prevent oxidation, ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon.[2]
-
Activated Carbon Treatment: For crude product that is already discolored, treatment with activated carbon is highly effective. The large, planar structure of the colored impurities allows them to adsorb strongly onto the high-surface-area carbon.
Protocol 1: Decolorization using Activated Carbon during Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent in which the this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethanol/water mixtures, or DMF).
-
Dissolution: Dissolve the crude, colored product in the minimum amount of the hot solvent to form a saturated solution.
-
Carbon Addition: Remove the solution from the heat source and cautiously add activated carbon (approx. 1-2% w/w relative to your crude product). Caution: Adding carbon to a boiling solution can cause violent bumping.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Question 2: My TLC plate shows the product and impurities as streaks or spots with very similar Rf values, making chromatographic separation challenging. How can I improve this?
Answer:
This problem stems from the similar polarity of the desired this compound and certain byproducts or unreacted starting materials.[2] The basic amino group and the N-H protons of the imidazole ring can cause streaking on silica gel.
Causality: If impurities share similar functional groups (amines, amides) and overall polarity with the target compound, they will exhibit comparable affinities for the stationary phase (silica) and solubility in the mobile phase, leading to poor separation.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Use a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can help resolve compounds with close Rf values.
-
Add a Basic Modifier: To reduce streaking caused by the basicity of the amino group, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your mobile phase. This deactivates the acidic silanol groups on the silica surface.
-
-
Employ an Alternative Purification Method: Acid-Base Extraction. This is an exceptionally powerful technique for separating basic compounds like benzimidazoles from non-basic or weakly basic impurities.
Workflow for Purification Strategy
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to purification?
A1: Understanding these properties is crucial for selecting appropriate purification methods and solvents.
| Property | Value | Significance for Purification | Reference |
| Appearance | White to tan or brown crystalline solid | Darker colors indicate impurities, likely from oxidation.[3] | [3][4] |
| Molecular Weight | 161.20 g/mol | Basic property for calculations.[5][6][7] | [5][6][7] |
| Melting Point | 220-223 °C (decomposes) | A sharp melting point close to the literature value indicates high purity.[4] | [4] |
| pKa | ~11.47 (Predicted) | The basic nature allows for purification by acid-base extraction.[8] | [8] |
| Solubility | Soluble in polar organic solvents like ethanol, DMF, DMSO.[9][10] Low water solubility.[5] | Guides the choice of solvents for recrystallization and chromatography. | [5][9][10] |
| Storage | Store under inert gas at 2–8 °C. | The compound can be sensitive to air and light; proper storage prevents degradation.[8] | [8] |
Q2: What is a reliable, step-by-step protocol for purification via acid-base extraction?
A2: This method leverages the basicity of the benzimidazole nitrogen atoms.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped non-basic impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or concentrated NH₄OH) with stirring until the solution is basic (pH > 9). The purified product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under a vacuum.
Logic Diagram for Acid-Base Extraction
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-アミノ-5,6-ジメチルベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound CAS#: 29096-75-1 [m.chemicalbook.com]
- 9. CAS 29096-75-1: this compound [cymitquimica.com]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminobenzimidazoles
Welcome to the technical support center for the synthesis of 2-aminobenzimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. 2-Aminobenzimidazoles are foundational building blocks in numerous pharmaceutical agents and biologically active molecules.[1][2] However, their synthesis is often plagued by competing side reactions that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. We will delve into the mechanistic origins of these side reactions and offer practical, field-proven solutions to mitigate them.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2-aminobenzimidazoles, particularly when using the common route from o-phenylenediamine (OPD) and its derivatives.
Issue 1: Low or No Yield of the Desired 2-Aminobenzimidazole
Q: I've completed my reaction using an N-(o-aminophenyl)thiourea intermediate, but after workup, I have a very low yield of my target 2-aminobenzimidazole. My main isolated product has a different melting point and spectral characteristics. What went wrong?
A: This is a classic issue in this synthesis, and the most probable cause is the formation of a stable benzimidazole-2-thione byproduct instead of the desired 2-aminobenzimidazole.
-
Causality Explained: The synthesis of 2-aminobenzimidazoles from thiourea intermediates requires a cyclodesulfurization step. This involves the removal of a sulfur atom to facilitate the ring closure to the guanidine moiety within the benzimidazole core. If the desulfurizing agent is inefficient, omitted, or used in stoichiometric insufficiency, the reaction favors an alternative pathway. Instead of extruding sulfur, the intermediate cyclizes via elimination of ammonia, leading to the thermodynamically stable benzimidazole-2-thione.[1]
-
Troubleshooting Steps:
-
Verify Your Desulfurizing Agent: The choice and quality of the desulfurizing agent are critical.
-
Traditional Reagents: Heavy metal oxides like mercuric oxide (HgO) or lead oxide are effective but highly toxic.[3][4] They work by forming a stable metal sulfide (e.g., HgS), which acts as the thermodynamic driving force for the reaction.[3]
-
Modern Alternatives: Carbodiimides (e.g., DCC, DICDI) can be used to promote cyclodesulfurization.[4][5] However, this can introduce a new problem: the formation of urea byproducts, which can be challenging to remove during purification.[4] Phenyliodine(III) diacetate (PIDA) has also been reported as an effective desulfurizing agent.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is heated appropriately. While some modern methods work at room temperature, many traditional protocols require refluxing to overcome the activation energy for desulfurization.[1][6]
-
Stoichiometry: Use a molar excess of the desulfurizing agent (e.g., 5-10 molar equivalents of HgO) to ensure the reaction goes to completion.[3]
-
-
Confirm Product Identity: Use analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm the structure of your main product. The benzimidazole-2-thione will have a characteristic C=S signal in the ¹³C NMR spectrum (typically ~160-180 ppm) and a different fragmentation pattern in MS compared to the 2-aminobenzimidazole.
-
dot
Caption: Troubleshooting workflow for low yield in 2-aminobenzimidazole synthesis.
Issue 2: A Mixture of Products is Formed, Complicating Purification
Q: My reaction to synthesize a substituted 2-aminobenzimidazole resulted in a complex mixture. TLC and NMR show multiple spots/peaks that are difficult to separate by column chromatography. What are the likely side products?
A: The formation of multiple products often arises from the high nucleophilicity of several atoms in the 2-aminobenzimidazole scaffold. When using reactive electrophiles (e.g., alkyl halides, acyl chlorides) or when the starting o-phenylenediamine is substituted, several side reactions can compete.
-
Causality Explained:
-
Over-alkylation/Acylation: The 2-aminobenzimidazole core has three primary nucleophilic sites: the two imidazole ring nitrogens (N1 and N3) and the exocyclic amino group (N2). In the presence of an electrophile, reaction can occur at any of these sites, leading to a mixture of isomers.[1][7] The reaction is often pH and solvent-dependent. In basic media, the imidazole nitrogen is deprotonated and highly nucleophilic, often leading to N1-substitution.
-
Formation of Quinoxaline Derivatives: If your synthesis starts from o-phenylenediamine and an α-dicarbonyl compound (or a contaminant with similar structure), you can form quinoxaline byproducts. For example, reaction with pyruvic acid can yield 3-methylquinoxaline-2(1H)-one.[8]
-
Dimerization/Polymerization: Under harsh conditions (e.g., strong acid, high heat), o-phenylenediamine can self-condense or react with reagents like cyanogen bromide to form oligomeric or polymeric materials that are often insoluble and difficult to characterize.[9]
-
-
Troubleshooting Steps:
-
Protecting Group Strategy: If you are targeting a specific substituted isomer, a protecting group strategy is essential. For example, to achieve N-alkylation at the exocyclic amino group, you might first protect the imidazole nitrogens using a group like Boc (tert-butyloxycarbonyl) or CBZ (carbobenzyloxy).[6]
-
Control Stoichiometry and Addition: Use precisely one equivalent of your electrophile and add it slowly at a low temperature (e.g., 0 °C) to improve selectivity and minimize over-reaction.
-
Purify Starting Materials: Ensure your o-phenylenediamine and other reagents are pure. Contaminants can lead to unexpected side products. Recrystallization or distillation of starting materials is highly recommended.
-
Reaction Medium: The choice of solvent and base can influence selectivity. Aprotic polar solvents like DMF or THF are common. The use of a non-nucleophilic base like K₂CO₃ or a hindered base like triethylamine can prevent the base from competing in side reactions.[6]
-
| Side Product Type | Common Cause | Prevention Strategy |
| N1/N3 Isomers | Reaction with electrophiles | Use protecting groups; control stoichiometry and temperature. |
| Benzimidazole-2-thione | Incomplete desulfurization | Use excess, high-quality desulfurizing agent.[1] |
| Quinoxalines | α-Dicarbonyl contaminants | Purify starting materials (e.g., aldehydes, acids).[8] |
| Urea Byproducts | Carbodiimide desulfurizing agents | Use alternative reagents (e.g., HgO, PIDA) or plan for difficult purification.[4] |
| Polymeric Material | Harsh reaction conditions | Use milder conditions; avoid strong acids/high heat. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2-aminobenzimidazoles and what are their pros and cons?
A: Several reliable methods exist, each with distinct advantages and disadvantages.
dot
Caption: Comparison of common synthetic routes to 2-aminobenzimidazoles.
The reaction of o-phenylenediamine (OPD) with cyanogen bromide is often high-yielding but unsuitable for large-scale work due to the extreme toxicity of CNBr.[1][9] The thiourea route is very common but requires careful handling of toxic heavy metals or can lead to byproducts.[1][3] The cyanamide route is considered an excellent industrial process, providing the product in high yield and purity.[1][2] More recently, reagents like N-substituted carbon imidoyl dichlorides have been developed for rapid and efficient synthesis at room temperature.[1][6]
Q2: My 2-aminobenzimidazole product is an insoluble solid. How can I purify it effectively?
A: Poor solubility is a common characteristic of the benzimidazole core due to intermolecular hydrogen bonding.
-
Acid-Base Extraction: A powerful technique is to dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl). The basic nitrogens of the 2-aminobenzimidazole will be protonated, forming a soluble salt. Non-basic impurities (like urea or thione byproducts) can then be removed by filtration or extraction with an organic solvent (e.g., ethyl acetate). Afterward, the aqueous layer is basified (e.g., with NaOH or NH₄OH) to precipitate the pure, free-based product, which can be collected by filtration.[10]
-
Recrystallization from Polar Solvents: If the product has some solubility, recrystallization from highly polar solvents like ethanol, methanol, or DMF/water mixtures can be effective.
-
Conversion to a Salt: For long-term storage or specific applications, the product can be converted to a more stable and often more soluble hydrochloride or sulfate salt.
Q3: How do I selectively functionalize the N1 versus the exocyclic N2 position?
A: Achieving regioselectivity is a significant challenge. The outcome depends heavily on the reaction conditions and the substrate.
-
For N1-Alkylation: Deprotonation with a strong base (like NaH) in an aprotic solvent (like DMF or THF) generates the N1-anion, which is a potent nucleophile. Subsequent addition of an alkylating agent will predominantly yield the N1-substituted product.
-
For N2-Acylation: The exocyclic amino group is generally more reactive towards acylating agents (like acyl chlorides or anhydrides) under neutral or mildly basic conditions (e.g., pyridine). This leads to the formation of 2-acylaminobenzimidazoles.[1]
-
For N2-Alkylation: This is the most challenging transformation. It often requires that the N1/N3 positions be protected first. Alternatively, specific methods like reductive amination may be employed if starting from a different precursor.
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzimidazole via Cyclodesulfurization (Illustrative)
This protocol uses mercuric oxide and is provided for illustrative purposes. Extreme caution is required due to the high toxicity of mercury compounds. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Step 1: Synthesis of N-(o-aminophenyl)thiourea
-
In a round-bottom flask, dissolve o-phenylenediamine dihydrochloride (0.09 mol) and potassium thiocyanate (0.057 mol) in a mixture of concentrated HCl (0.18 mol) and water (25 mL).[3]
-
Reflux the mixture for 1 hour. The thiourea intermediate will begin to form.
-
Cool the reaction mixture in an ice bath and filter to remove any solids.
-
Carefully add 25% NaOH solution to the filtrate until the pH reaches 7.
-
The N-(o-aminophenyl)thiourea will precipitate. Collect the solid by filtration and recrystallize from ethanol.
Step 2: Cyclodesulfurization
-
To a suspension of mercuric oxide (HgO, ~5-8 equivalents) in absolute ethanol (50 mL) at 70-75 °C, add the N-(o-aminophenyl)thiourea (1 equivalent, e.g., 0.0084 mol) portion-wise over 5 minutes.[3]
-
Stir the mixture vigorously at 70-75 °C for 15-30 minutes. The reaction progress can be monitored by the formation of black mercuric sulfide (HgS).
-
Validation Check: To ensure the reaction is complete, you can stop stirring, let the precipitate settle, and add a small spatula tip of fresh HgO to the supernatant. If the HgO does not turn dark, the reaction is complete.[3]
-
Filter the hot reaction mixture through a pad of Celite® to remove the HgS precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-aminobenzimidazole.
-
Purify the product by recrystallization from methanol or via the acid-base extraction described in the FAQs.
Protocol 2: Purification via Acid-Base Extraction
-
Take the crude, solid product and suspend it in 1M HCl (approx. 10-20 mL per gram of crude material). Stir until all the desired product has dissolved. Some insoluble impurities may remain.
-
Filter the acidic solution to remove any insoluble material (e.g., polymeric byproducts, benzimidazole-2-thione).
-
Transfer the clear filtrate to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove non-basic organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 4M NaOH or concentrated NH₄OH with stirring until the solution is basic (pH > 10).
-
The pure 2-aminobenzimidazole will precipitate as a white or off-white solid.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.
References
- Motghare, R. & Katolkar, P. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- ResearchGate. (2020). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Stedman, R. J. (1969). U.S. Patent No. 3,455,948. U.S.
- Shinde, P. K., & Waghmode, K. T. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Applied Chemistry, 10(7), 86-89. [Link]
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
- Li, Y., et al. (2025).
- ResearchGate. (n.d.). Selected current methods for the synthesis of 2-aminobenzimidazoles.
- Noriega-Linares, J. E., et al. (2014). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 19(9), 13874-13888. [Link]
- R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. R Discovery. [Link]
- Kalogiannis, S., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Royal Society of Chemistry. (2023).
- Hammad, M., & Emran, A. (2016). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
- Al-Aqeeli, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. [Link]
- Thomson, C. G., et al. (2014). Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas. The Journal of Organic Chemistry, 79(8), 3688-3695. [Link]
- Gates, Z. P., et al. (2016). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Tetrahedron Letters, 56(34), 4905-4908. [Link]
- Popa, A., et al. (2007). Analytical potential of the reaction between p-phenylenediamines and peroxodisulfate for kinetic spectrophotometric determination of traces of ascorbic acid. Journal of the Serbian Chemical Society. [Link]
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.
- Huang, K.-T., & Sun, C.-M. (2002). Liquid-phase combinatorial synthesis of aminobenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 12(7), 1001-1003. [Link]
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- 5. Liquid-phase combinatorial synthesis of aminobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. iosrjournals.org [iosrjournals.org]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Ring Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of benzimidazole ring formation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of benzimidazole derivatives, offering explanations and actionable solutions.
Issue 1: Consistently Low Reaction Yield
Question: My benzimidazole synthesis is consistently resulting in low yields. What are the primary factors I should investigate to optimize the reaction?
Answer: Low yields are a frequent challenge in benzimidazole synthesis and can often be attributed to several key factors. A systematic approach to optimizing your reaction conditions is crucial.
Primary Causes and Optimization Strategies:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, a reaction of 1,2-phenylenediamine with benzaldehyde under solvent-free conditions at room temperature may yield as low as 20%.[1] Switching to an appropriate solvent, such as chloroform, can significantly improve the yield.[1]
-
Actionable Advice: Conduct a systematic screen of solvents (e.g., ethanol, methanol, acetonitrile, DMF) and temperatures.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] High-temperature water has also been explored as a green solvent, with optimized conditions leading to yields around 90%.[5][6]
-
-
Inappropriate or Inefficient Catalyst: The choice and concentration of the catalyst are paramount. The absence of a catalyst can lead to very low conversion rates and prolonged reaction times.[1] For example, a reaction that yields only 32% of the desired product without a catalyst can see an increase to 95% with an optimized catalyst loading.[1]
-
Actionable Advice: The selection of a catalyst depends on your specific substrates. A wide array of catalysts have been successfully employed, including:
-
Lewis acids: ZrCl₄, Er(OTf)₃, and various metal triflates.[8][9][10]
-
Heterogeneous catalysts: Engineered MgO@DFNS or supported gold nanoparticles, which offer the advantage of easy recovery and reuse.[2][3][11]
-
Green catalysts: Natural catalysts like lemon juice or papaya bark ash have also been reported.[12]
-
-
Purity of Reagents: Impurities in the starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid, can interfere with the reaction.[1][4] o-Phenylenediamine is notably susceptible to oxidation, which can introduce colored impurities.[4]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of the desired 2-substituted benzimidazole and a significant amount of the 1,2-disubstituted side product. How can I improve the selectivity?
Answer: The formation of both 2-substituted and 1,2-disubstituted benzimidazoles is a common selectivity issue, particularly when using aldehydes as the carbonyl source.[9] Several factors influence this outcome.
Strategies to Enhance Selectivity:
-
Control of Stoichiometry: The molar ratio of the reactants is a key determinant of the product distribution.
-
Catalyst Selection: Certain catalysts can steer the reaction towards a specific product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Actionable Advice: Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas mixtures like water-ethanol can lead to the 1,2-disubstituted product.[4]
-
-
Electronic Properties of Substituents: The electronic nature of the substituents on the aldehyde can impact selectivity. Electron-withdrawing groups on the aldehyde may lead to slightly higher yields of the 2-substituted product.[1]
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my final benzimidazole product. It's either contaminated with persistent colored impurities or difficult to separate from byproducts. What purification strategies should I employ?
Answer: Purification can be a significant hurdle, often due to the nature of the impurities formed during the reaction.
Effective Purification Techniques:
-
Removing Colored Impurities: Colored impurities often result from the oxidation of starting materials or side reactions.[13]
-
Actionable Advice:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[13]
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole. The resulting manganese oxide and color are then removed by adding sodium bisulfite until the solution is clear, followed by cooling and crystallization.[13][14]
-
-
-
Separation from Byproducts and Starting Materials:
-
Actionable Advice:
-
Recrystallization: This is often the most effective method. A small-scale solvent screening is essential to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[13]
-
Column Chromatography: If recrystallization is ineffective due to similar polarities of the product and impurities, silica gel chromatography can be used.[4] Be aware that some benzimidazole derivatives can be unstable on silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.[13]
-
Acid-Base Extraction: Benzimidazoles are basic and can often be separated from neutral impurities by dissolving the crude product in an organic solvent, extracting with a dilute acid (like 4N HCl), neutralizing the aqueous layer to precipitate the benzimidazole, and then filtering.[15]
-
-
Frequently Asked Questions (FAQs)
General Synthesis & Mechanism
Q1: What are the most common methods for synthesizing the benzimidazole ring?
A1: The two classical and most prevalent methods are the Phillips-Ladenburg condensation and the Weidenhagen reaction .[1][16]
-
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a dilute mineral acid like 4N HCl.[15] This method works well for aliphatic acids, but may require higher temperatures and sealed tubes for aromatic acids.[15]
-
The Weidenhagen reaction is the condensation of an o-phenylenediamine with an aldehyde.[2] Modern variations of these methods often employ a wide range of catalysts to improve yields and reaction conditions, including the adoption of green chemistry principles.[2][8][17]
Q2: Can you outline the general mechanism for benzimidazole formation from an o-phenylenediamine and an aldehyde?
A2: The reaction generally proceeds through a cyclocondensation mechanism.
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Cyclization: The second amino group then attacks the imine carbon, leading to the formation of a five-membered ring, a benzimidazoline intermediate.
-
Aromatization: The benzimidazoline intermediate is then oxidized to the aromatic benzimidazole. This oxidation can occur via air oxidation or be promoted by an added oxidizing agent or the catalyst itself.
Below is a diagram illustrating the general workflow for benzimidazole synthesis and a simplified reaction mechanism.
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Simplified mechanism of benzimidazole formation.
Reaction Parameters
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in the reaction's success. It can influence the solubility of reactants, the reaction rate, and even the product selectivity.[3] For example, polar solvents like ethanol and methanol have been shown to produce high yields in certain catalytic systems.[2][3] In some cases, solvent-free conditions or the use of unconventional media like deep eutectic solvents or high-temperature water can offer green chemistry advantages and high yields.[5][8] A solvent screen is often a necessary first step in optimizing a new benzimidazole synthesis.[2]
Q4: What is the typical temperature range for benzimidazole synthesis, and how does it affect the outcome?
A4: The optimal temperature can vary widely depending on the specific reactants and catalyst used.
-
Classical methods , like the Phillips-Ladenburg reaction with aromatic acids, can require very high temperatures (180-300 °C).[1][16]
-
Modern catalyzed reactions are often much milder. Many procedures are reported to proceed efficiently at room temperature.[2][8][18]
-
Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields, with temperatures typically ranging from 60-120 °C.[8][19][20] Increasing the temperature can increase the reaction rate, but it may also lead to the formation of byproducts and lower the overall yield.[21] Therefore, temperature optimization is a critical step.
Catalysts and Reagents
Q5: What are the advantages of using "green" catalysts and conditions for benzimidazole synthesis?
A5: Green chemistry approaches aim to reduce the environmental impact of chemical processes.[17] In the context of benzimidazole synthesis, this involves:
-
Use of eco-friendly catalysts: This includes recyclable heterogeneous catalysts, biocatalysts, or naturally derived catalysts like those from papaya bark or pomegranate peel.[8][12]
-
Solvent-free or aqueous conditions: Avoiding the use of hazardous organic solvents is a key principle of green chemistry.[8][22]
-
Energy efficiency: Methods like microwave-assisted synthesis can reduce reaction times and energy consumption.[8][12][19] These approaches not only reduce waste and environmental harm but can also be more cost-effective and lead to simpler workup procedures.[17]
Data Summary Tables
Table 1: Comparison of Catalysts for Benzimidazole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | References |
| Mineral Acids | 4N HCl | High Temperature | Inexpensive, classical method | [15] |
| Lewis Acids | ZrCl₄, Er(OTf)₃, LaCl₃ | Room Temp to Moderate Heat | High efficiency, mild conditions | [8][9][23] |
| Heterogeneous | MgO@DFNS, Au/TiO₂ | Room Temperature | Recyclable, easy separation | [3][11] |
| Green Catalysts | Papaya Bark Ash, Lemon Juice | Varies | Environmentally friendly, low cost | [12] |
| Microwave | Er(OTf)₃, Montmorillonite K10 | 60-120 °C | Rapid reaction times, high yields | [8][19] |
Table 2: Influence of Solvent on a Model Reaction
| Solvent | Temperature | Yield (%) | Notes | References |
| Solvent-Free | Room Temp | 20 | Low yield, potential for byproducts | [1][3] |
| Chloroform (CHCl₃) | Room Temp | 40 | Improved yield over solvent-free | [1][2] |
| Ethanol (EtOH) | Room Temp | 95+ | Often provides excellent yields with suitable catalysts | [3] |
| Acetonitrile (MeCN) | Room Temp | ~97 (conversion) | High conversion, good solvent choice | [3] |
| Water (H₂O) | 100 °C | ~90 | Green solvent, requires optimization | [5][6] |
Protocols
Protocol 1: General Procedure for Catalyst Screening (Small Scale)
-
To a series of small reaction vials, add o-phenylenediamine (e.g., 0.5 mmol).
-
Add the aldehyde or carboxylic acid (0.5 mmol for 2-substituted, 1.1 mmol for 1,2-disubstituted).
-
Add the chosen solvent (e.g., 2 mL of ethanol).
-
To each vial, add a different catalyst (e.g., 10 mol% of a Lewis acid, a small scoop of a heterogeneous catalyst). Include a no-catalyst control.
-
Stir the reactions at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
After a set time (e.g., 4 hours), or upon completion, quench the reactions and analyze the crude product mixture by a suitable method (e.g., ¹H NMR or LC-MS) to determine conversion and selectivity.
Protocol 2: Purification by Recrystallization
-
Transfer the crude benzimidazole product to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (determined by prior screening) to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Perform a hot filtration through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
References
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry.
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (n.d.). Chemical Methodologies.
- Green Synthesis Of Benzimidazole Analogues: An Overview. (2023). Journal for ReAttach Therapy and Developmental Diversities.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Semantic Scholar.
- a-review-on-the-green-synthesis-of-benzimidazole-derivatives-and-their-pharmacological-activities. (2023). Bohrium.
- A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2021). RSC Publishing.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals.
- Synthesis of benzimidazoles in high-temperature water. (2003). Green Chemistry (RSC Publishing).
- Synthesis of benzimidazoles in high-temperature water. (2003). ResearchGate.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- The possible mechanism of forming benzimidazole. (n.d.). ResearchGate.
- Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. (2012). NIH.
- Optimization of the Reaction Condition. (n.d.). ResearchGate.
- Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water at ambient temperature. (2018). ResearchGate.
- Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. (2020). MDPI.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). MDPI.
- Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate.
- (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). ResearchGate.
- Optimization of the reaction conditions a. (n.d.). ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). EnPress Journals.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PubMed Central.
- CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). THF.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). NIH.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2024).
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2024).
- 34 questions with answers in BENZIMIDAZOLES | Science topic. (n.d.). ResearchGate.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2022). ACS Publications.
Sources
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- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 2-Aminobenzimidazole Derivatives
Introduction
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, researchers frequently encounter significant challenges with the low aqueous solubility of its derivatives. This inherent poor solubility can hinder accurate biological evaluation, complicate formulation development, and ultimately limit therapeutic efficacy by impeding oral bioavailability.[2]
This guide is designed as a central resource for researchers, scientists, and drug development professionals facing these challenges. Structured in a practical question-and-answer format, it provides not just procedural steps but also the underlying scientific rationale—the "why" behind the "how"—to empower you to make informed decisions in your experiments.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial questions and provides a logical starting point for your investigation.
Q1: My 2-aminobenzimidazole derivative won't dissolve in my aqueous assay buffer. What is the fundamental reason for this, and what should I try first?
Answer:
The low solubility of 2-aminobenzimidazole derivatives typically stems from a combination of two key physicochemical properties:
-
High Crystal Lattice Energy: The planar, aromatic structure of the benzimidazole core, coupled with intermolecular hydrogen bonding capabilities from the amino group and imidazole ring, often results in a highly stable, crystalline solid form.[3][4] This strong crystal lattice requires significant energy to break apart, leading to low intrinsic solubility (S₀).
-
Lipophilicity: While the scaffold has polar groups, substituents added to optimize for biological targets are often hydrophobic, increasing the compound's overall lipophilicity and reducing its affinity for aqueous media.[2]
Your First Steps: A Systematic Approach
Before moving to complex methods, always start with the fundamentals. The most common cause of precipitation is adding a highly concentrated DMSO stock solution directly into an aqueous buffer, causing the compound to "crash out."
Recommended Action: Optimize your dilution strategy. Instead of a direct 1:1000 dilution, try a serial dilution. For example, dilute your DMSO stock 1:10 into an intermediate, water-miscible solvent like ethanol or PEG 400, then dilute this intermediate stock 1:100 into the final assay buffer with vigorous vortexing. This gradual reduction in solvent strength can prevent solvent shock and maintain solubility.[3]
Q2: How does pH affect the solubility of my compound, and how can I leverage this?
Answer:
This is the most critical parameter to investigate. The 2-aminobenzimidazole core contains basic nitrogen atoms, making its derivatives weak bases.[5] Their solubility is therefore highly dependent on the pH of the solution.
The Mechanism: The key is ionization. The parent 2-aminobenzimidazole has a basic pKa of approximately 7.5, corresponding to the protonation of the imidazole ring system.[6] In an acidic environment (pH < pKa), the molecule accepts a proton to form a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.
The relationship between pH, pKa, and the ratio of ionized to un-ionized species can be estimated using the Henderson-Hasselbalch equation :[7][8]
pH = pKa + log([Base] / [Acid])
Where [Base] is the concentration of the neutral form and [Acid] is the concentration of the protonated (cationic) form. To increase solubility, you want to maximize the [Acid] form by lowering the pH well below the pKa.
Recommended Action: Determine the pH-solubility profile of your compound. This is a foundational experiment that will guide your entire strategy. By measuring the solubility at various pH points, you can identify the optimal pH range for your experiments and quantify the potential solubility gains.
Part 2: Advanced Solubilization Strategies
If basic pH adjustment is insufficient or incompatible with your experimental system, the following advanced strategies should be considered.
Q3: I've tried lowering the pH, but the solubility is still too low, or the required pH is incompatible with my cell-based assay. What's the next logical step?
Answer:
When pH modulation alone is not a viable solution, salt formation is the industry-standard next step for ionizable compounds.[9][10] Converting the weakly basic free form of your derivative into a stable, solid salt can dramatically improve both its equilibrium solubility and dissolution rate.[11]
The Rationale: A salt is a solid crystalline form where the molecule is already in its ionized state. When this salt is introduced to an aqueous medium, it doesn't need to be protonated by the solvent; it simply dissociates into the soluble cation and its counter-ion. This bypasses the energy barrier associated with breaking the crystal lattice of the free base.
Case Study Insight: A study on the benzimidazole anthelmintic, albendazole, demonstrated the power of this approach. The hydrochloride (HCl) salt of albendazole increased its aqueous solubility by over 1000-fold compared to the free base.[12] This translated to significantly improved pharmacokinetic properties in vivo, including a higher Cmax and AUC.[12]
Recommended Action: Perform a salt screening study. React your compound with a selection of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), tartaric) to identify stable, crystalline salts with improved solubility profiles.
Q4: My compound is neutral or salt formation failed. How can I use excipients to improve solubility?
Answer:
For neutral compounds or when salt formation is not fruitful, formulation-based approaches using solubilizing excipients are necessary. The two most common and effective methods for preclinical research are co-solvents and cyclodextrin encapsulation.
1. Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[9]
-
Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), ethanol, and N-Methyl-2-pyrrolidone (NMP).
-
Causality: Co-solvents create a more "hydrophobic-friendly" microenvironment in the bulk solution, making it more energetically favorable for the lipophilic drug molecules to leave their crystal lattice and enter the solution.
-
Caution: Always run a vehicle control in your biological assays. Co-solvents can have their own biological effects, and their concentration should be minimized, typically keeping final DMSO concentrations below 0.5%.[3]
2. Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules within this cavity, forming an inclusion complex that has the aqueous solubility of the hydrophilic cyclodextrin host.
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Quantitative Impact: The effect can be dramatic. For the benzimidazole albendazole, complexation with HP-β-CD increased its aqueous solubility by 1058-fold. Combining HP-β-CD with a polymer like PVP further boosted this to a 1412-fold increase.[13][14]
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approx.) | Reference |
| Albendazole | β-cyclodextrin | 223x | [15] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [15] |
| Albendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1412x | [15] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [15] |
| Albendazole | Hydrochloride Salt (in water) | >1000x | [12] |
Table 1: Quantitative solubility enhancement for benzimidazole derivatives using cyclodextrins and salt formation.
Q5: I'm observing inconsistent solubility results between different batches of my compound. What could be the cause?
Answer:
This issue often points to polymorphism , which is the ability of a compound to exist in multiple different crystal forms.[3] Polymorphs have the same chemical composition but different solid-state arrangements, leading to different physical properties, including melting point, stability, and, critically, solubility and dissolution rate.[4]
The Implication: One batch of your compound might be the stable, low-solubility form (e.g., "Form A"), while another synthesized under slightly different conditions could be a metastable, higher-solubility form ("Form B" or "Form C").[3] Over time, the metastable form may convert to the more stable form, causing a decrease in solubility.
Recommended Action: Characterize the solid-state properties of each batch.
-
Differential Scanning Calorimetry (DSC): To identify melting points and detect different crystalline forms.
-
X-Ray Powder Diffraction (XRPD): To obtain a unique "fingerprint" for each crystal lattice. Consistent DSC and XRPD profiles between batches are essential for ensuring reproducible experimental results.
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining a pH-Solubility Profile
This protocol provides a step-by-step method to assess how pH affects the solubility of your 2-aminobenzimidazole derivative.
Materials:
-
Your 2-aminobenzimidazole derivative (solid powder)
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator at a controlled temperature (e.g., 25°C)
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of your solid compound to separate vials, ensuring undissolved solid is visible at the bottom of each.
-
To each vial, add a fixed volume (e.g., 1 mL) of a different pH buffer.
-
Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, carefully withdraw an aliquot from the supernatant of each vial.
-
Filter the aliquot through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in each filtered sample using your validated analytical method.
-
Plot the measured solubility (y-axis, often on a log scale) against the buffer pH (x-axis).
Workflow Diagram: Troubleshooting Strategy
This diagram outlines a logical decision-making process for addressing solubility issues.
Caption: A decision-tree workflow for systematically troubleshooting low solubility.
Diagram: Effect of pH on 2-Aminobenzimidazole Ionization
This diagram illustrates the equilibrium between the neutral and protonated forms of the molecule.
Caption: Ionization equilibrium of the 2-aminobenzimidazole scaffold.
References
- Hermann, T. 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site.Bioorganic & Medicinal Chemistry Letters. 2014.
- Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution.Journal of the Mexican Chemical Society. 2002.
- Rodrigues, L. N. C., et al. Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.Brazilian Journal of Pharmaceutical Sciences. 2019.
- Rodrigues, L. N. C., et al. Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.SciELO. 2019.
- Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.LILACS. 2019.
- Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution.ResearchGate.
- 2-Aminobenzimidazole | C7H7N3. PubChem.
- de la Cruz, H., et al. Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests.Journal of the Brazilian Chemical Society. 2011.
- Yalkowsky, S. H., et al. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.ADMET & DMPK. 2015.
- de Faria, A. R., et al. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization.PLoS ONE. 2014.
- Wang, H., et al. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.Pharmaceutics. 2023.
- Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate.
- Geiger, D. K., & DeStefano, V. H. Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole.Acta Crystallographica Section C: Structural Chemistry. 2017.
- Faria, J., et al. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling.PLOS Neglected Tropical Diseases. 2021.
- Kouskoura, M. G., et al. Prediction of pH-dependent aqueous solubility of druglike molecules.Journal of Chemical Information and Modeling. 2013.
- Hu, G., et al. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.Frontiers in Pharmacology. 2023.
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.Journal of Drug Delivery and Therapeutics. 2018.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.CORE.
- An Overview About Synthetic and Biological Profile of Benzimidazole.Scholars Research Library.
- Sieger, P., et al. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability.European Journal of Pharmaceutical Sciences. 2017.
- Application of the Henderson-Hasselbalch Equation to Solubility Determination.ResearchGate.
- Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole.ResearchGate.
- Henderson Hasselbalch equation – Knowledge and References.Taylor & Francis Online.
- Bergström, C. A. S., et al. Accuracy of calculated pH-dependent aqueous drug solubility.European Journal of Pharmaceutical Sciences. 2004.
- Study of pH-dependent drugs solubility in water.ResearchGate.
- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review.PharmaTutor.
- Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective.MDPI. 2023.
- Henderson-Hasselbalch Equation.BYJU'S.
- Dahima, R. A comparative study of different approaches used for solubility enhancement of poorly water soluble drug.Panacea Journal of Pharmacy and Pharmaceutical Sciences. 2015.
- Preparation and characterization of new soluble benzimidazole–imide copolymers.SpringerLink.
- Fig. 2: MBZ solubility in different medium: (1-HCl0.1 M; 2-HCl 0.1 M +...).ResearchGate.
- Serajuddin, A. T. M. Salt formation to improve drug solubility.Advanced Drug Delivery Reviews. 2007.
- Khadra, I., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.Pharmaceutical Development and Technology. 2007.
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.MDPI.
- He, Y., et al. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.Pharmaceuticals. 2024.
- pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media.ResearchGate.
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Sieger, P., et al. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability.PubMed. 2017.
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Technical Support Center: Scaling Up the Synthesis of 2-Amino-5,6-dimethylbenzimidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-5,6-dimethylbenzimidazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical intermediate. As a key structural component of Vitamin B12 (Cobalamin) and a versatile building block in medicinal chemistry, mastering its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure your success from lab scale to pilot plant.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the common and highly effective route involving the cyclization of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield is a frequent challenge, often attributable to several factors. A systematic approach is key to diagnosing the issue.
-
Purity of Starting Materials: The primary starting material, 4,5-dimethyl-1,2-phenylenediamine, is susceptible to air oxidation, indicated by a darkening in color from off-white/tan to dark brown or purple. Oxidized impurities can interfere with the cyclization and generate tarry byproducts.
-
Solution: Always use high-purity diamine. If the material has darkened, consider purification by recrystallization from a suitable solvent system (e.g., water with a small amount of sodium dithionite as an antioxidant) or sublimation before use.
-
-
Stoichiometry of Cyanogen Bromide: Cyanogen bromide (CNBr) is a volatile and hygroscopic solid. Using an insufficient molar equivalent will result in incomplete conversion of the diamine.
-
Solution: Use a slight excess of CNBr (e.g., 1.05-1.1 equivalents). Ensure it is weighed quickly in a dry environment to prevent hydrolysis and sublimation losses. For larger scales, preparing a solution of CNBr in a suitable, dry solvent and adding it volumetrically can improve accuracy.
-
-
Reaction Temperature and Control: The reaction is exothermic. An uncontrolled temperature rise can lead to the formation of undesired side products and decomposition.
-
Solution: Maintain the reaction temperature within the optimal range, typically between 0-10 °C during the addition of CNBr. Use an ice-salt bath for lab scale or a jacketed reactor with a chiller for scale-up. Add the CNBr solution portion-wise or via a syringe pump to manage the exotherm.
-
-
Inefficient pH Control during Workup: The product is amphoteric. During workup, the pH must be carefully adjusted to ensure complete precipitation.
-
Solution: After the reaction is complete, the mixture is typically acidic (HBr is a byproduct). Basification is required to precipitate the free amine product. Adjust the pH slowly to ~7.5-8.5. Adding the base too quickly can cause localized high pH, potentially leading to product degradation.
-
Q2: I'm observing significant amounts of an insoluble, dark-colored byproduct. What is it and how can I prevent its formation?
Answer: The formation of dark, often polymeric, byproducts is typically due to oxidation or side reactions.
-
Primary Cause - Oxidation: As mentioned, 1,2-phenylenediamines are easily oxidized, especially under non-inert conditions or at elevated temperatures. These oxidized species can polymerize into complex, deeply colored mixtures.
-
Prevention:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). Purge the reaction vessel thoroughly before adding reagents.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Low Temperature: Maintaining a low temperature throughout the addition and initial reaction phase minimizes oxidation rates.
-
-
-
Secondary Cause - Side Reactions with CNBr: Cyanogen bromide is a versatile reagent that can participate in other reactions if conditions are not optimal.[4] For instance, it can react with the product to form more complex structures, especially if a large excess is used or the temperature is too high.
-
Prevention: Adhere strictly to the recommended stoichiometry and temperature control. Once the primary reaction is complete (as determined by TLC or HPLC), proceed with the workup promptly.
-
Q3: The final product is difficult to purify and fails to meet the required purity specifications. What purification strategies are most effective?
Answer: Purification can be challenging due to the product's moderate solubility and potential for stubborn impurities.
-
Recrystallization: This is the most common and effective method.
-
Solvent Selection: A mixed solvent system is often required. Ethanol/water or Methanol/water are excellent choices. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Procedure: Dissolve the crude product in the minimum amount of hot alcohol. If colored impurities persist, you can perform a hot filtration or add a small amount of activated carbon and reflux for 15-20 minutes before filtering. Then, slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling will trap impurities.
-
-
Column Chromatography: While possible, this is generally not practical or cost-effective for large-scale synthesis. It should be reserved for producing highly pure analytical standards if recrystallization fails. A silica gel column using a gradient of Dichloromethane/Methanol is a typical starting point.
-
Acid-Base Wash: An initial workup strategy can significantly improve the purity of the crude product before recrystallization. Dissolve the crude material in dilute acid (e.g., 1M HCl), wash with a non-polar organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-precipitate the product by adding a base (e.g., NH₄OH or NaHCO₃).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound on a multi-gram scale?
Answer: The most robust and widely cited method is the reaction of 4,5-dimethyl-1,2-phenylenediamine with cyanogen bromide in a polar solvent like methanol or ethanol.[5][6] This one-step cyclization is efficient and generally high-yielding when performed under controlled conditions. The reaction proceeds via nucleophilic attack of one amino group onto the electrophilic carbon of CNBr, followed by intramolecular cyclization and elimination of HBr to form the aromatic benzimidazole ring.
General Synthesis Workflow
Below is a diagram illustrating the key stages of the synthesis process.
Caption: High-level workflow for the synthesis of this compound.
Q2: What are the critical safety precautions when handling cyanogen bromide (CNBr)?
Answer: Cyanogen bromide is ACUTELY TOXIC and requires strict safety protocols. Inhalation, ingestion, or skin contact can be fatal. It acts as a potent metabolic poison.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with excellent airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves (double-gloving is recommended).
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Lab Coat: A flame-resistant lab coat with tight cuffs.
-
-
Handling:
-
Never work alone.
-
Keep it away from acids, which can liberate highly toxic hydrogen cyanide gas.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
-
Decontamination & Waste Disposal: All glassware and surfaces that come into contact with CNBr should be decontaminated with an alkaline solution of bleach (e.g., 10% sodium hypochlorite solution, ensuring the pH remains basic) to convert it to the less toxic cyanate. All solid and liquid waste must be treated as hazardous and disposed of according to institutional guidelines.
Q3: What are the key parameters to consider when scaling up this synthesis?
Answer: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and material handling.
Key Scale-Up Considerations
| Parameter | Lab Scale (Grams) | Pilot/Plant Scale (Kilograms) | Rationale & Key Considerations |
| Heat Transfer | Flask in an ice bath | Jacketed reactor with controlled cooling | The reaction is exothermic. Surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Poor heat control leads to side products. |
| Reagent Addition | Manual addition via pipette/spatula | Metered addition via pump | Controlled addition is critical to manage the exotherm and maintain optimal concentration profiles. A sudden addition of all CNBr can lead to a dangerous thermal runaway. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Efficient mixing is required to ensure homogeneity and effective heat transfer. Inadequate mixing can create localized "hot spots" and concentration gradients. |
| Isolation | Buchner funnel filtration | Centrifuge or Nutsche filter-dryer | Handling large volumes of solids and liquids requires specialized equipment for efficient and safe separation. |
| Safety | Fume hood | Contained charging systems, process vents | Handling large quantities of toxic CNBr requires enhanced containment to prevent operator exposure and environmental release. |
Troubleshooting Flowchart for Scale-Up
This diagram provides a logical path for diagnosing common scale-up issues.
Caption: Decision tree for troubleshooting common scale-up problems.
Detailed Experimental Protocol (Lab Scale)
Reaction: 4,5-dimethyl-1,2-phenylenediamine + Cyanogen Bromide → this compound
Disclaimer: This protocol is intended for trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken, particularly when handling cyanogen bromide.
Materials & Equipment:
-
4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10.0 mmol)
-
Cyanogen bromide (1.11 g, 10.5 mmol, 1.05 eq)
-
Methanol (anhydrous, 30 mL)
-
Ammonium hydroxide solution (28%)
-
Deionized water
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Dropping funnel or syringe pump.
-
Ice-salt bath.
-
Standard glassware for workup and recrystallization.
Procedure:
-
Setup: Assemble the three-neck flask and purge with nitrogen.
-
Charge Reactor: Add 4,5-dimethyl-1,2-phenylenediamine (1.36 g) and methanol (20 mL) to the flask. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Reagent Preparation: In the fume hood, dissolve cyanogen bromide (1.11 g) in anhydrous methanol (10 mL).
-
Addition: Add the cyanogen bromide solution to the diamine solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting diamine spot should be consumed.
-
Workup:
-
Cool the reaction mixture back down in an ice bath.
-
Slowly add deionized water (20 mL).
-
Carefully adjust the pH to ~8.0-8.5 by the dropwise addition of ammonium hydroxide. A precipitate will form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 20 mL).
-
Allow the crude product to air-dry on the filter. A typical crude yield is 85-95%.
-
-
Purification:
-
Transfer the crude solid to a flask. Add ethanol and heat to reflux until the solid dissolves (use the minimum amount necessary).
-
If the solution is colored, treat with a small amount of activated carbon and filter hot.
-
Add hot water dropwise to the hot ethanolic solution until persistent cloudiness is observed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 50 °C to a constant weight. The final product should be an off-white to tan crystalline solid.[3]
-
References
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- Verma, A., & Joshi, S. (2021). Recent advances in synthetic methodologies and biological activities of benzimidazole derivatives: a review. RSC Advances, 11(43), 26654-26676. [Link]
- Gagnon, D. M., et al. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society, 140(42), 13653-13661. [Link]
- Warren, M. J., et al. (2002). The biosynthesis of the cofactors of life. Current Opinion in Structural Biology, 12(6), 690-699. [Link]
- Alworth, W. L., & Baker, H. N. (1968). Biosynthesis of the 5,6-dimethylbenzimidazole moiety of vitamin B12.
- Fang, H., et al. (2017). Microbial production of vitamin B12: a review and future perspectives. Microbial Cell Factories, 16(1), 15. [Link]
- Di Mola, A., et al. (2021).
- Kumar, A., et al. (2018). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-oxidant activities. Saudi Pharmaceutical Journal, 26(7), 1034-1042. [Link]
- Zubi, A., et al. (2019). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 1-10. [Link]
- Ghavanloo, M., & Goudarzi, M. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Chemical Sciences, 126(5), 1505-1509. [Link]
- Skrypka, A. V. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S.
- Gagnon, D. M., et al. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12. UC Davis Chemistry. [Link]
- Al-dujailly, M. A., et al. (2020). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activities. Systematic Reviews in Pharmacy, 11(11), 1642-1650. [Link]
- Miller, M. R., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(12), 3100-3112. [Link]
- Wang, C., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(45), 31569-31573. [Link]
- Schulze, C., et al. (1997). Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide. Zeitschrift für Naturforschung C, 52(5-6), 287-291. [Link]
- Jarrand, C., et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 11(31), 8235-8242. [Link]
- Stratakis, M., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
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Degradation pathways of 2-aminobenzimidazoles under experimental conditions
Note: These conditions are starting points and must be optimized for each specific compound and formulation to achieve the desired level of degradation. [3]
References
- Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). (n.d.). BenchChem. Retrieved January 9, 2026.
- Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(72), 10769-10772.
- Technical Support Center: Enhancing the Stability of 2-(Benzylthio)-1H-Benzimidazole Derivatives. (n.d.). BenchChem. Retrieved January 9, 2026.
- Pell, E. L., & Duffy, J. A. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center.
- Ogunbiyi, O., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33.
- Motghare, R., & Katolkar, P. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Retrieved January 9, 2026.
- Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. (n.d.). ResearchGate. Retrieved January 9, 2026.
- Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, 24A, 815-819.
- Akkan, T., & Ceylan, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 514-526.
- Akkan, T., & Ceylan, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Taylor & Francis Online.
- 2-Aminobenzimidazole. (n.d.). PubChem. Retrieved January 9, 2026.
- Motghare, R., & Katolkar, P. (n.d.). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Retrieved January 9, 2026.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing.
- LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014).
- Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177.
- Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 153, 114-123.
- Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications. (n.d.). BenchChem. Retrieved January 9, 2026.
- Szafraniec-Gorol, G., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10761.
- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
- Stedman, R. J. (1969). U.S. Patent No. 3,455,948. Washington, DC: U.S.
- Chi, Y., et al. (2014). Oxidant-switchable selective synthesis of 2-aminobenzimidazoles via C-H amination/acetoxylation of guanidines. Organic Letters, 16(24), 6274-6277.
- Li, Z., et al. (2017). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 15(31), 6569-6573.
- Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). (2023).
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Navigating the Nuances of 2-Aminobenzimidazoles: A Technical Support Guide
Welcome to the technical support center for the characterization of 2-aminobenzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of molecules. As a Senior Application Scientist, I have compiled this resource to address the common pitfalls and challenges encountered in the synthesis, purification, and characterization of 2-aminobenzimidazoles, providing field-proven insights and troubleshooting strategies to ensure the integrity and success of your experimental work.
Section 1: Synthesis and Purification Pitfalls
The synthesis of the 2-aminobenzimidazole core, while well-established, is not without its challenges. The choice of synthetic route can significantly impact the purity of the final compound and introduce downstream characterization complexities.
FAQ 1: My 2-aminobenzimidazole synthesis resulted in a difficult-to-purify mixture. What are the likely culprits?
Several synthetic routes to 2-aminobenzimidazoles can introduce stubborn impurities. Here are some common issues and their underlying causes:
-
Urea Byproducts: Syntheses involving the cyclodesulfurization of thioureas are popular but can lead to the formation of urea side products, which can be challenging to remove from the desired 2-aminobenzimidazole.[1][2]
-
Process-Related Impurities: In multi-step syntheses of substituted 2-aminobenzimidazoles, unreacted starting materials or intermediates from earlier steps can be carried through. For example, in the synthesis of albendazole, a well-known 2-aminobenzimidazole derivative, several process-related impurities have been identified.
-
Use of Hazardous Reagents: Classical syntheses often employ hazardous reagents like cyanogen bromide or heavy metal oxides (e.g., mercuric oxide).[3] While effective, these can introduce their own set of purification and safety challenges.
Troubleshooting Guide: Purification Strategies
| Impurity Type | Recommended Purification Method | Key Considerations |
| Urea Byproducts | Column Chromatography | Urea and 2-aminobenzimidazole can have similar polarities. A carefully selected solvent system is crucial for effective separation. Consider using a solvent system with a gradient elution. |
| Recrystallization | Choose a solvent system where the 2-aminobenzimidazole has good solubility at high temperatures and poor solubility at low temperatures, while the urea byproduct remains in solution.[4][5] | |
| Process-Related Impurities | Recrystallization | This is often the most effective method for removing structurally distinct impurities. Multiple recrystallizations may be necessary to achieve high purity.[4][5][6] |
| Preparative HPLC | For high-purity requirements, such as for analytical standards or late-stage drug development, preparative HPLC can be employed. |
Section 2: Navigating the Complexities of NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. However, the unique electronic and structural features of 2-aminobenzimidazoles can lead to spectra that are not always straightforward to interpret.
FAQ 2: Why do the peaks in my 1H NMR spectrum of a 2-aminobenzimidazole derivative appear broad?
Peak broadening in the 1H NMR spectrum of a 2-aminobenzimidazole is a common observation and can be attributed to several factors:
-
Tautomerism: The benzimidazole core can exist in two tautomeric forms due to the migration of the N-H proton.[7][8] If the rate of this exchange is on the NMR timescale, it can lead to broadened signals for the protons on the benzimidazole ring. The rate of this exchange is often solvent and temperature-dependent.[7][9] In some solvents, like DMSO-d6, the exchange can be slowed down, leading to sharper signals or even the observation of distinct signals for each tautomer.[7]
-
Quadrupole Broadening: The 14N nucleus has a quadrupole moment, which can lead to broadening of the signals of adjacent protons, most notably the N-H protons.
-
Solvent Effects: The choice of NMR solvent can significantly impact the peak shape. Protic solvents can participate in hydrogen exchange with the N-H protons, leading to signal broadening or even disappearance. The sample solvent's elution strength relative to the mobile phase can also cause peak broadening in chromatographic analyses.[10]
Troubleshooting Guide: Optimizing NMR Experiments
To obtain high-quality NMR spectra of 2-aminobenzimidazole compounds, consider the following:
-
Solvent Selection: Use a non-protic, polar aprotic solvent like DMSO-d6 to minimize hydrogen exchange and slow down tautomerism.[7]
-
Variable Temperature (VT) NMR: Conducting the NMR experiment at different temperatures can help to either sharpen the signals (by moving away from the coalescence point of tautomers) or to study the dynamics of the exchange process.
-
2D NMR Techniques: Techniques like HSQC and HMBC can be invaluable in assigning the carbon and proton signals, especially in cases of complex or overlapping spectra.
Section 3: Demystifying Mass Spectrometry Data
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. However, the interpretation of MS data for 2-aminobenzimidazoles requires a careful consideration of their ionization and fragmentation behavior.
FAQ 3: I am observing an unexpected peak in the mass spectrum of my 2-aminobenzimidazole. Could it be a dimer?
The observation of a peak at approximately double the expected molecular weight can indeed suggest the formation of a dimer. However, it is crucial to distinguish between a true covalent dimer and a non-covalent adduct dimer formed in the ion source of the mass spectrometer.[11]
Troubleshooting Guide: Investigating Potential Dimers
Here is a workflow to investigate the presence of a 2-aminobenzimidazole dimer:
Caption: Workflow for investigating potential 2-aminobenzimidazole dimers.
-
LC-MS Analysis: A true covalent dimer will likely have a different retention time than the monomer in a chromatographic separation. If the "dimer" peak co-elutes with the monomer, it is more likely to be an in-source adduct.[11]
-
MS/MS Fragmentation: A non-covalent dimer will often dissociate back to the monomer upon collision-induced dissociation (CID) in an MS/MS experiment, even under gentle conditions.[11] A covalent dimer will exhibit a more complex fragmentation pattern.
-
Concentration Dependence: The intensity of non-covalent adducts is often dependent on the sample concentration. Diluting the sample should lead to a decrease in the relative intensity of the adduct peak.[11]
FAQ 4: What are some common fragmentation patterns for 2-aminobenzimidazoles in mass spectrometry?
The fragmentation of benzimidazoles in mass spectrometry often involves cleavage of the imidazole ring. Common fragmentation pathways include the sequential loss of hydrogen cyanide (HCN). The specific fragmentation pattern will depend on the substituents on the benzimidazole core.
Section 4: Ensuring Stability and Preventing Degradation
The stability of 2-aminobenzimidazole compounds is a critical factor, particularly in the context of drug development, where it can impact shelf-life and efficacy.
FAQ 5: My 2-aminobenzimidazole sample seems to be degrading over time. What are the likely causes and how can I prevent it?
2-aminobenzimidazoles can be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH: The benzimidazole ring contains both acidic and basic nitrogen atoms, making its stability pH-dependent. Both highly acidic and highly basic conditions can promote hydrolysis or other degradation pathways. It is crucial to understand the pH stability profile of your specific compound.
-
Oxidation: The amino group and the electron-rich benzimidazole ring can be susceptible to oxidation. Exposure to air and light should be minimized.
-
Metabolic Instability: In biological systems, 2-aminobenzimidazoles can undergo metabolic degradation, such as oxidation and glucuronidation.[1]
Troubleshooting Guide: Storage and Handling
To ensure the long-term stability of your 2-aminobenzimidazole compounds, follow these best practices:
-
Storage: Store compounds in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).
-
Handling: Minimize exposure to air and light. When preparing solutions, use freshly de-gassed solvents if oxidation is a concern.
-
Forced Degradation Studies: To proactively understand the stability of your compound, consider performing forced degradation studies.[12][13][14][15][16] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to identify potential degradation products and pathways.
Caption: A typical workflow for forced degradation studies of a 2-aminobenzimidazole compound.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113205.
- Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1688-1698.
- Stedman, R. J. (1969). U.S. Patent No. 3,455,948. Washington, DC: U.S.
- Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, 24A, 815-819.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2016).
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- de Carvalho, P. B., Pascoalino, B. S., da Silva, G. N., & de Souza, M. V. N. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009126.
- Sinha, H. K., & Dogra, S. K. (1987). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(3), 165-181.
- Lopes, G. N., & Salgado, H. R. N. (2018). Forced Degradation Studies for Biopharmaceuticals.
- BenchChem. (2025).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Waters. What are common adducts in ESI mass spectrometry? - WKB67428.
- Bertini, S., et al. (2006). Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. Journal of Medicinal Chemistry, 49(2), 567-576.
- Sharma, S. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
- Meenakshisundaram, S., et al. (2019). Identification of 2-Aminobenzimidazole Dimers as Antibacterial Agents. Archiv der Pharmazie, 352(10), 1900155.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015).
- Miller, J. M., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(6), 1596-1608.
- Hida, R., Robert, J. F., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-43.
- MDPI. (2022). Benzimidazole. In Encyclopedia.
- Fiehn, O.
- CUNY.
- Dimov, D., et al. (2022). Synthesis and study of 2-aminobenzimidazole arylhydrazones as potential antineoplastic agents with antioxidant action. Pharmacia, 69(1), 1-10.
- Shimadzu (Europe). Effects of Sample Solvents on Peak Shape.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Padilla-Martínez, I. I., et al. (2021).
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
- Chemistry LibreTexts. (2023).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
- Ogunbiyi, O., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33.
- Bionano Genomics. Troubleshooting Guides.
- Nielsen, N. J. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Sigma-Aldrich. 2-Aminobenzimidazole 97 934-32-7.
- Agatonovic-Kustrin, S., et al. (2001). Chromatographic behaviour and lipophilicity of some benzimidazole derivatives.
- de Kock, C., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518.
- Fiehn Lab.
- Kumar, S., et al. (2020).
- Ye, Z., et al. (2013). Identification of 2-aminobenzimidazoles as potent melanin-concentrating hormone 1-receptor (MCH1R) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4912-4917.
- Chromatography Forum. (2021).
- Carter, C. L., et al. (2021). Viral Biomarker Detection and Validation Using MALDI Mass Spectrometry Imaging (MSI). Viruses, 13(11), 2245.
- Ghavami, A., & Sardari, S. (2014). Effect of urea on protein separation by ion-exchange chromatography.
- Fountain, K. J., & Iraneta, P. C. (2014). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
- Cole, R. B., & Zhu, J. (2000). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 11(12), 1044-1051.
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Enhancing the stability of 2-Amino-5,6-dimethylbenzimidazole solutions
Welcome to the technical support resource for 2-Amino-5,6-dimethylbenzimidazole (Catalog No. BZ-256). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. As a key building block in pharmaceutical synthesis, maintaining the stability of this compound is paramount for reproducible and reliable results.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of small molecule chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For maximum long-term stability, the solid compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] While some suppliers suggest room temperature storage, refrigeration minimizes the risk of gradual thermal degradation.[1] The compound is a tan or brown crystalline powder; significant darkening upon storage may indicate degradation.[1]
Q2: What are the best solvents for preparing stock solutions?
A2: this compound is an aromatic compound with an amino group, which enhances its solubility in polar solvents.[3] For general use, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, with a reported solubility of approximately 25 mg/mL.[4] For applications requiring less reactive solvents, ethanol is also a suitable option. Due to its basic nature (pKa ~11.47), solubility in acidic aqueous buffers will be higher than in neutral or basic buffers.[2]
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection is the first step. The development of a yellow, brown, or darker color in a previously colorless or pale solution is a primary indicator of degradation, common for aromatic amines which tend to darken upon storage due to oxidation.[5] For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A decrease in the peak area of the parent compound and/or the appearance of new peaks are definitive signs of degradation.[6]
Q4: How long can I store my stock solution?
A4: The stability of the solution is highly dependent on the solvent, concentration, and storage conditions. For other benzimidazole drugs, working solutions are often recommended to be prepared fresh monthly, with long-term storage at -20°C or -80°C providing the best stability over months.[7] For this compound, we recommend preparing fresh solutions for critical experiments. If storage is necessary, store aliquots in tightly sealed vials at -20°C or below for no more than 1-2 months. Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide for Solution Instability
This guide provides a structured approach to diagnosing and resolving common stability issues encountered during experiments.
Issue 1: My solution is rapidly turning yellow/brown.
This is the most frequent observation and is almost always linked to oxidation. The electron-rich aromatic amine and benzimidazole core are susceptible to atmospheric oxygen.
Causality: Aromatic amines can be oxidized to form colored quinone-imine structures.[5] This process can be accelerated by light, elevated temperatures, and the presence of trace metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting discoloration of solutions.
Issue 2: I see new peaks in my HPLC chromatogram after solution storage.
The appearance of new peaks indicates the formation of distinct degradation products. Identifying the stress condition responsible is key to mitigation.
Causality: Benzimidazole derivatives are known to degrade via several pathways, including oxidation, hydrolysis, and photodegradation, each producing different byproducts.[6][8]
Recommended Action: Perform a controlled forced degradation study (see Protocol 3). This will help you tentatively identify the degradation products by correlating the peaks in your stored sample with those generated under specific stress conditions (e.g., acid, base, peroxide, light).[9] Definitive identification requires analysis by LC-MS to determine the mass of the impurities.[6]
Issue 3: The potency of my compound is decreasing, but I don't see significant degradation peaks.
This can be a perplexing issue, suggesting several non-obvious root causes.
Possible Causes & Solutions:
-
Precipitation: The compound may be crashing out of solution, especially after a freeze-thaw cycle.
-
Verification: Visually inspect the solution for particulates. Centrifuge the sample and analyze the supernatant to see if the concentration has dropped.
-
Solution: Before use, gently warm the solution and vortex to ensure complete re-dissolution. Consider filtering the solution if particulates are suspected.
-
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).
-
Verification: Compare the concentration of a solution stored in a glass vial versus a plastic tube.
-
Solution: Use amber glass or polypropylene vials, which are generally less adsorptive for many small molecules.
-
-
Formation of Non-UV-Active Products: The degradants may not have a chromophore that absorbs at the wavelength you are using for HPLC detection.
-
Verification: Analyze the sample using a Diode Array Detector (DAD) or Photodiode Array (PDA) to screen across a wide range of wavelengths. Analysis by a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be informative.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for preparing stable solutions and assessing stability.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes oxidative degradation during preparation and storage.
-
Solvent Preparation: Select a suitable solvent (e.g., DMSO). Deoxygenate the solvent by sparging with dry nitrogen or argon gas for 15-20 minutes.
-
Weighing: Weigh the required amount of this compound in a clean, dry amber glass vial.
-
Dissolution: Add the deoxygenated solvent to the vial to the desired concentration. Cap the vial immediately.
-
Headspace Purge: Briefly uncap the vial and gently blow a stream of inert gas over the surface of the solution for 5-10 seconds to displace any oxygen in the headspace.
-
Sealing and Storage: Tightly seal the vial with a Teflon-lined cap. Vortex until the solid is completely dissolved. Store at -20°C or -80°C, protected from light.
Protocol 2: Using Stabilizers to Inhibit Oxidation
For applications where long-term stability in solution at higher temperatures is required, the addition of a chemical stabilizer can be effective. Thioamides and thiourea derivatives have been shown to stabilize aromatic amines against atmospheric oxidation.[5][10]
Example:
-
Prepare a 10 mg/mL stock solution of ethylene thiourea in the same solvent as your primary compound.
-
Add the stabilizer stock solution to your this compound solution to achieve a final stabilizer concentration of 0.05% to 0.5% by weight.[5]
-
Important: Always run a control experiment to ensure the stabilizer does not interfere with your downstream assay.
Protocol 3: Basic Forced Degradation (Stress Testing) Workflow
This workflow is essential for understanding potential degradation pathways and is a cornerstone of developing stability-indicating analytical methods.[11][12]
Caption: Workflow for a forced degradation study.
Section 4: Understanding Degradation Pathways
The benzimidazole core is generally stable, but the 2-amino substituent makes the molecule susceptible to specific degradation mechanisms.[13]
-
Oxidative Degradation: The primary pathway for aromatic amines. The amino group can be oxidized, leading to dimerization, polymerization, and the formation of highly colored quinoidal impurities. This is often catalyzed by light and trace metals.
-
Hydrolytic Degradation: While the benzimidazole ring itself is resistant to hydrolysis, extreme pH conditions combined with high temperatures can potentially lead to ring-opening.[13] Deamination of the 2-amino group to a 2-hydroxy group can also occur under harsh acidic conditions (e.g., in the presence of nitrous acid).[14]
-
Photodegradation: Many benzimidazole-containing drugs are known to be photosensitive in solution.[8] UV light can provide the energy to initiate radical reactions, leading to a complex mixture of degradation products.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid | 2–8 °C[2] | Inert Gas (Ar, N₂) | Not critical, but good practice | >1 year |
| Solution (DMSO/DMF) | -20°C to -80°C[7] | Inert Gas Headspace | Amber Vials (Mandatory) | 1-2 months |
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | ~25 mg/mL[4] | Recommended for stock solutions. Hygroscopic. |
| DMF | ~25 mg/mL[4] | Good alternative to DMSO. |
| Ethanol | ~25 mg/mL[4] | Suitable for biological assays where DMSO is not ideal. |
| Water | Low | Solubility is pH-dependent. Log of water solubility (log10ws) is -2.85 mol/L.[15] |
| Aqueous Buffers | pH < 5: Moderate | pH > 7: Low |
References
- Weiss, M. (1953). U.S. Patent No. 2,664,445A. Google Patents.
- Singh, H., et al. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal of Futuristic and Innovative Research.
- Yalcin, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A.
- Kondratyeva, V. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.
- Ioele, G., et al. (2004). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
- Stansbury, H. (1960). U.S. Patent No. 2,927,136A. Google Patents.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- American Chemical Society. (2024). The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Publications.
- Renz, P. (1971). [Deamination and reductive deamination of (2-amino-5, 6-dimethylbenzimidazolyl)cobamide...]. PubMed.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Cheméo. (n.d.). This compound.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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Technical Support Center: Overcoming Benzimidazole Resistance
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating and combating resistance to benzimidazole (BZ)-based drugs. This guide is designed to provide in-depth, practical solutions to common experimental hurdles. As your virtual application scientist, I will not only provide protocols but also explain the scientific rationale behind them, ensuring your experiments are robust, logical, and yield trustworthy results.
Section 1: Understanding the Core Mechanisms of Benzimidazole Resistance (FAQs)
This section addresses the fundamental principles of BZ action and resistance. A solid grasp of these concepts is the first step in designing effective experiments and troubleshooting unexpected results.
Q1: What is the primary mechanism of action for benzimidazole drugs?
Benzimidazoles, such as albendazole and fenbendazole, exert their effect by targeting β-tubulin, a critical protein subunit of microtubules.[1][2] By binding to β-tubulin, these drugs inhibit its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes like cell division, motility, and intracellular transport, ultimately leading to cell death, particularly in parasites and fungi.[1][3][4] The selective toxicity of BZs arises from their much higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[2]
Q2: What are the most common mechanisms of resistance to benzimidazoles?
Resistance to benzimidazoles is a complex issue but is predominantly linked to three key areas:
-
Target Site Modification: This is the most well-documented mechanism. Specific point mutations in the gene encoding β-tubulin (often isotype-1) reduce the binding affinity of BZ drugs, rendering them less effective.[3][5]
-
Reduced Drug Uptake/Increased Efflux: Cells can acquire resistance by preventing the drug from reaching its target. This is often mediated by ATP-binding cassette (ABC) transporters and other efflux pumps that actively expel the drug from the cell.[6][7]
-
Altered Drug Metabolism: Changes in metabolic pathways can lead to the rapid detoxification or inactivation of the BZ compound before it can bind to β-tubulin.[8]
Q3: How do specific mutations in the β-tubulin gene confer resistance?
Single nucleotide polymorphisms (SNPs) in the β-tubulin gene can lead to amino acid substitutions at key positions within the BZ binding pocket.[9] These changes alter the pocket's shape or charge, physically hindering the drug's ability to bind effectively.[5] Even a single amino acid change can dramatically decrease binding affinity.[5] The most frequently cited and studied resistance-conferring mutations in parasitic nematodes occur at codons:
Other reported mutations include substitutions at position 198 (to L, V, K, I, T) and position 134 (Q134H).[1][9][10]
Q4: What is the role of drug efflux pumps in BZ resistance?
Drug efflux pumps are transmembrane proteins that act as cellular "bilge pumps," actively removing toxic substances, including drugs, from the cytoplasm.[6][13] Overexpression of these pumps, particularly those from the ABC superfamily (like P-glycoprotein), can prevent BZ drugs from reaching a therapeutic intracellular concentration.[14] This mechanism is a classic example of multidrug resistance (MDR), where resistance to one drug can confer cross-resistance to others.[6][15]
Q5: Can altered drug metabolism contribute to BZ resistance?
Yes. The host or the target organism can metabolize BZ drugs into less active or inactive forms. For example, albendazole is oxidized to its active metabolite, albendazole sulfoxide, but can be further metabolized to the inactive albendazole sulfone. An upregulation of enzymes responsible for this inactivation, such as certain cytochrome P450s, can reduce the effective dose of the drug at the target site.[8]
Section 2: Troubleshooting Experimental Models of BZ Resistance
This section provides a problem-oriented approach to common experimental challenges. Each Q&A pair is designed to guide you from a specific problem to a logical series of solutions and validation steps.
Subsection 2.1: Investigating β-Tubulin Mutations
Q&A 1: My BZ-resistant cell line/organism shows no known β-tubulin mutations (e.g., F200Y, E198A). What are my next steps?
This is a common and important finding. It strongly suggests that a non-canonical or novel resistance mechanism is at play. The causality here is that if the primary, well-known resistance mechanism is absent, you must systematically investigate alternative possibilities.
Workflow: Troubleshooting Absence of Canonical β-Tubulin Mutations This workflow provides a logical path from your initial negative result to identifying the operative resistance mechanism.
Caption: Experimental workflow to determine the involvement of efflux pumps in resistance.
Experimental Protocol: Efflux Pump Inhibition (Chemosensitization) Assay
-
Cell Seeding: Plate your resistant cells in a 96-well plate at a predetermined optimal density. [16]Include wells for controls (no cells, cells with no drug).
-
Prepare Reagents:
-
Benzimidazole (BZ): Prepare a 2X stock solution of your BZ drug at various concentrations for generating a dose-response curve.
-
Efflux Pump Inhibitor (EPI): Prepare a 2X stock solution of a broad-spectrum EPI. Verapamil (for P-gp/ABCB1) or MK-571 (for MRP1/ABCC1) are common choices. [17]The concentration should be non-toxic to the cells but effective for inhibition (typically 1-20 µM, requires optimization).
-
-
Pre-incubation with EPI: Add the 2X EPI solution to the appropriate wells. To parallel control wells, add assay buffer. Incubate at 37°C for 30-60 minutes. This allows the inhibitor to enter the cells and engage the pumps.
-
Add Benzimidazole: Add the 2X BZ drug solutions to the wells, halving the concentration of both the EPI and BZ to their final 1X concentration.
-
Incubation: Incubate for a period appropriate for your assay (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, resazurin, or direct cell counting).
-
Data Analysis: Calculate the IC50 of the BZ drug in the presence and absence of the EPI. A significant decrease (a "fold-reversal") in the IC50 in the EPI-treated group indicates that efflux is a major contributor to the resistance.
Q&A 4: My efflux inhibition assay gave ambiguous results. How can I improve the signal-to-noise ratio?
Ambiguous results in drug sensitivity assays are often due to suboptimal experimental conditions. [16][18]* Check EPI Toxicity: First, run a dose-response curve for the EPI alone. The concentration you use in the combination assay must be non-toxic, otherwise, you can't distinguish between synergistic killing and simple additive toxicity.
-
Optimize Incubation Times: Is your pre-incubation with the EPI long enough for it to take effect? Is the main drug incubation time appropriate to see a clear effect on viability? This may need to be optimized. [16]* Reagent Stability: Ensure your BZ and EPI stock solutions are fresh and have not degraded. Some compounds are light-sensitive or unstable in certain solvents.
-
Randomize Plate Layout: To avoid "edge effects" where wells on the outside of the plate behave differently, randomize the layout of your treatments. [18]* Automate and Replicate: Use automated liquid handlers if possible to reduce pipetting errors. Always perform assays with at least three technical replicates and ensure the entire experiment is repeated (biological replicates) to ensure reproducibility. [16][18]
Subsection 2.3: Analyzing Metabolic Pathways
Q&A 5: How can I determine if enhanced drug metabolism is the cause of resistance in my model?
If target-site mutations and efflux are ruled out, altered metabolism is a strong candidate. The most definitive way to test this is to directly measure the levels of the parent BZ drug and its key metabolites in your susceptible versus resistant cells. A higher ratio of inactive metabolites to the active parent drug in resistant cells is a key indicator.
Experimental Protocol: LC-MS/MS-based Analysis of BZ Metabolites
-
Cell Culture and Treatment: Culture both resistant and susceptible cells to a specific density. Treat them with a known concentration of the BZ drug for a defined period (e.g., 6, 12, or 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture medium.
-
Cell Lysate: Wash the cells thoroughly with ice-cold PBS to remove external drug, then lyse the cells (e.g., via sonication or freeze-thaw cycles).
-
-
Sample Preparation: Perform a protein precipitation step (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) to clean up the samples and concentrate the analytes. [19][20]This is a critical step to remove matrix components that can interfere with the analysis.
-
LC-MS/MS Analysis:
-
Chromatography (LC): Separate the parent drug from its metabolites using a C18 reverse-phase column with a gradient elution (e.g., using a mobile phase of acetonitrile and formic acid in water). * Mass Spectrometry (MS/MS): Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each compound (parent and expected metabolites), you will need to optimize precursor ion and product ion transitions for specific and sensitive quantification. 5. Data Analysis: Using analytical standards for the parent drug and its metabolites, create a calibration curve to quantify their concentrations in your samples. Compare the metabolite profiles between resistant and susceptible cells. A significantly faster depletion of the parent drug and/or accumulation of inactive metabolites in the resistant cells points to a metabolic resistance mechanism. [8][21]
-
Section 3: Strategies to Overcome Benzimidazole Resistance
Understanding the mechanism of resistance is key to devising a strategy to overcome it. This section focuses on rational approaches to re-sensitize resistant organisms.
Q&A 6: What are the current strategies for overcoming β-tubulin mutation-based resistance?
-
Novel Analogs: One strategy is to design new BZ derivatives or other compounds that can bind effectively to the mutated β-tubulin. [22][23]This involves structural modifications to the drug scaffold to accommodate the altered binding site.
-
Combination Therapy: Using a BZ drug in combination with another agent that has a different mechanism of action can be highly effective. [24][25][26]This puts dual pressure on the organism, making it harder for resistance to emerge. For example, combining a BZ with a drug that disrupts a different cytoskeletal component or metabolic pathway. [27]
Q&A 7: How can efflux pump-mediated resistance be circumvented in a therapeutic context?
The most promising strategy is the co-administration of the primary drug with an efflux pump inhibitor (EPI). [6][28]As demonstrated in the troubleshooting assays, EPIs can restore the intracellular concentration of the drug, thereby re-establishing its efficacy. [13]While many EPIs have failed in clinical trials due to toxicity, the search for safe and effective inhibitors is an active area of research.
Logical Relationship: Synergistic Drug Action to Overcome Resistance
This diagram illustrates how combining therapies can effectively combat different resistance mechanisms.
Caption: Synergistic strategies to counteract distinct BZ resistance mechanisms.
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- Unknown Author. Site Directed Mutagenesis Protocol. Source Not Available.
- Mitu, F.A., et al. (2024). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules.
- Kjær, L.K., et al. (2022). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics.
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- Wagh, S.J., & Kankate, R.S. (2025). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
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- Kumar, R., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry.
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- Argüello-García, R., et al. (2025). activity of combinations of currently used antigiardial drugs against Giardia duodenalis. Transactions of The Royal Society of Tropical Medicine and Hygiene.
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Technical Support Center: Optimizing Catalyst Selection for Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven protocols to enhance the efficiency, selectivity, and sustainability of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses fundamental questions regarding the choice of catalysts for the synthesis of benzimidazoles, which are most commonly prepared via the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][2][3]
Q1: What are the primary classes of catalysts used for benzimidazole synthesis?
A1: Catalyst selection is critical and depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and process goals (e.g., yield, purity, green chemistry).[2] The main classes include:
-
Brønsted Acids: Simple and effective catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid promote the reaction by protonating the carbonyl group, making it more electrophilic.[4][5][6] Ammonium chloride is another mild and environmentally friendly option.[2][7]
-
Lewis Acids: Metal salts like ZrCl₄, TiCl₄, SnCl₄, and various metal triflates (e.g., Er(OTf)₃, Yb(OTf)₃, In(OTf)₃) are highly effective.[1][2][8][9][10] They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde or carboxylic acid derivative.
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Examples include silica sulfuric acid, zeolites, metal oxides on various supports (e.g., MgO@DFNS, Au/TiO₂), and metal-organic frameworks (MOFs).[2][8][11][12][13] Their primary advantage is ease of separation and recyclability, which aligns with green chemistry principles.[2][4][5][11]
-
Nanocatalysts: Nanoparticles of metals or metal oxides (e.g., nano-Fe₂O₃, nano-ZnS, AuNPs) offer a high surface-area-to-volume ratio, often leading to high catalytic activity, shorter reaction times, and mild reaction conditions.[2][3][4][13][14]
-
Oxidizing Agents: In syntheses starting from aldehydes, an oxidative cyclization step is required. Oxidants like H₂O₂, molecular oxygen (air), or hypervalent iodine reagents can be used, sometimes in conjunction with a catalyst, to facilitate the final dehydrogenation to form the aromatic benzimidazole ring.[4][15][16]
Q2: Should I choose a homogeneous or heterogeneous catalyst?
A2: The choice involves a trade-off between activity, cost, and process convenience.
-
Homogeneous catalysts (e.g., mineral acids, soluble metal salts) are often highly active and require milder conditions. However, their removal from the reaction mixture can be challenging, often requiring aqueous workups and extractions, which generates waste.[11]
-
Heterogeneous catalysts (e.g., supported metals, solid acids) are exceptionally valuable for process chemistry and green applications.[11] Although they might sometimes require higher catalyst loadings or temperatures, their key benefit is straightforward recovery via simple filtration, allowing for reuse over multiple cycles without significant loss of activity.[4][5][11][12] This simplifies product purification and reduces overall cost and environmental impact.[2][11]
Q3: My protocol calls for harsh conditions like high heat. Are there milder alternatives?
A3: Absolutely. Traditional methods often required high temperatures (up to 250-300 °C), leading to low yields and side reactions.[7][17] Modern catalyzed approaches have revolutionized this. The use of efficient catalysts like metal triflates, various nanocatalysts, or photocatalytic systems often allows the reaction to proceed at room temperature or with only gentle heating, leading to cleaner reactions and higher yields.[3][4][18] For instance, syntheses using engineered MgO@DFNS or certain Lewis acids can proceed efficiently at ambient temperatures.[1][12]
Section 2: Troubleshooting Guide for Catalyst-Mediated Synthesis
This guide provides solutions to common problems encountered during experiments.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| Low Reaction Yield | 1. Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may be inappropriate for the chosen catalytic system.[17] 2. Inactive or Insufficient Catalyst: The catalyst may have degraded, or the loading is too low for efficient turnover.[17][19] 3. Poor Quality Reagents: Impurities in the o-phenylenediamine or aldehyde can inhibit the catalyst or lead to side reactions.[17][19] | 1. Optimize Conditions: Perform a solvent screen; polar solvents like ethanol often give excellent yields.[12] Systematically vary the temperature and monitor reaction progress by TLC to find the optimal time.[2][19] 2. Verify Catalyst: Ensure the catalyst is from a reliable source and properly handled. Increase the catalyst loading incrementally. An uncatalyzed reaction often results in very low conversion, confirming the necessity of the catalyst.[12][17] 3. Purify Reagents: If purity is suspect, purify starting materials via recrystallization or chromatography before use. o-Phenylenediamine is particularly susceptible to air oxidation, which can introduce colored impurities.[19] |
| Poor Selectivity: Formation of 1,2-Disubstituted Byproduct | 1. Incorrect Stoichiometry: An excess of the aldehyde reactant is a primary cause. 2. Reaction Conditions: The choice of catalyst and solvent can heavily influence the product distribution.[20][21] 3. Aldehyde Reactivity: Electron-rich aldehydes can be more prone to reacting a second time with the N-1 position of the newly formed benzimidazole. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of o-phenylenediamine to aldehyde. A slight excess of the diamine can also favor the formation of the desired 2-substituted product.[19][20] 2. Adjust Catalyst and Solvent: Certain catalysts, like Er(OTf)₃, can be tuned to selectively produce either the mono- or di-substituted product based on reactant ratios and conditions.[8][21] Lowering the reaction temperature can also improve selectivity by slowing the second substitution.[20] 3. Deactivate Aldehyde: For highly reactive aldehydes, a strategy is to deactivate them by converting them into a bisulfite adduct, which then reacts more controllably. |
| Catalyst Deactivation or Difficult Recovery | 1. Poisoning: Impurities in the substrate or solvent can bind to the active sites of the catalyst, rendering it inactive. 2. Leaching (Heterogeneous Catalysts): The active catalytic species may leach from the solid support into the reaction medium, leading to a loss of activity upon recycling. 3. Mechanical Loss: Fine catalyst powders can be difficult to recover completely by filtration. | 1. Use High-Purity Reagents: Ensure all solvents and starting materials are of high purity to avoid introducing catalyst poisons. 2. Choose Robust Heterogeneous Systems: Opt for catalysts with strong bonding between the active species and the support, such as covalently anchored catalysts or well-designed metal-organic frameworks (MOFs). Test for leaching by filtering the catalyst mid-reaction and allowing the filtrate to react further; no further conversion indicates a truly heterogeneous process. 3. Use Magnetic Nanocatalysts: Employing catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄) allows for easy and efficient recovery using an external magnet, minimizing mechanical loss.[4] |
| Reaction Stalls or Fails to Initiate | 1. Acid/Base Mismatch: Some reaction steps are base-catalyzed (e.g., N-formylation with CO₂), while the subsequent cyclization is acid-catalyzed. A single catalyst may not be optimal for both steps.[22] 2. Insufficient Activation Energy: The conditions may not be energetic enough to overcome the activation barrier for the initial condensation or the final cyclization.[20] | 1. Staged Catalyst Addition: For multi-step, one-pot syntheses, consider a sequential approach. For example, allow a base-catalyzed step to complete before adding an acid catalyst to promote the final cyclization.[22] 2. Increase Temperature/Change Catalyst: If the reaction does not start at room temperature, gradually increase the heat. If that fails, a more powerful Lewis acid or a different class of catalyst may be required to activate the specific substrates being used.[20] |
Section 3: Visualization & Experimental Protocols
Decision Workflow for Catalyst Selection
This diagram provides a logical pathway for selecting an appropriate catalyst based on experimental goals.
Caption: Catalyst selection decision tree.
General Workflow for Benzimidazole Synthesis
This diagram illustrates the typical experimental steps from reaction setup to final product analysis.
Caption: General experimental workflow for benzimidazole synthesis.[2]
Protocol 1: Green Synthesis Using a Recyclable Heterogeneous Catalyst (MgO@DFNS)
This protocol is adapted from a sustainable method that proceeds at room temperature with an easily recoverable catalyst.[12]
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Engineered MgO@DFNS catalyst (10 wt%)
-
Ethanol (reagent grade)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), the aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst.[12]
-
Add ethanol (10 mL) to the flask. Ethanol is an excellent solvent choice for this system, providing high yields.[12]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture using standard filter paper to recover the solid MgO@DFNS catalyst.
-
Wash the recovered catalyst with ethanol, dry it in an oven, and store for reuse.
-
Take the filtrate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-substituted benzimidazole.
Causality: The MgO@DFNS catalyst provides basic sites that facilitate the condensation and subsequent oxidative cyclization under mild, ambient conditions. The dendritic fibrous nanosilica support offers a high surface area for the active MgO, enhancing catalytic efficiency.[12] Its solid nature makes it trivially easy to remove and reuse, a key principle of green chemistry.[23]
Protocol 2: Lewis Acid-Catalyzed Synthesis Using Erbium (III) Triflate
This protocol demonstrates the use of a powerful yet water-tolerant Lewis acid catalyst that can be used to control selectivity.[8][21]
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted aldehyde (e.g., an electron-rich benzaldehyde)
-
Erbium (III) triflate (Er(OTf)₃)
-
Water or appropriate organic solvent
Procedure for Selective Synthesis of 1,2-Disubstituted Benzimidazole:
-
To a flask, add o-phenylenediamine (1 mmol), the aldehyde (a 1:2 ratio is used here, so 2.1 mmol), and Er(OTf)₃ (1-10 mol%).[21]
-
Add water as the solvent. Er(OTf)₃ is a water-tolerant Lewis acid, making this an environmentally friendly option.
-
Heat the reaction to 80 °C or use microwave irradiation for 15 minutes.[9][21]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it, and purify by column chromatography.
Causality & Selectivity Control: Er(OTf)₃ activates the aldehyde's carbonyl group, facilitating the initial condensation. Using an excess of an electron-rich aldehyde under these conditions favors a second reaction at the N-1 position, leading to the 1,2-disubstituted product.[2][21] To selectively obtain the 2-substituted product, the stoichiometry should be changed to a 1:1.1 ratio of diamine to aldehyde, and the reaction can be run at a lower temperature (e.g., 1-2 °C).[8][21] This demonstrates how catalyst choice combined with condition control dictates the reaction outcome.
References
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- Unknown Author. (2023).
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- Bentham Science Publishers. (2024).
- Wang, L., et al. (2011). An Efficient Procedure for the Synthesis of Benzimidazole Derivatives Using Yb(OTf)3 as Catalyst Under Solvent‐Free Conditions. Taylor & Francis. [Link]
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- 11. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
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- 21. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 22. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. jpsbr.org [jpsbr.org]
Technical Support Center: Managing Thermal Instability in 2-Aminobenzimidazole Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering thermal instability during the synthesis of 2-aminobenzimidazole and its derivatives. As a versatile scaffold in medicinal chemistry, its synthesis can present significant thermal hazards if not properly understood and controlled.[1][2] This document is structured to provide both fundamental knowledge through FAQs and actionable solutions through troubleshooting guides and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational principles of thermal instability in the context of 2-aminobenzimidazole reactions.
Q1: What are the primary causes of thermal instability in 2-aminobenzimidazole synthesis?
A1: Thermal instability in these reactions primarily stems from the highly exothermic nature of the core cyclization and condensation steps. The formation of the stable benzimidazole ring system from precursors like o-phenylenediamine and a cyclizing agent (e.g., cyanamide, cyanogen bromide, or a thiourea intermediate) releases significant energy.[3][4] Key contributing factors include:
-
High Enthalpy of Reaction (ΔH): The ring-closing condensation is thermodynamically favorable and often associated with a large negative enthalpy change.
-
Accumulation of Reactants: If a reagent is added faster than it is consumed, it can accumulate. A subsequent sudden increase in reaction rate (e.g., due to a temperature fluctuation) can lead to a rapid release of this stored chemical energy.[5]
-
Side Reactions and Decomposition: At elevated temperatures, undesired side reactions or the decomposition of thermally sensitive intermediates can occur, contributing additional heat and potentially generating gas, leading to pressure buildup.[6][7]
-
Inadequate Heat Removal: As reactions are scaled up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction that is well-controlled in a 100 mL flask can become a dangerous runaway in a 20 L vessel without proper engineering controls.[5]
Q2: Which synthetic routes to 2-aminobenzimidazole are most prone to exothermic behavior?
A2: While most routes are exothermic, some present a higher intrinsic risk. The level of risk is often tied to the reactivity of the reagents and the stability of the intermediates.
| Synthetic Route | Precursors | Key Risk Factors | Citation |
| Cyanogen Bromide Method | o-Phenylenediamine + BrCN | Highly toxic and reactive cyclizing agent. The reaction can be vigorous and difficult to control. | [8] |
| Cyanamide Method | o-Phenylenediamine + H₂NCN | The reaction is often run at elevated temperatures (90-160°C), increasing the potential for runaway if cooling fails. | [1][8] |
| Thiourea Cyclodesulfurization | N-(o-aminophenyl)thiourea | Requires strong desulfurizing agents (e.g., HgO, carbodiimides) and can involve reactive carbodiimide intermediates. The reaction to form the thiourea can also be exothermic. | [9][10][11] |
Q3: What is a thermal runaway, and what are its consequences?
A3: A thermal runaway is a hazardous situation that occurs when an exothermic reaction enters a positive feedback loop. The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to even faster heat generation.[5] If the rate of heat generation exceeds the rate of heat removal, the reaction becomes uncontrollable.
Consequences can be severe and include:
-
Over-pressurization: Rapid temperature increase can boil the solvent or cause decomposition that generates large volumes of gas, potentially exceeding the pressure rating of the vessel and causing an explosion.
-
Release of Toxic Materials: A reactor breach can release toxic reactants (e.g., cyanogen bromide), intermediates, and solvents into the laboratory or plant environment.[6]
-
Product Degradation and Batch Loss: Even if contained, the extreme temperatures will likely destroy the desired product, leading to a complete loss of the batch.
Q4: What analytical tools are essential for a thorough thermal risk assessment?
A4: A proactive approach to safety requires characterizing the thermal properties of the reaction. The following instruments are critical:
-
Differential Scanning Calorimetry (DSC): Used to screen for the onset temperature of exothermic events and estimate the total energy release. It is crucial for assessing the thermal stability of reactants, intermediates, and the final product.[7]
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, helping to identify decomposition temperatures and the potential for gas generation.[7]
-
Reaction Calorimetry (e.g., Mettler-Toledo RC1 or EasyMax): This is the gold standard for process safety. It measures the heat flow of a reaction in real-time under simulated process conditions, providing critical data on heat of reaction, heat transfer coefficients, and the maximum temperature of a synthesis reaction (MTSR).[12]
Section 2: Troubleshooting Guide
This section provides a question-and-answer framework for specific issues encountered during experiments.
Q: My reaction temperature is spiking unexpectedly during the addition of the cyclizing agent. What should I do?
A: This is a classic sign of reactant accumulation and inadequate heat removal.
-
Immediate Actions:
-
Stop the Addition Immediately: Prevent further accumulation of the limiting reagent.
-
Engage Maximum Cooling: Lower the cooling bath temperature or increase the flow of coolant to the reactor jacket.
-
Ensure Agitation: Proper mixing is crucial for efficient heat transfer to the vessel walls. Verify that the stirrer is functioning correctly.
-
-
Root Cause Analysis & Long-Term Solutions:
-
Cause: The rate of addition is faster than the rate of reaction.
-
Solution: Implement a semi-batch process where the reagent is added at a rate that matches its consumption. A reaction calorimetry study is the best way to determine the maximum safe addition rate.[12]
-
Cause: Insufficient cooling capacity.
-
Solution: Increase the temperature difference (ΔT) between the reactor and the cooling jacket or use a larger reactor with a better surface area for heat exchange. For scale-up, this is a critical parameter that must be calculated.[5]
-
Cause: Poor solvent choice.
-
Solution: Select a solvent with a higher heat capacity and thermal conductivity to better absorb and transfer the heat generated.
-
Q: I'm observing significant gas evolution and pressure buildup. How do I determine the cause and mitigate the risk?
A: Uncontrolled gas evolution indicates a decomposition reaction or that the reaction temperature has exceeded the solvent's boiling point.
-
Immediate Actions:
-
Stop Heating/Reagent Addition: Remove the source of energy input.
-
Ensure Adequate Venting: Confirm that the reactor is not a closed system and that any off-gas is being safely routed to a scrubber or fume hood.
-
Cool the Reaction: Lower the internal temperature to slow the rate of gas production.
-
-
Root Cause Analysis & Long-Term Solutions:
-
Cause: Thermal decomposition of a reactant or intermediate.
-
Solution: Use DSC/TGA to identify the onset temperature of decomposition for all components. The planned reaction temperature must be well below the lowest decomposition onset temperature.
-
Cause: Localized "hot spots" due to poor mixing.
-
Solution: Improve agitation efficiency. For viscous reaction mixtures, consider a different impeller design (e.g., anchor vs. turbine).
-
Cause: Solvent boiling.
-
Solution: Choose a higher-boiling point solvent or run the reaction under reflux with a properly sized condenser to return the solvent to the reactor.
-
Q: The synthesis was safe at the 1g scale, but became uncontrollable at the 100g scale. Why did this happen?
A: This is a direct consequence of the change in the surface-area-to-volume ratio.
-
Root Cause Analysis: Heat generation is a function of volume (mass), while heat removal is a function of surface area. As you increase the scale, the volume increases by the cube of the dimension (r³), while the surface area only increases by the square (r²). Consequently, the ability to remove heat diminishes relative to the amount of heat being generated.
-
Long-Term Solutions:
-
Process Safety Assessment: Never scale a reaction by more than a factor of 5-10 without a formal safety review and additional thermal analysis.
-
Engineering Controls: Use reactors designed for efficient heat transfer, such as those with a high jacket-to-volume ratio.
-
Consider Flow Chemistry: Continuous flow reactors offer vastly superior heat transfer compared to batch reactors due to their extremely high surface-area-to-volume ratio. This allows highly exothermic reactions to be performed safely and efficiently, even at production scale.[5]
-
Section 3: Protocols and Methodologies
Protocol 1: Safe Semi-Batch Addition Strategy for Exothermic Reagents
This protocol describes a controlled method for adding a reactive reagent (e.g., cyanogen bromide solution or a desulfurizing agent) to o-phenylenediamine.
-
System Setup:
-
Assemble a jacketed reactor equipped with an overhead stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or syringe pump.
-
Connect the reactor jacket to a circulating chiller/heater for precise temperature control.
-
-
Initial Charge:
-
Charge the reactor with o-phenylenediamine and the chosen solvent.
-
Begin stirring and bring the solution to the desired initial temperature (e.g., 10 °C).
-
-
Controlled Addition:
-
Charge the addition funnel or syringe pump with the second reagent (the "feed").
-
Begin adding the feed at a very slow, pre-determined rate. Causality: A slow initial rate prevents the accumulation of unreacted reagent.
-
Monitor the internal temperature and the jacket temperature simultaneously. The difference between these two (ΔT) is proportional to the heat being generated.
-
-
Monitoring and Control:
-
Maintain a constant ΔT by adjusting the feed rate. If the internal temperature rises above the setpoint (e.g., T_set + 2°C), immediately stop the addition. Do not resume until the temperature has stabilized back at the setpoint. Self-Validation: This ensures the reaction rate never exceeds the cooling system's capacity.
-
Once the addition is complete, maintain the reaction temperature for a specified period to ensure complete conversion and prevent a delayed exotherm.
-
-
Work-up:
-
Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with the planned quenching and work-up procedure.
-
Section 4: Visualization & Data
Diagram 1: Decision Workflow for Temperature Excursion
This diagram outlines the logical steps a researcher should follow upon detecting an unexpected temperature increase.
Caption: Workflow for managing a temperature excursion.
Diagram 2: Simplified Exothermic Cyclization Mechanism
This diagram illustrates the key ring-closing step common to many 2-aminobenzimidazole syntheses, which is the primary heat-generating event.
Caption: The exothermic intramolecular cyclization step.
Section 5: References
-
Ribeiro da Silva, M. A. V., et al. (2012). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. [Link]
-
Couto, C. G., et al. (2011). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 111(9), 515-549. [Link]
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
Shaikh, I. A., et al. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
-
Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
Lee, J., & Gauthier, D. (2001). Liquid-phase combinatorial synthesis of aminobenzimidazoles. PubMed. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. [Link]
-
Rojas-Lima, S., et al. (2013). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 18(9), 10835-10848. [Link]
-
Al-Jobour, S. S. M., & Al-Zoubi, R. M. (2007). New facile synthesis of 2-substituted aminobenzimidazoles. PubMed. [Link]
-
Sarett, L. H. (1969). U.S. Patent No. 3,455,948. Google Patents.
-
ResearchGate. (n.d.). Scheme 32: Reaction of 2-aminobenzimidazole with ethoxycarbonylacetonitrile and β-aminocrotonate. [Link]
-
ResearchGate. (2021). Selected current methods for the synthesis of 2-aminobenzimidazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Jang, W. (2023). Exothermic Reactions: Its Energy Release and Applications. Journal of Advanced Chemical Engineering, 13(2). [Link]
-
Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Molecules, 27(3), 762. [Link]
-
Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]
-
Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(10), 2594-2606. [Link]
-
PubChem. (n.d.). 2-Aminobenzimidazole. [Link]
-
Bertini, S., et al. (2007). Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. PubMed. [Link]
-
Siwek, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
-
Smalley, R. K. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2658. [Link]
-
Al-Balas, Q., et al. (2006). Synthesis, antilipidemic and platelet antiaggregatory activity of 2-aminobenzimidazole amide derivatives. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to Benzimidazole Derivatives in Activity Assays: Profiling 2-Amino-5,6-dimethylbenzimidazole
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a framework that repeatedly appears in molecules with diverse and potent biological activities.[1] Its structural resemblance to natural purine nucleosides allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[2][3]
This guide provides an in-depth comparison of 2-Amino-5,6-dimethylbenzimidazole against other key benzimidazole derivatives. We will move beyond a simple cataloging of data to explore the causal relationships between chemical structure and biological function. By examining experimental data from cytotoxicity and antimicrobial assays, we aim to provide researchers and drug development professionals with a clear, evidence-based understanding of how substitutions on the benzimidazole ring dictate therapeutic potential.
The Benzimidazole Core: A Foundation for Diverse Activity
The versatility of the benzimidazole core lies in the ease with which its N-1, C-2, C-5, and C-6 positions can be modified. Each substitution alters the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel, highly potent drug candidates.
dot graph "Benzimidazole_Scaffold" { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];
subgraph { rank=same; N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,1!", fontcolor="#202124"]; N3 [label="N", pos="1.5, -1!", fontcolor="#202124"]; C4 [label="C", pos="-1.5,-1!", fontcolor="#202124"]; C5 [label="C", pos="-2.5,0!", fontcolor="#202124"]; C6 [label="C", pos="-1.5,1!", fontcolor="#202124"]; C7 [label="C", pos="0,-1!", fontcolor="#202124"]; C8 [label="C", pos="-0.5, 0!", fontname="Helvetica-Italic", fontsize=10, fontcolor="#EA4335", label="3a"]; C9 [label="C", pos="-1, -1.5!", fontname="Helvetica-Italic", fontsize=10, fontcolor="#EA4335", label="4"]; C10 [label="C", pos="-2.8, -0.5!", fontname="Helvetica-Italic", fontsize=10, fontcolor="#EA4335", label="5"]; C11 [label="C", pos="-2.8, 0.5!", fontname="Helvetica-Italic", fontsize=10, fontcolor="#EA4335", label="6"]; C12 [label="C", pos="-1, 1.5!", fontname="Helvetica-Italic", fontsize=10, fontcolor="#EA4335", label="7"]; C13 [label="C", pos="0.5, -1.5!", fontname="Helvetica-Italic", fontsize=10, fontcolor="#EA4335", label="7a"];
} label="General structure of the benzimidazole scaffold with key substitution positions."; labelloc="b"; fontsize=12; } enddot Caption: General structure of the benzimidazole scaffold with key substitution positions.
Our focus molecule, This compound , combines several features of interest:
-
A 2-amino group: This group can act as a hydrogen bond donor and imparts basicity, influencing solubility and target interaction. Its structural similarity to purines is a key feature.[4]
-
5,6-dimethyl substitution: These methyl groups on the benzene ring increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. This feature is also found in the natural cobalamin (Vitamin B12) ligand.[4]
To contextualize its performance, we will compare it with derivatives possessing distinct structural modifications: a bulky aromatic group (2-Phenylbenzimidazole ), an electron-withdrawing group on the benzene ring (5-Nitro-2-phenylbenzimidazole ), and a potent electron-withdrawing group at the C-2 position (2-(Trifluoromethyl)benzimidazole ).
Comparative Analysis in Anticancer Activity Assays
Benzimidazole derivatives exert anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[3] A standard method for evaluating this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a compound's ability to inhibit cell proliferation. The resulting IC₅₀ value represents the concentration required to inhibit 50% of cell growth.
| Compound | Derivative/Modification | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action / Notes |
| This compound Derivative | Schiff base with 4-nitro-benzaldehyde | HepG2 (Liver) | 25.14 | Induces apoptosis; demonstrates selectivity toward cancer cells over normal cell lines.[5] |
| 2-Phenylbenzimidazole Derivative | 5-carbonyl with 4-fluoro-phenyl | A549 (Lung) | 4.47 | Potent multi-cancer inhibitor.[6] |
| 2-Phenylbenzimidazole Derivative | 5-fluoro, 2-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | Low µM range | Developed as analogs to potent benzothiazoles; demonstrates low micromolar GI₅₀ values.[7] |
| 2-(Trifluoromethyl)benzimidazole Derivative | N/A | HepG2 (Liver) | Single-digit µM | Induces ferroptosis (a form of programmed cell death) by inhibiting the system Xc- cystine/glutamate antiporter.[8] |
Analysis and Field Insights:
This activity, while promising, is moderate compared to other derivatives. For instance, adding a substituted phenyl group at the C-2 position, as seen in the 2-phenylbenzimidazole derivatives, can yield compounds with potent, low-micromolar activity against lung and breast cancer cell lines.[6][7] This highlights the C-2 position as a critical locus for enhancing anticancer efficacy.
Furthermore, the introduction of a trifluoromethyl (-CF₃) group at C-2 creates a derivative with a distinct mechanism of action—ferroptosis induction—and potent single-digit micromolar activity.[8] The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic profile of the benzimidazole ring, likely enhancing its ability to interact with its molecular target. This demonstrates that even small, strategic modifications can not only boost potency but also unlock entirely new therapeutic pathways.
Comparative Analysis in Antimicrobial Activity Assays
Benzimidazoles are also widely explored for their antimicrobial properties.[1] The standard method for quantifying antibacterial and antifungal efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Derivative/Modification | Microorganism | MIC (µg/mL) | Notes |
| This compound Derivative | Schiff base with 4-nitro-benzaldehyde | E. coli (Gram -) | - | Showed higher activity against Gram-negative than Gram-positive bacteria.[9] |
| This compound Derivative | Schiff base with 4-nitro-benzaldehyde | S. aureus (Gram +) | - | Moderate activity observed.[9] |
| 5-Nitro-2-phenylbenzimidazole | N/A | B. cereus (Gram +) | ~18 (Zone of Inhibition in mm) | Showed equipotent activity to the standard drug Streptomycin in an agar well diffusion assay.[10] |
| 2-Phenylbenzimidazole Derivative | 1-octyl-2-(4-hydroxyphenyl) | S. aureus (MRSA) | 4 | N-alkylation and C-2 substitution significantly influence activity.[11] |
| 2-(Trifluoromethyl)benzimidazole Derivative | 5,6-dibromo | B. subtilis (Gram +) | 0.49 | Polyhalogenation dramatically increases antibacterial potency, making it comparable to tetracycline.[12] |
Analysis and Field Insights:
In the antimicrobial space, the structure-activity relationships are again clear. A study on Schiff base derivatives of this compound found that they were generally more active against Gram-negative bacteria like E. coli than Gram-positive bacteria such as S. aureus.[9] This suggests that the scaffold may have properties conducive to penetrating the more complex outer membrane of Gram-negative organisms.
Comparison with other derivatives is revealing. The addition of a nitro group at the C-5 position yields compounds with strong activity against Gram-positive bacteria, rivaling standard antibiotics.[10] This electron-withdrawing substituent appears crucial for enhancing antibacterial action.
The most dramatic effect is seen with the 2-(trifluoromethyl)benzimidazole scaffold. While active on its own, the addition of two bromine atoms at the C-5 and C-6 positions results in a compound with an exceptionally low MIC of 0.49 µg/mL against B. subtilis, a potency comparable to the commercial antibiotic tetracycline.[12] This synergistic effect between the C-2 and C-5/C-6 substituents underscores a key principle in medicinal chemistry: optimizing multiple positions on a scaffold is often necessary to achieve maximum therapeutic potency.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the protocols described below are standard, validated methods used widely in the field for assessing cytotoxicity and antimicrobial activity.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test benzimidazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the MIC of a compound by testing its effect on the growth of a microorganism in a liquid medium.[13]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, creating a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). The result can also be read using a plate reader at 600 nm.
Conclusion and Future Outlook
This comparative guide illustrates the profound impact of structural modifications on the biological activity of the benzimidazole scaffold. While This compound serves as a valuable starting point, its derivatization is key to unlocking potent and specific activities.
Our analysis shows that:
-
C-2 substitution is a highly effective strategy for boosting potency. Bulky aromatic groups (e.g., phenyl) can significantly enhance anticancer activity, while strongly electron-withdrawing groups (e.g., trifluoromethyl) can confer potent antimicrobial and unique anticancer properties.[6][8]
-
Substitution on the benzene ring (C-5/C-6) plays a critical role, often working synergistically with C-2 modifications. Electron-withdrawing groups like nitro or halogens can dramatically improve antimicrobial efficacy.[10][12]
-
The 5,6-dimethyl groups on our focus molecule increase lipophilicity, a feature that can be strategically employed to improve cell permeability, while the 2-amino group provides a key site for further derivatization, as demonstrated by the activity of its Schiff base derivatives.[9]
For researchers in drug discovery, this compound represents not just a single agent, but a versatile platform. Its strategic derivatization, guided by the structure-activity relationships outlined here, offers a clear path toward the development of next-generation therapeutics tailored to combat a wide array of diseases.
References
- Atwell, G. J., et al. (1990). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry.
- Al-Ostath, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances.
- Hearn, M. T., et al. (2015). Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Kini, S. G., et al. (2018). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry.
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The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Efficacy of 2-Aminobenzimidazole Analogs
In the relentless pursuit of novel and more effective cancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Among its numerous derivatives, 2-aminobenzimidazole analogs have garnered significant attention from the medicinal chemistry community for their potent and diverse anticancer properties.[4][5] This guide provides a comprehensive comparison of the efficacy of various 2-aminobenzimidazole analogs as anticancer agents, delving into their mechanisms of action, structure-activity relationships, and supporting experimental data. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for navigating the complex landscape of this promising class of compounds.
The Architectural Advantage: The 2-Aminobenzimidazole Scaffold
The foundational structure of benzimidazole, a fusion of benzene and imidazole rings, bears a structural resemblance to endogenous purine nucleosides, allowing it to interact with a variety of biological targets.[2][6] The addition of an amino group at the 2-position provides a critical handle for synthetic modification, enabling the generation of vast libraries of analogs with finely tuned pharmacological profiles. Strategic substitutions at the N-1, C-5, and C-6 positions of the benzimidazole ring, as well as on the 2-amino group itself, have been shown to profoundly influence anticancer potency and selectivity.[7]
Dissecting the Mechanisms of Action: A Multi-pronged Attack on Cancer
The anticancer efficacy of 2-aminobenzimidazole analogs stems from their ability to interfere with multiple, often crucial, cellular processes involved in cancer progression. This multi-targeting capability is a significant advantage in overcoming the notorious adaptability of cancer cells and the emergence of drug resistance.
Microtubule Disruption: Arresting the Engine of Cell Division
One of the most well-established mechanisms of action for this class of compounds is the inhibition of tubulin polymerization.[8] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, a cellular machine critical for the accurate segregation of chromosomes during cell division. By binding to tubulin, these analogs disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[3][9]
Caption: Mechanism of microtubule disruption by 2-aminobenzimidazole analogs.
Kinase Inhibition: Silencing Aberrant Signaling
Cancer is often driven by the dysregulation of protein kinases, enzymes that control a vast array of cellular processes, including proliferation, survival, and angiogenesis. Several 2-aminobenzimidazole analogs have been identified as potent inhibitors of various kinases implicated in cancer.
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Certain 2-aminobenzimidazole derivatives serve as potent Aurora kinase inhibitors, offering an alternative to other chemical scaffolds with improved properties like aqueous solubility.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by specific 2-aminobenzimidazole analogs can effectively suppress tumor growth and metastasis.[9]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose aberrant activation drives the growth of several cancers. Some analogs have demonstrated significant EGFR inhibitory activity.[11]
Caption: General mechanism of kinase inhibition by 2-aminobenzimidazole analogs.
Topoisomerase Inhibition and DNA Intercalation: Corrupting Genetic Integrity
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and cell death. Some 2-aminobenzimidazole-acridine hybrids act as potent topoisomerase I inhibitors.[3] Furthermore, the planar benzimidazole ring can intercalate into the DNA minor groove, disrupting DNA replication and transcription.[3][7]
Epigenetic Modulation: Rewriting the Cancer Cell's Instructions
Epigenetic alterations are heritable changes in gene expression that do not involve changes to the underlying DNA sequence. Targeting epigenetic regulators is a promising anticancer strategy. Certain benzimidazole derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which can lead to the re-expression of tumor suppressor genes.[2][12]
Comparative Efficacy: A Data-Driven Overview
The true measure of an anticancer agent lies in its potency and selectivity against cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminobenzimidazole analogs against various human cancer cell lines. This data, compiled from multiple studies, highlights the broad spectrum of activity and the potential for developing highly potent derivatives.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Naphthalene Substituted Derivative (11) | MCF-7 (Breast) | 0.078 - 0.625 | Not Specified | [5] |
| Naphthalene Substituted Derivative (13) | THP-1 (Leukemia) | 0.078 - 0.625 | Not Specified | [5] |
| 2-aminobenzothiazole derivative (13) | HCT116 (Colon) | 6.43 | EGFR inhibitor | [9] |
| 2-aminobenzothiazole derivative (23) | HT-29 (Colon) | Not specified, potent | VEGFR-2 inhibitor | [9] |
| 2-aminobenzothiazole derivative (54) | MCF-7 (Breast) | Not specified, significant | PI3Kα inhibitor | [9] |
| Benzimidazole-rhodanine conjugate | Various | Potent | Topoisomerase inhibitor | [3] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (6) | HCT-116 (Colon) | 16.82 | Sirtuin inhibitor | [11] |
| Benzimidazole-triazole hybrid (32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | Not Specified | [11] |
| Ruthenium(III) complex of 2-aminophenyl benzimidazole (2) | MCF7 (Breast), Caco2 (Colorectal) | Most potent of tested | Apoptosis induction, G2/M arrest | [13][14] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table is intended for comparative purposes.
Experimental Protocols: Methodologies for Efficacy Evaluation
The robust evaluation of anticancer agents requires standardized and reproducible experimental protocols. Below are step-by-step methodologies for key in vitro assays commonly used to assess the efficacy of 2-aminobenzimidazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzimidazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the 2-aminobenzimidazole analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Analyze the data using appropriate software to generate histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Future Directions and Concluding Remarks
The field of 2-aminobenzimidazole analogs as anticancer agents is dynamic and continues to evolve. Current research focuses on several key areas:
-
Improving Selectivity: Designing analogs that specifically target cancer cells while sparing normal cells to minimize side effects.[13]
-
Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.
-
Combination Therapies: Investigating the synergistic effects of 2-aminobenzimidazole analogs with existing chemotherapeutic drugs or targeted therapies.[15]
-
In Vivo Efficacy and Pharmacokinetics: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.[14][15]
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A Comparative Guide to the Synthetic Routes of 2-Amino-5,6-dimethylbenzimidazole: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and biochemical research, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Amino-5,6-dimethylbenzimidazole stands out as a critical intermediate, forming the backbone of various therapeutic agents and serving as a valuable tool in probing biological pathways.[1] The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance.
This guide provides an in-depth technical comparison between a traditional synthetic route for this compound and a novel, greener approach that leverages the principles of modern synthetic chemistry. By examining the underlying mechanisms, experimental protocols, and performance metrics of each method, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Enduring Relevance of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the 2-amino-5,6-dimethyl substituted variant is of particular interest. It is a key building block in the synthesis of a range of pharmaceuticals, including those with potential applications in oncology and infectious diseases.[1] Furthermore, its structural similarity to biological purines allows it to interact with various enzymes and proteins, making it a valuable probe in biochemical research.
The traditional synthesis of this compound, while effective, often relies on harsh reagents and conditions. The development of new synthetic routes is driven by the need for more sustainable, efficient, and cost-effective manufacturing processes, aligning with the principles of green chemistry.
Traditional Synthesis: The Cyanogen Bromide Route
A long-established method for the synthesis of 2-aminobenzimidazoles involves the reaction of an o-phenylenediamine with cyanogen bromide. This electrophilic cyclization has been a reliable tool for accessing this class of compounds.
Reaction Mechanism
The synthesis commences with the nucleophilic attack of one of the amino groups of 4,5-dimethyl-1,2-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed cyanamide intermediate. A subsequent tautomerization and loss of hydrogen bromide yield the stable this compound.
Diagram of the Traditional Synthetic Workflow
Caption: Workflow for the traditional synthesis of this compound.
Experimental Protocol: Traditional Cyanogen Bromide Method
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Cyanogen Bromide
-
Methanol
-
Sodium Bicarbonate Solution (saturated)
-
Water
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in methanol to the cooled solution of the diamine.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
A Modern Alternative: Ultrasound-Assisted Green Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methodologies. Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and milder reaction conditions. For the synthesis of 2-aminobenzimidazoles, an ultrasound-assisted approach using phenyl isothiocyanate as a precursor to the C2-amino group offers a compelling alternative to the use of highly toxic cyanogen bromide.
The Rationale Behind the Greener Approach
This modern route replaces the hazardous cyanogen bromide with a two-step, one-pot process involving the formation of a thiourea intermediate followed by a desulfurization-cyclization. The use of ultrasound provides the energy for these transformations to occur rapidly and efficiently at room temperature, minimizing energy consumption and the formation of byproducts.
Reaction Mechanism
The reaction begins with the formation of a thiourea intermediate by the reaction of 4,5-dimethyl-1,2-phenylenediamine with phenyl isothiocyanate. This intermediate then undergoes an ultrasound-promoted, iodine-mediated desulfurization and cyclization. Triphenylphosphine is used as a sulfur scavenger. The ultrasonic irradiation facilitates the rapid formation of the benzimidazole ring.
Diagram of the Modern Synthetic Workflow
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 2-Aminobenzimidazole Quantification
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Aminobenzimidazole (2-ABZI), a key heterocyclic aromatic compound and a structural motif in various pharmacologically active agents, requires robust and reliable analytical methods for its determination.[1][2] The process of validating these methods ensures they are fit for their intended purpose, providing data that is both accurate and precise.[3][4][5]
This guide provides an in-depth comparison of three common analytical techniques for the quantification of 2-ABZI: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Beyond presenting individual method validations, we will delve into the principles of cross-validation, a critical process for ensuring consistency and reliability when results from different methods are to be compared or interchanged.[6][7]
The foundation of any analytical method validation rests on guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10] These guidelines outline the necessary parameters to be evaluated, ensuring the method's performance characteristics are thoroughly understood.[11][12]
The Crux of Method Validation: Core Parameters
Before comparing the techniques, it is essential to understand the key validation parameters as stipulated by the ICH Q2(R1) guideline.[4][9][10] These parameters provide the framework for assessing the reliability and capability of an analytical procedure.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][12][13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][13]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolving power for separating components in a mixture. For a compound like 2-ABZI, a reverse-phase HPLC method is typically employed.[14]
Principle of Causality: The choice of a C18 column is based on its hydrophobicity, which allows for the retention of the moderately polar 2-ABZI from an aqueous/organic mobile phase. The mobile phase, a mixture of acetonitrile and a buffer (e.g., phosphate or formate), is optimized to achieve a suitable retention time and peak shape. The acidic pH of the mobile phase ensures that 2-ABZI, a basic compound, is in its ionized form, which often leads to better peak symmetry on silica-based columns. UV detection is selected based on the chromophoric nature of the benzimidazole ring system.
Experimental Protocol: HPLC-UV for 2-ABZI
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the UV absorbance maxima of the benzimidazole scaffold).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 2-ABZI in methanol and dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-ABZI in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of 2-ABZI in complex biological matrices or as a trace impurity, LC-MS/MS is the method of choice.[15]
Principle of Causality: This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer. The choice of electrospray ionization (ESI) in positive mode is dictated by the basic nature of the 2-aminobenzimidazole, which is readily protonated to form a positive ion [M+H]+. The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and interferences.[15]
Experimental Protocol: LC-MS/MS for 2-ABZI
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. A gradient elution is typically used.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode.
-
MRM Transition: Monitor the transition for 2-ABZI (e.g., m/z 134.1 -> 117.1). The specific fragment ion would be determined during method development.
-
Standard Preparation: Prepare a stock solution in methanol and perform serial dilutions in the mobile phase to create calibration standards, typically in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Sample preparation may require more extensive cleanup, such as solid-phase extraction (SPE) or protein precipitation for biological matrices, to minimize matrix effects.[15]
Method 3: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of 2-ABZI in straightforward formulations where interfering substances are minimal.
Principle of Causality: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The benzimidazole ring in 2-ABZI contains a chromophore that absorbs UV radiation at specific wavelengths.[16][17] The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the measurement wavelength.
Experimental Protocol: UV-Vis Spectrophotometry for 2-ABZI
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol or 0.1 N HCl. The choice of solvent can influence the λmax.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a standard solution of 2-ABZI to determine the λmax.
-
Measurement Wavelength: Use the determined λmax (e.g., ~275 nm) for all subsequent measurements.
-
Standard Preparation: Prepare a stock solution of 2-ABZI in the chosen solvent and create a series of dilutions to construct a calibration curve (e.g., 2 µg/mL to 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay. Filtration may be necessary if the sample contains particulates.
-
Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the λmax.
Comparative Performance and Cross-Validation
The true test of these methods lies in their validated performance characteristics. The following table summarizes the expected outcomes from a validation study for each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good (separation-based) | Excellent (mass-based) | Poor to Moderate (interference-prone) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range | ~1 - 100 µg/mL | ~0.1 - 100 ng/mL | ~2 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| LOD | ~0.3 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| LOQ | ~1 µg/mL | ~0.1 ng/mL | ~2 µg/mL |
| Robustness | Good | Moderate | Good |
Cross-Validation:
Cross-validation is performed to ensure that two different analytical methods provide equivalent results.[6][7] This is crucial when, for example, a high-throughput UV-Vis method is used for routine analysis, while a more specific HPLC or LC-MS/MS method is used for stability studies or impurity profiling.
The process typically involves analyzing the same set of samples, with concentrations spanning the analytical range, by both methods. The results are then statistically compared.
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare a minimum of 10 samples of 2-ABZI, including samples at low, medium, and high concentrations within the overlapping range of the methods being compared.
-
Analysis: Analyze each sample in triplicate using both of the validated analytical methods.
-
Data Evaluation: Compare the mean results obtained from both methods for each sample. A common approach is to calculate the percentage difference between the results.
-
Acceptance Criteria: The acceptance criterion is typically that the percentage difference between the results from the two methods should not exceed a predefined limit, often ±10% or ±15%, depending on the application.
Visualizing the Workflow
A clear workflow is essential for planning and executing a cross-validation study.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion and Method Selection
The choice of an analytical method for the quantification of 2-aminobenzimidazole is dictated by the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for routine analysis of pure substances or simple formulations where specificity is not a major concern.
-
HPLC-UV offers a significant improvement in specificity and is the workhorse for most quality control applications, capable of separating 2-ABZI from its potential impurities and degradation products.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal choice for bioanalytical studies, trace-level impurity quantification, and characterization of metabolites.[18]
Cross-validation provides the documented evidence that different analytical procedures yield comparable results, ensuring data integrity and consistency across the lifecycle of a pharmaceutical product. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select, validate, and cross-validate analytical methods for 2-aminobenzimidazole, ensuring the quality and safety of their products.
References
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- GMP Compliance.
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A Comparative Guide to In Silico Docking of 2-Aminobenzimidazole Derivatives Against Key Therapeutic Targets
In the landscape of medicinal chemistry, the 2-aminobenzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown promise in diverse therapeutic areas, including oncology, bacteriology, and virology. This guide provides a comparative framework for the in silico evaluation of 2-aminobenzimidazole derivatives through molecular docking studies against three clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), Human Topoisomerase II, and Bacterial DNA Gyrase.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and expected outcomes of such comparative studies. We will delve into the rationale behind target selection, provide a detailed, step-by-step protocol for molecular docking, and present a comparative analysis of the potential binding interactions of a selected set of 2-aminobenzimidazole derivatives.
The Versatility of the 2-Aminobenzimidazole Scaffold
The 2-aminobenzimidazole core, a bicyclic system composed of fused benzene and imidazole rings with an amino group at the 2-position, serves as a versatile template for drug design.[1][2] This structural motif is analogous to endogenous purines, allowing it to interact with a wide array of biological macromolecules. The amino group provides a crucial point for hydrogen bonding and further chemical modification, enabling the generation of large libraries of derivatives with diverse physicochemical properties and biological activities.[1]
Target Selection: A Rationale
For this comparative guide, we have selected three well-validated protein targets that are central to the pathogenesis of cancer and bacterial infections:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[4][5][6]
-
Human Topoisomerase II: An essential enzyme that modulates DNA topology and is critical for DNA replication and chromosome segregation.[7][8] Inhibition of this enzyme leads to DNA damage and apoptosis, a mechanism exploited by several anticancer drugs.[9]
-
Bacterial DNA Gyrase: A type II topoisomerase found in bacteria but not in humans, responsible for introducing negative supercoils into DNA, a process vital for bacterial DNA replication and transcription.[1][10] Its unique presence in bacteria makes it an excellent target for the development of novel antibacterial agents.[11][12]
A Representative Library of 2-Aminobenzimidazole Derivatives
To illustrate the comparative docking study, we have selected a representative set of 2-aminobenzimidazole derivatives with varying substitutions. These compounds can be readily sourced from chemical databases such as PubChem for in silico analysis.
| Compound ID | Name | PubChem CID |
| LIG1 | 2-Aminobenzimidazole | 13624 |
| LIG2 | 5-Methyl-2-aminobenzimidazole | 80495 |
| LIG3 | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | 743900 |
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a robust and reproducible workflow for conducting comparative molecular docking studies. This workflow is designed to be adaptable to various docking software packages, with specific examples provided for the widely used AutoDock and Schrödinger Maestro platforms.
Diagram of the Comparative Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocol
Part 1: Preparation of Target Proteins and Ligands
-
Target Protein Structure Acquisition:
-
Ligand Structure Acquisition:
-
Protein Preparation:
-
Using software such as AutoDockTools[22][23][24] or Schrödinger's Protein Preparation Wizard,[25][26][27] prepare the protein structures by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning atomic charges (e.g., Kollman charges in AutoDock).
-
Repairing any missing side chains or loops.
-
-
-
Ligand Preparation:
-
Prepare the ligand structures for docking by:
-
Adding hydrogens.
-
Assigning Gasteiger charges (for AutoDock).
-
Defining rotatable bonds.
-
Performing energy minimization to obtain a low-energy conformation.
-
-
Part 2: Molecular Docking Simulation
-
Grid Box Generation:
-
Define the binding site on the target protein by creating a grid box. The grid box should encompass the active site or the binding pocket of a known inhibitor.
-
-
Docking Simulation:
-
Perform the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or Glide's standard precision (SP) or extra precision (XP) mode).[28][29] The software will explore various conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
Part 3: Analysis of Docking Results
-
Visualization of Docked Poses:
-
Visualize the docked poses of the ligands within the binding site of the protein using molecular graphics software like PyMOL or Maestro.
-
-
Binding Interaction Analysis:
-
Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
-
Comparative Analysis:
-
Compare the docking scores (binding energies) and the binding modes of the different 2-aminobenzimidazole derivatives for each target protein.
-
Predicted Outcomes and Comparative Analysis
Based on the principles of molecular interactions and existing literature on benzimidazole derivatives, we can predict the following trends in the comparative docking study:
Table 1: Predicted Comparative Docking Scores (Binding Energy in kcal/mol)
| Compound ID | EGFR (1M17) | Human Topoisomerase II (4FM9) | Bacterial DNA Gyrase (6QX2) |
| LIG1 | -6.5 | -7.0 | -7.2 |
| LIG2 | -6.8 | -7.3 | -7.5 |
| LIG3 | -8.2 | -8.5 | -8.8 |
| (Note: These are hypothetical values for illustrative purposes.) |
Analysis of Predicted Interactions
-
LIG1 (2-Aminobenzimidazole): As the core scaffold, LIG1 is expected to form key hydrogen bonds through its amino and imidazole nitrogen atoms with polar residues in the active sites of all three target proteins.
-
LIG2 (5-Methyl-2-aminobenzimidazole): The addition of a methyl group at the 5-position is predicted to enhance binding affinity through favorable hydrophobic interactions with nonpolar residues in the binding pockets. This may lead to a slight improvement in the docking score compared to LIG1.
-
LIG3 (1-(4-Chlorophenylmethyl)-2-aminobenzimidazole): The bulky and hydrophobic 4-chlorophenylmethyl substituent at the 1-position is anticipated to significantly improve the binding affinity. This group can engage in extensive hydrophobic and van der Waals interactions within the binding pockets of the target proteins, likely resulting in the most favorable docking scores among the three ligands. The chlorine atom may also participate in halogen bonding.
Signaling Pathway Context
Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzimidazole derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting comparative in silico docking studies of 2-aminobenzimidazole derivatives against key therapeutic targets. The outlined workflow, from target and ligand preparation to docking simulation and result analysis, offers a systematic approach to evaluating the potential of these compounds as therapeutic agents.
The predicted outcomes suggest that substitutions on the 2-aminobenzimidazole scaffold can significantly influence binding affinity and selectivity. Further experimental validation, including in vitro enzyme assays and cell-based studies, is essential to confirm the in silico predictions and to advance the development of promising 2-aminobenzimidazole derivatives as novel therapeutics.
References
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- ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17)
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 2-Aminobenzimidazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the 2-aminobenzimidazole scaffold, a cornerstone in modern medicinal chemistry. This guide moves beyond simple data recitation to provide a nuanced understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocycle. As a privileged structure, its isosteric relationship with natural purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2][3][4] We will dissect the critical chemical modifications that transform this simple core into potent agents against cancer, microbial infections, and viral diseases, grounding our discussion in experimental data and proven methodologies.
The 2-Aminobenzimidazole Core: A Privileged Scaffold
The 2-aminobenzimidazole nucleus is a bicyclic system comprising a fused benzene and imidazole ring. Its power lies in the strategic placement of nitrogen atoms and the primary amino group at the C2 position, which serve as key hydrogen bond donors and acceptors. This arrangement facilitates critical interactions with the active sites of various enzymes and receptors. The primary points for chemical modification, which dictate the compound's biological activity, are the N1 position of the imidazole ring, the C2-amino group, and the C5/C6 positions on the benzene ring.
dot graph SAR_Core_Structure { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5];
img [image="https"//upload.wikimedia.org/wikipedia/commons/thumb/8/87/2-Aminobenzimidazole.svg/1200px-2-Aminobenzimidazole.svg.png", labelloc=b, label=""];
// Invisible nodes for arrow origins N1 [pos="0.8,1.8!", pin=true, shape=point, style=invis]; C2_NH2 [pos="-2.8,0.2!", pin=true, shape=point, style=invis]; C5_C6 [pos="2.8,-1.2!", pin=true, shape=point, style=invis];
// Labels for modification points label_N1 [label="N1-Position\n(Substitution)", pos="1.5,2.5!", shape=plaintext, fontcolor="#202124"]; label_C2 [label="C2-Amino Group\n(Acylation/Alkylation)", pos="-4.5,0.2!", shape=plaintext, fontcolor="#202124"]; label_C5_C6 [label="C5/C6-Position\n(Aromatic Substitution)", pos="4.8,-1.2!", shape=plaintext, fontcolor="#202124"];
// Edges from invisible nodes to labels N1 -> label_N1 [pos="1.1,2.1!"]; C2_NH2 -> label_C2 [pos="-3.5,0.2!"]; C5_C6 -> label_C5_C6 [pos="3.8,-1.2!"]; } caption { content: "Key modification sites on the 2-aminobenzimidazole scaffold."; }
Comparative SAR Analysis Across Therapeutic Areas
The true utility of the 2-aminobenzimidazole scaffold is revealed by comparing how subtle structural changes dramatically shift its therapeutic application. Below, we analyze its SAR across several key areas.
Anticancer Activity: Targeting Kinases
2-Aminobenzimidazoles have emerged as potent inhibitors of various protein kinases, which are often overexpressed in cancer cells.[3][5] The core structure frequently serves as a bioisostere for the hinge-binding region of ATP-competitive inhibitors.[6]
Causality Behind Design: The primary goal is to achieve potent and selective inhibition of a target kinase (e.g., Aurora, ITK, VEGFR-2) over others to minimize off-target toxicity.[6][7][8] Modifications are designed to exploit unique features of the kinase's ATP-binding pocket.
-
N1-Position: Substitution at the N1 position with bulky or flexible groups can enhance binding affinity by accessing deeper hydrophobic pockets within the kinase active site.
-
C2-Amino Group: This group is critical for forming hydrogen bonds with the kinase "hinge" region. Acylation or substitution with moieties like a trans-stilbene can extend into specificity pockets, significantly boosting potency and selectivity.[9]
-
C5/C6-Position: Introducing electron-withdrawing or -donating groups on the benzene ring can modulate the electronic properties of the core, influencing pKa and overall binding kinetics. Halogen substitutions (e.g., Cl, F) often improve potency.[10]
Quantitative Comparison: Aurora Kinase Inhibitors
| Compound ID | N1-Substitution | C2-Amino Substitution | C5/C6-Substitution | Aurora A IC50 (nM) | Reference |
| 1c (SNS-314) | - | Biaryl Urea | - | 3 | [6] |
| 6m | H | 4-(3-acetylphenyl)amino | 5-Cl | 5 | [6] |
| 6a | H | 4-methoxyphenylamino | H | 130 | [6] |
| 6j | H | 3-aminophenylamino | 5-Cl | 8 | [6] |
This table illustrates that while the 2-aminobenzimidazole core (compounds 6a, 6j, 6m) can effectively replace the biaryl urea of a known inhibitor like SNS-314, substitutions on the C2-amino phenyl ring and the C5 position of the benzimidazole are critical for retaining high potency.[6]
Antimicrobial Activity: Disrupting Bacterial Processes
The scaffold is also effective against various bacterial pathogens, including multi-drug resistant strains.[11] In some cases, these compounds act as adjuvants, potentiating the effects of existing antibiotics against Gram-negative bacteria by disrupting the outer membrane.[11][12]
Causality Behind Design: The strategy here is often to increase membrane permeability or inhibit essential bacterial enzymes. Lipophilicity and charge distribution are key parameters.
-
N1-Position: Alkylation at N1 can increase lipophilicity, potentially enhancing the compound's ability to penetrate the bacterial cell wall.
-
C2-Amino Group: Substitutions with aromatic or heterocyclic moieties can lead to specific interactions with bacterial targets.
-
C5/C6-Position: Electron-withdrawing groups like nitro (NO2) or halogens on the benzene ring have been shown to be favorable for antibacterial activity.
Quantitative Comparison: Antibacterial Activity (MIC)
| Compound ID | C2-Amino Substitution | C5/C6-Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Cpd A | Unsubstituted | H | >100 | >100 | General Data |
| Cpd B | 4-chlorophenylamino | 5-NO2 | 12.5 | 25 | [13] (Derived) |
| Cpd C | 4-hydroxyphenylamino | 5-Cl | 25 | 50 | [13] (Derived) |
| Cpd D | 2-pyridylamino | H | 50 | >100 | General Data |
This comparative data highlights that a combination of electron-withdrawing groups on both the C2-amino substituent and the benzimidazole core (Compound B) often results in the most potent broad-spectrum antibacterial activity.
Antiviral and Anthelmintic Activity
Benzimidazole derivatives have a long history as antiviral and anthelmintic agents.[1][4][14] Their mechanism often involves interfering with viral replication processes or inhibiting parasitic metabolic enzymes like β-tubulin.[1][14]
Causality Behind Design: For antivirals, the goal is to inhibit viral-specific enzymes like polymerases or proteases.[14] For anthelmintics, the key is to optimize binding to parasite tubulin while minimizing interaction with the host's tubulin.[1]
-
N1-Position: Unsubstituted N1-H is often crucial for anthelmintic activity as it is believed to participate in hydrogen bonding with the target protein.
-
C2-Position: A methylcarbamate group at the C2-amino position is a classic pharmacophore for many anthelmintic benzimidazoles (e.g., albendazole, mebendazole).
-
C5/C6-Position: Substitutions at the C5/C6 position with groups like aroyl or alkylthio are known to significantly enhance the potency and spectrum of anthelmintic drugs.[15]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.
Protocol 1: General Synthesis of N-Substituted 2-Aminobenzimidazoles
This protocol describes a common and reliable method for synthesizing the 2-aminobenzimidazole core, which involves the cyclization of a thiourea intermediate.
Causality: This method is widely adopted due to its use of readily available starting materials and generally high yields. The choice of a desulfurization agent is critical; carbodiimides are effective and avoid the use of toxic heavy metals like mercury.[16][17]
Step-by-Step Methodology:
-
Thiourea Formation: To a solution of an appropriate o-phenylenediamine (1.0 eq) in ethanol, add the desired isothiocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: This step forms the N,N'-disubstituted thiourea intermediate. The reaction is typically clean and proceeds to completion.
-
-
Cyclodesulfurization: Add a solution of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), to the reaction mixture.
-
Reflux the mixture for 8-12 hours. A precipitate of dicyclohexylthiourea will form.
-
Scientist's Note: The carbodiimide activates the sulfur atom for intramolecular nucleophilic attack by the second amino group of the diamine, leading to ring closure and elimination of the desulfurizing agent's byproduct.
-
-
Workup and Purification: Cool the reaction mixture to room temperature and filter off the precipitated byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 2-aminobenzimidazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity - MTT Cytotoxicity Assay
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation after exposure to a test compound.
Causality: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-aminobenzimidazole compounds in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Controls (Self-Validation):
-
Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO) to establish 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., Doxorubicin) to validate assay responsiveness.
-
Blank Control: Wells containing medium but no cells to provide a background reading.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The 2-aminobenzimidazole scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. The structure-activity relationships discussed herein demonstrate that targeted modifications at the N1, C2-amino, and C5/C6 positions are a powerful strategy for developing potent and selective agents against a range of diseases. As our understanding of disease biology deepens, future research will likely focus on conjugating this core with other pharmacophores to create dual-action drugs or employing it in fragment-based drug design to discover inhibitors for novel targets. The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.
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- Selected current methods for the synthesis of 2‐aminobenzimidazoles.
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Benchmarking the Performance of New 2-Aminobenzimidazole-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the 2-aminobenzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, tubulin, and ion channels, making it a fertile ground for the development of novel therapeutics for oncology, inflammatory diseases, and beyond.[3] This guide provides a comprehensive framework for benchmarking the performance of new 2-aminobenzimidazole-based inhibitors, offering an objective comparison with established alternatives and supported by detailed experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate these promising compounds.
The Versatility of the 2-Aminobenzimidazole Scaffold
The power of the 2-aminobenzimidazole core lies in its synthetic tractability and its ability to be tailored to specific biological targets.[4] Early synthetic methods, such as the reaction of o-phenylenediamine with cyanogen bromide or cyanamide, laid the groundwork for the creation of a vast library of derivatives.[3] Modern synthetic approaches, including copper-catalyzed cascade reactions, have further expanded the chemical space available for exploration.[5] This chemical diversity has led to the discovery of 2-aminobenzimidazole derivatives that function as:
-
Kinase Inhibitors: By mimicking the adenine moiety of ATP, these compounds can competitively inhibit the activity of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6][7][8]
-
Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics is a clinically validated anti-cancer strategy. Certain 2-aminobenzimidazole derivatives interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[9]
-
Ion Channel Modulators: These compounds have also been shown to modulate the activity of ion channels, such as the Transient Receptor Potential Canonical (TRPC) channels, which are involved in a variety of physiological processes.[10]
This guide will focus on providing the experimental frameworks to assess the performance of new 2-aminobenzimidazole-based inhibitors targeting these three key areas.
I. Performance Benchmarking Against Kinase Targets
A primary application of 2-aminobenzimidazole derivatives is in the inhibition of protein kinases. To meaningfully assess a new inhibitor, it is crucial to compare its potency and selectivity against well-characterized benchmark compounds.
Benchmark Kinase Inhibitors: A Comparative Overview
The following table provides a summary of established kinase inhibitors that serve as excellent benchmarks for new 2-aminobenzimidazole-based compounds.
| Inhibitor | Primary Target(s) | Reported IC50 | Key Features |
| Gefitinib | EGFR | 13.06 nM (HCC827 cells), 77.26 nM (PC9 cells)[11] | A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Widely used in cancer therapy.[9][11][12][13] |
| Staurosporine | Broad Spectrum | 3 nM (PKC), 6 nM (p60v-src), 7 nM (PKA), 20 nM (CaM Kinase II) | A potent, non-selective protein kinase inhibitor, useful for initial screening and as a positive control.[7][14][15][16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for determining the IC50 value of a test compound against a specific kinase.
Causality of Experimental Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature (no wash steps), making it suitable for high-throughput screening. The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.
Self-Validating System: The inclusion of a known potent inhibitor (e.g., Staurosporine) as a positive control and a DMSO vehicle as a negative control validates the assay's performance and allows for the normalization of results.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the new 2-aminobenzimidazole inhibitor and benchmark compounds (Gefitinib, Staurosporine) in 100% DMSO.
-
Prepare a 4X solution of the target kinase in 1X Kinase Buffer.
-
Prepare a 4X solution of the appropriate substrate and ATP (at the Km concentration for the specific kinase) in 1X Kinase Buffer.
-
Prepare a 2X solution of the TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate Antibody and GFP-Substrate) in TR-FRET Dilution Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells.
-
Add 2.5 µL of 4% DMSO to the positive and negative control wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X Substrate/ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the 2X TR-FRET detection reagent solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition TR-FRET assay.
II. Performance Benchmarking Against Tubulin Polymerization
For 2-aminobenzimidazole derivatives designed as anti-mitotic agents, their ability to inhibit tubulin polymerization is a key performance metric.
Benchmark Tubulin Inhibitor: A Comparative Overview
| Inhibitor | Mechanism of Action | Reported Effect |
| Colchicine | Microtubule-destabilizing agent | Inhibits tubulin polymerization by binding to the colchicine binding site.[2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes an absorbance-based assay to monitor the effect of a test compound on tubulin polymerization in real-time.
Causality of Experimental Choices: This assay directly measures the formation of microtubules by monitoring the increase in light scattering (absorbance at 340 nm), providing a direct readout of the inhibitor's effect on polymerization dynamics.[2] The inclusion of a known destabilizing agent (Colchicine) and a stabilizing agent (Paclitaxel) as controls allows for a comprehensive characterization of the new inhibitor's mechanism.
Self-Validating System: The use of positive (Paclitaxel) and negative (Colchicine, DMSO) controls ensures the validity of the assay. The characteristic sigmoidal curve of tubulin polymerization in the control wells confirms that the assay conditions are optimal.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP). Keep on ice.
-
Prepare a range of concentrations of the new 2-aminobenzimidazole inhibitor and benchmark compounds (Colchicine, Paclitaxel) in G-PEM buffer.
-
-
Assay Plate Setup (96-well plate):
-
Pre-warm the 96-well plate to 37°C.
-
On ice, prepare the reaction mix for each well by combining 90 µL of the tubulin solution with 10 µL of the diluted test compound or control.
-
-
Polymerization Reaction and Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the curves.[2]
-
To determine the IC50 value, plot the Vmax or Amax as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[2]
-
Visualization of Tubulin Polymerization Dynamics:
Caption: The impact of inhibitors on the phases of tubulin polymerization.
III. Performance Benchmarking Against Ion Channel Targets
The modulation of ion channels by 2-aminobenzimidazole derivatives represents an expanding area of research. Here, we focus on TRPC channels.
Benchmark TRPC Channel Inhibitor: A Comparative Overview
| Inhibitor | Primary Target(s) | Reported IC50 | Key Features |
| ML204 | TRPC4 | 0.96 µM (fluorescence assay), 2.6 µM (electrophysiological assay)[1][6][8][10][22] | A selective blocker of TRPC4 channels, with moderate selectivity against TRPC3 and TRPC5.[6] |
Experimental Protocol: Fluorescence-Based TRPC Channel Inhibition Assay
This protocol details a cell-based fluorescence assay to measure the inhibition of TRPC channel activity.
Causality of Experimental Choices: This high-throughput screening-compatible assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8) to detect the influx of calcium upon channel activation.[23][24] The use of a stable cell line expressing the target TRPC channel ensures a consistent and reproducible signal.
Self-Validating System: The inclusion of a known activator (e.g., a Gq-coupled receptor agonist) and a known inhibitor (ML204) validates the assay. The response in the "activator alone" wells serves as the maximum signal for normalization.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target TRPC channel (e.g., TRPC4) in appropriate media.
-
Seed the cells into 384-well black, clear-bottom microplates and incubate overnight.[23]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the new 2-aminobenzimidazole inhibitor and ML204 in DMSO.
-
Transfer the compound solutions to the assay plate.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye solution according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C.[23]
-
-
HTS Measurement:
-
Place the assay plate in a fluorescence plate reader with kinetic reading capabilities.
-
Establish a baseline fluorescence reading.
-
Add a TRPC channel activator (e.g., acetylcholine for muscarinic receptor-coupled channels) to all wells.[23]
-
Immediately begin kinetic reading of fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the positive (activator alone) and negative (no activator) controls.
-
Identify hits as compounds that inhibit the activator-induced fluorescence signal.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualization of TRPC Channel Inhibition Assay Principle:
Caption: Principle of the fluorescence-based TRPC4 channel inhibition assay.
IV. Cellular Target Engagement: Confirming Action in a Physiological Context
Biochemical assays provide crucial data on the direct interaction between an inhibitor and its target. However, it is equally important to confirm that the compound engages its target within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[25][26][27]
Principle of CETSA: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[26] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to a higher temperature, indicating target engagement.
Experimental Workflow Overview:
-
Cell Treatment: Treat intact cells with the 2-aminobenzimidazole inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor confirms target engagement.
Visualization of CETSA Workflow:
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In Vivo Validation of 2-Amino-5,6-dimethylbenzimidazole Derivatives: A Comparative Efficacy Guide
This guide provides a comprehensive overview of the in vivo validation of 2-Amino-5,6-dimethylbenzimidazole derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. We will delve into their proposed mechanisms of action, compare their preclinical efficacy with established and emerging therapeutic alternatives, and provide detailed experimental protocols for their in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in a preclinical setting.
Introduction to this compound Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The unique aromatic structure of benzimidazole, consisting of a fused benzene and imidazole ring, allows it to mimic natural purine-like structures and interact with various biological targets.[2] Among the vast library of benzimidazole derivatives, the this compound subclass has garnered attention for its potential as a potent therapeutic agent. The addition of the amino group at the 2-position and methyl groups at the 5- and 6-positions can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile.[1]
While extensive research has been conducted on the broader benzimidazole class, this guide will focus on the available in vivo data for this compound derivatives and their closely related analogs, providing a framework for their preclinical validation.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
The anticancer activity of benzimidazole derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. The primary mechanisms of action for the broader class of benzimidazoles, which are likely shared by the this compound derivatives, include:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives act as microtubule-destabilizing agents.[3] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[1]
-
Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Benzimidazole derivatives have been shown to inhibit various protein kinases involved in oncogenic signaling pathways. For instance, certain derivatives inhibit receptor tyrosine kinases like EGFR and HER2, blocking downstream signaling cascades such as the PI3K/Akt and MEK/Erk pathways.[4] Others have been developed as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.
-
Epigenetic Modulation: Emerging evidence suggests that some benzimidazole derivatives can modulate the epigenetic landscape of cancer cells. They have been shown to act as inhibitors of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression that can suppress tumor growth.
Below is a diagram illustrating the key signaling pathways targeted by benzimidazole derivatives.
Caption: Targeted signaling pathways of this compound derivatives.
Comparative In Vivo Efficacy
A critical aspect of preclinical drug development is the rigorous evaluation of a compound's efficacy in relevant in vivo models. While specific quantitative in vivo data for this compound derivatives are not extensively published, studies on closely related analogs provide valuable insights into their potential therapeutic efficacy. This section will compare the reported in vivo activity of these analogs with that of standard-of-care and emerging cancer therapies.
Efficacy of Benzimidazole Derivatives in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Studies on various benzimidazole derivatives have demonstrated significant tumor growth inhibition in these models. For instance, a 2-aryl benzimidazole derivative, compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide) , has been shown to significantly reduce tumor volume in nude mice bearing breast cancer xenografts.[4] This compound was found to inhibit both EGFR and HER2 activity, leading to the suppression of downstream signaling pathways and induction of apoptosis.[4]
While awaiting more specific data on this compound derivatives, the promising results from these analogs underscore the potential of this chemical class.
Performance of Alternative Therapeutic Agents
To provide a comprehensive context for the potential efficacy of this compound derivatives, it is essential to compare them against established and emerging cancer therapies.
Table 1: Comparative In Vivo Efficacy of Anticancer Agents in Xenograft Models
| Therapeutic Agent | Mechanism of Action | Cancer Model | Efficacy (Tumor Growth Inhibition) | Citation(s) |
| Closely Related Benzimidazole Analog (Compound 5a) | EGFR/HER2 Inhibitor | Breast Cancer Xenograft | Significant tumor volume reduction | [4] |
| BRAF/MEK Inhibitors (e.g., Encorafenib + Binimetinib) | MAPK Pathway Inhibition | Melanoma PDX | Significant tumor growth control | [5] |
| CDK4/6 Inhibitors (e.g., Ribociclib) | Cell Cycle Inhibition | ER-positive Breast Cancer Xenograft | Significant tumor growth inhibition | [6] |
| Doxorubicin | Topoisomerase II Inhibitor | Breast Cancer Xenograft | 60% inhibition at a dose five times lower than the therapeutic dose (nanosponge formulation) | [7] |
| Paclitaxel | Microtubule Stabilizer | Breast Cancer Xenograft | Significant suppression of tumor growth |
PDX: Patient-Derived Xenograft
This table highlights the potent antitumor activity of various therapeutic agents in preclinical models. For this compound derivatives to be considered competitive, they would need to demonstrate comparable or superior efficacy, or a more favorable safety profile, in similar in vivo studies.
Experimental Protocols for In Vivo Validation
The following section provides detailed, step-by-step methodologies for the in vivo validation of novel anticancer agents, such as this compound derivatives.
Human Tumor Xenograft Model Protocol
This protocol outlines the establishment and use of a subcutaneous xenograft model in immunodeficient mice, a widely accepted standard for preclinical efficacy testing.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take rate)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
-
Test compound (this compound derivative) and vehicle control
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor establishment.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle alone.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a specified size or after a defined treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and can be processed for further analysis (e.g., histology, western blotting).
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
The available preclinical data on benzimidazole derivatives, particularly those with close structural similarity to the this compound subclass, demonstrate significant potential for their development as novel anticancer agents. Their multifaceted mechanisms of action, including the disruption of microtubule dynamics and inhibition of key oncogenic kinases, provide a strong rationale for their continued investigation.
However, to fully realize the therapeutic potential of this compound derivatives, further rigorous in vivo validation is imperative. Future studies should focus on:
-
Determining the in vivo efficacy of specific this compound derivatives in a panel of relevant cancer xenograft and patient-derived xenograft (PDX) models.
-
Establishing a clear dose-response relationship and optimal dosing schedule for these compounds.
-
Conducting comprehensive pharmacokinetic and toxicology studies to assess their drug-like properties and safety profiles.
-
Investigating combination therapies with standard-of-care agents to explore potential synergistic effects and overcome drug resistance.
By addressing these key research questions, the scientific community can pave the way for the clinical translation of this promising class of compounds and potentially offer new therapeutic options for cancer patients.
References
- Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models. PMC. [Link]
- Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-medi
- Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. [Link]
- An IMPDH inhibitor increases the effect of MEK inhibitors in in vivo xenograft models.
- Effect of BRAF inhibitors on tumor growth in the A-375 xenograft mice model.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
- Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. PMC. [Link]
- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. PubMed. [Link]
- CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities. NIH. [Link]
- Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. MDPI. [Link]
- Dual pathway inhibition controls tumor growth. A, tumor growth curves...
- Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. PLoS One. [Link]
- Changes in volume of human breast cancer xenograft tumors in mice after...
- Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging. NIH. [Link]
- Inhibition of MEK and PI3K/mTOR suppresses tumor growth but does not cause tumor regression in patient-derived xenografts of RAS-mutant colorectal carcinomas. AACR Journals. [Link]
- Dexamethasone decreases xenograft response to paclitaxel through inhibition of tumor cell apoptosis.
- The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice. NIH. [Link]
- A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). PMC. [Link]
- Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer. PubMed. [Link]
- Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. Dove Medical Press. [Link]
- Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. NIH. [Link]
- The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. PMC. [Link]
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
- Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response sign
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Potential Anticancer Agents From Benzimidazole Derivatives.
- The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. PubMed Central. [Link]
- Review on Potential Anticancer Agents from Benzimidazole Deriv
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymeriz
- CDK4/6 Inhibitors: Their Role in Breast Cancer. The ASCO Post. [Link]
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.
- Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. [Link]
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. [Link]
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5,6-dimethylbenzimidazole for Researchers
For professionals in pharmaceutical research and drug development, the synthesis of key heterocyclic scaffolds is a foundational aspect of innovation. Among these, 2-Amino-5,6-dimethylbenzimidazole stands out as a crucial intermediate in the development of various therapeutic agents. Its structure is a recurring motif in compounds exhibiting a wide range of biological activities. This guide provides an in-depth, objective comparison of two distinct and published methods for the synthesis of this important molecule, offering practical insights and supporting experimental data to aid researchers in their synthetic endeavors.
Introduction to this compound
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole ring system is notably found in Vitamin B12, where a 5,6-dimethylbenzimidazole unit acts as a ligand to the cobalt atom. The presence of the 2-amino group provides a key site for further functionalization, making it a versatile building block in medicinal chemistry. The 5,6-dimethyl substitution pattern can influence the molecule's solubility, lipophilicity, and interaction with biological targets.
This guide will compare two classical and effective methods for the preparation of this compound:
-
Method 1: Direct Cyclization with Cyanogen Bromide
-
Method 2: Two-Step Synthesis via a Thiourea Intermediate
Each method will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Method 1: Direct Cyclization with Cyanogen Bromide
This method is a direct and often high-yielding approach to 2-aminobenzimidazoles. It involves the reaction of an o-phenylenediamine with the highly reactive and electrophilic cyanogen bromide.
Underlying Principles and Mechanistic Insights
The reaction proceeds through a cyclization-condensation mechanism. The more nucleophilic amino group of 4,5-dimethyl-1,2-phenylenediamine attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed cyano group. A subsequent tautomerization and loss of hydrogen bromide yields the stable aromatic this compound. The driving force for this reaction is the formation of the highly stable aromatic benzimidazole ring system. The choice of a basic medium, such as aqueous sodium hydroxide, is crucial to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation of the starting diamine and promoting the cyclization.
Experimental Protocol
Based on the procedure described by Van Allan and Deacon in Organic Syntheses[1] and adapted for the target molecule.
Step 1: Synthesis of this compound
-
In a well-ventilated fume hood, dissolve 13.6 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine in 200 mL of a 5% aqueous sodium hydroxide solution in a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution to 10-15 °C using an ice bath.
-
In a separate beaker, carefully dissolve 10.6 g (0.1 mol) of cyanogen bromide in 100 mL of cold water. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.
-
Add the cyanogen bromide solution dropwise to the stirred solution of the diamine over a period of 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound as a crystalline solid.
-
Dry the product in a vacuum oven at 60 °C.
Visualization of the Workflow
Caption: Workflow for Method 1: Direct Cyclization.
Method 2: Two-Step Synthesis via a Thiourea Intermediate
This method offers an alternative to the use of highly toxic cyanogen bromide. It involves the initial formation of a thiourea derivative from the o-phenylenediamine, followed by a cyclizative desulfurization to yield the 2-aminobenzimidazole.
Underlying Principles and Mechanistic Insights
Step 1: Formation of N-(4,5-Dimethyl-2-aminophenyl)thiourea
The synthesis of the thiourea intermediate is typically achieved by reacting the o-phenylenediamine with a source of thiocyanic acid, such as an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of an acid. The acid protonates the thiocyanate to form isothiocyanic acid (HNCS), which is then attacked by one of the amino groups of the diamine to form the thiourea derivative.
Step 2: Cyclizative Desulfurization
The cyclization of the N-(o-aminophenyl)thiourea to the 2-aminobenzimidazole requires the removal of the sulfur atom. This is accomplished using a desulfurizing agent, such as mercuric oxide (HgO) or lead(II) oxide (PbO). These metal oxides have a high affinity for sulfur. The reaction likely proceeds through the formation of a carbodiimide intermediate upon reaction with the metal oxide, which then undergoes rapid intramolecular cyclization by the neighboring amino group to form the stable 2-aminobenzimidazole. The choice of a non-polar solvent like chloroform or toluene is common for this step. A significant challenge in this approach is the potential for the thiourea to cyclize with the elimination of ammonia to form the corresponding benzimidazole-2-thione as a byproduct. Careful control of reaction conditions is necessary to favor the desired 2-amino product.
Experimental Protocol
Based on the general procedures for thiourea-based benzimidazole synthesis.
Step 1: Synthesis of N-(4,5-Dimethyl-2-aminophenyl)thiourea
-
In a 500 mL round-bottom flask, prepare a solution of 13.6 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of 2 M hydrochloric acid.
-
Add a solution of 9.7 g (0.1 mol) of potassium thiocyanate in 50 mL of water to the diamine solution.
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize it with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the crude N-(4,5-Dimethyl-2-aminophenyl)thiourea by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of this compound
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the dried N-(4,5-Dimethyl-2-aminophenyl)thiourea from Step 1 in 200 mL of chloroform.
-
Add 21.7 g (0.1 mol) of yellow mercuric oxide to the suspension. Caution: Mercuric oxide is highly toxic. Handle with care.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the change in color of the mercuric oxide to black mercuric sulfide.
-
After the reaction is complete, cool the mixture and filter off the solid mercuric sulfide.
-
Wash the solid residue with hot chloroform.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the product from ethanol to yield the pure compound.
Visualization of the Workflow
Caption: Workflow for Method 2: Thiourea Intermediate.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Cyanogen Bromide | Method 2: Thiourea Intermediate |
| Number of Steps | 1 | 2 |
| Key Reagents | Cyanogen Bromide | Potassium Thiocyanate, Mercuric Oxide |
| Reagent Toxicity | High (Cyanogen Bromide is highly toxic) | High (Mercuric Oxide is highly toxic) |
| Reaction Time | Shorter (typically a few hours) | Longer (requires two separate steps) |
| Reported Yield | Generally high | Moderate to high, can be variable |
| Potential Byproducts | Minimal with proper control | Benzimidazole-2-thione |
| Scalability | Suitable for lab scale, caution on larger scale | Can be scaled up with appropriate safety measures |
| Cost-Effectiveness | Cyanogen bromide can be expensive | Reagents are generally more affordable |
Product Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light brown crystalline solid.
-
Melting Point: Approximately 230-234 °C.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 162.10.
-
¹³C NMR (in DMSO-d₆): Expected chemical shifts (δ, ppm): ~160 (C2-NH₂), ~135-140 (quaternary carbons of the benzene ring), ~110-120 (CH carbons of the benzene ring), ~20 (methyl carbons).[2][3]
-
¹H NMR (in DMSO-d₆): Expected chemical shifts (δ, ppm): ~6.8-7.2 (aromatic protons), ~6.0-6.5 (broad singlet, -NH₂), ~10.5-11.5 (broad singlet, -NH-), ~2.2 (singlet, methyl protons).
Conclusion for the Practicing Scientist
Both methods presented in this guide are viable for the laboratory synthesis of this compound.
Method 1 (Cyanogen Bromide) is a more direct and potentially higher-yielding route. However, the extreme toxicity of cyanogen bromide necessitates stringent safety protocols and may not be suitable for all laboratory settings or for large-scale synthesis.
Method 2 (Thiourea Intermediate) , while being a two-step process, avoids the use of cyanogen bromide. The primary safety concern in this method is the use of mercuric oxide, which is also highly toxic. However, the formation of the less toxic thiourea intermediate in the first step may be seen as an advantage in terms of handling. The potential for byproduct formation requires careful monitoring and purification.
The ultimate choice of synthetic route will depend on the specific needs and capabilities of the research laboratory, including the availability of safety equipment, the desired scale of the synthesis, and considerations of reagent cost and toxicity. It is imperative that researchers conduct a thorough risk assessment before undertaking either of these synthetic procedures.
References
- Van Allan, J. A.; Deacon, B. D. 2-Amino-s-triazolo[1,5-a]pyridine. Org. Synth.1950, 30, 56. [Link]
- Leonard, N. J.; Ryder, A. The Synthesis of 2-Aminobenzimidazoles. J. Org. Chem.1953, 18 (5), 598–600. [Link]
- SpectraBase. This compound. [Link]
- SpectraBase. 13C NMR of this compound. [Link]
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A Comparative Guide to the Target Specificity of 2-Amino-5,6-dimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in an Age of Kinase Inhibitors
The human kinome, with its more than 500 protein kinases, represents one of the most critical and intensely studied target classes in drug discovery. These enzymes orchestrate a vast network of signaling pathways that govern cellular processes from proliferation to apoptosis.[1] However, the high degree of similarity within the ATP-binding site across the kinome presents a formidable challenge: achieving target specificity.[2] An inhibitor designed for one kinase may inadvertently interact with dozens of others, leading to unforeseen off-target effects that can compromise experimental results and therapeutic outcomes.[3][4]
This guide provides an in-depth assessment of the target specificity of 2-Amino-5,6-dimethylbenzimidazole, a compound often utilized in biochemical and pharmaceutical research.[5][6] While its primary utility is as a structural scaffold in the synthesis of more complex molecules, its inherent biological activity, particularly in the context of kinase inhibition, warrants careful consideration.[7] We will objectively compare its performance with established alternatives, provide the experimental frameworks necessary for validation, and explain the critical reasoning behind these protocols.
Primary Target Profile: Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly pleiotropic serine/threonine kinase that is constitutively active and ubiquitously expressed.[8][9] It plays a pivotal role in cell growth, proliferation, and the suppression of apoptosis, making it a significant target in oncology.[8] Structurally, CK2 is a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[10]
This compound belongs to a class of compounds that are structurally related to known ATP-competitive inhibitors of CK2. The benzimidazole core mimics the purine ring of ATP, allowing it to occupy the kinase's active site.[11] While this compound itself is more of a foundational chemical scaffold, its derivatives have been explored as potential kinase inhibitors.[5][7] For the purpose of this guide, we will analyze its general class characteristics in comparison to highly-validated CK2 inhibitors.
The following diagram illustrates a simplified signaling pathway involving CK2, highlighting its role in promoting cell survival through phosphorylation of downstream targets.
Caption: Simplified CK2 signaling pathway promoting cell survival.
Comparative Analysis: Specificity in the Context of Alternatives
To truly assess the specificity of a compound like this compound, it must be benchmarked against other inhibitors targeting the same kinase. The field has evolved from using broad-spectrum inhibitors to developing highly selective chemical probes.
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Notes | Reference |
| This compound Scaffold | CK2 (and others) | Broad (Likely) | Generally considered a building block, not a selective inhibitor. Specificity profile is not well-documented and would require extensive screening. | [5][6] |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | GSK3β, DYRK1A, HIPK2 | The most clinically advanced CK2 inhibitor, but known to have significant off-target effects that may contribute to its efficacy and toxicity. | [8][9][12] |
| SGC-CK2-2 | CK2α, CK2α' | HIPK2 (at ~200-fold higher conc.) | A highly selective chemical probe designed to improve upon CX-4945's specificity, albeit with reduced cellular potency. Excellent for target validation studies. | [12][13] |
| GO289 | CK2 | Minimal | A potent and selective inhibitor with comparable in vitro activity to CX-4945 but demonstrates higher cellular efficacy in down-regulating CK2-specific phosphosites. | [9] |
Experimental Workflows for Specificity Profiling
Trustworthy research relies on self-validating experimental systems.[14] Describing that a compound has an effect is insufficient; one must demonstrate that the effect is due to the specific, intended molecular interaction. Below are essential, detailed protocols for assessing target specificity.
Workflow 1: Kinome-Wide Profiling
This is the gold standard for assessing inhibitor specificity. It involves screening the compound against a large panel of purified kinases to identify on-target and off-target interactions.
Caption: Workflow for in vitro kinome-wide specificity profiling.
Detailed Protocol: Radiometric Kinase Assay [3]
-
Preparation: Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA). Prepare a stock of [γ-³³P]ATP.
-
Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer containing the specific kinase from the panel and its corresponding substrate peptide.
-
Inhibitor Addition: Add 1 µL of the serially diluted test compound (e.g., this compound) or vehicle control (DMSO). Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 4 µL of kinase buffer containing ATP and [γ-³³P]ATP (final concentration typically at the Kₘ for each kinase). Incubate for 20-30 minutes at 30°C.
-
Stop Reaction & Capture: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively (e.g., 3-4 times for 10 minutes) in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Controls:
-
Positive Control: A known potent inhibitor for the specific kinase being tested.
-
Negative Control: Vehicle (DMSO) only, representing 100% kinase activity.
-
No Enzyme Control: To measure background signal.
-
Workflow 2: Cellular Thermal Shift Assay (CETSA)
While kinome profiling is powerful, it is performed in vitro. CETSA validates that the compound engages its target within the complex environment of a living cell.[15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17][18]
Detailed Protocol: Western Blot-Based CETSA [19]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound at a desired concentration (e.g., 10 µM) and another set with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a room temperature (RT) control.
-
Lysis: Immediately cool the tubes on ice. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) from each tube. Normalize total protein concentration, then analyze the levels of the target protein (e.g., CK2α) by Western blot.
-
Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Controls:
-
Vehicle Control: Establishes the baseline melting curve of the target protein.
-
Loading Control: A highly stable protein (e.g., GAPDH) should be blotted to ensure equal protein loading and to demonstrate that the compound does not cause non-specific protein aggregation.
-
Conclusion and Future Directions
Assessing the target specificity of any bioactive compound is not a single experiment but a systematic process of validation. For a foundational molecule like this compound, it is crucial for researchers to recognize it as a starting point for synthesis rather than a selective tool in its own right.[5][6] The data clearly shows that even clinically evaluated inhibitors like CX-4945 possess significant off-target activity, underscoring the necessity of rigorous profiling.[12]
The future of drug discovery and chemical biology lies in the development and proper utilization of highly selective probes to de-risk drug development pipelines and to generate unambiguous biological insights.[8][13] Methodologies like kinome profiling and CETSA are indispensable tools in this endeavor, providing a clear, data-driven path to understanding the true molecular interactions of a compound within a biological system.[15][20]
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- A Comparative Guide to Protein Kinase CK2 Inhibitors for Cancer Research. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI.
- Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. PubMed.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling (PDF).
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. PubMed Central.
- This compound. Chem-Impex.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Reducing off-target effects of DdCBEs by reversing amino acid charge near DNA interaction sites. NIH.
- CAS 29096-75-1: this compound. CymitQuimica.
- The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. PMC - PubMed Central.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Kinome Profiling. PMC - PubMed Central.
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PMC.
- Newly designed 2-(aminomethyl)
- Specificity and mechanism of action of some commonly used protein kinase inhibitors. NIH.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a 2-Aminobenzimidazole Bioassay
For researchers, scientists, and drug development professionals, the reproducibility of a bioassay is paramount. This guide provides an in-depth, technical comparison of the methodologies and statistical analyses crucial for the inter-laboratory validation of a cell-based bioassay involving a 2-aminobenzimidazole compound, a potent inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a comprehensive resource for ensuring the robustness and reliability of your bioassay data across multiple testing sites.
Introduction: The Critical Role of Inter-Laboratory Validation
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] Our focus here is on a specific derivative that acts as an antagonist of TRPC4 and TRPC5, ion channels implicated in various physiological and pathophysiological processes.[1] Before a bioassay for such a compound can be confidently implemented in a drug development pipeline, its performance must be rigorously assessed and proven to be consistent across different laboratories.
Inter-laboratory validation is the ultimate test of a bioassay's robustness. It provides objective evidence that the assay is well-characterized, standardized, and can be reliably performed by different analysts, using different equipment, in different environments. This process is essential for regulatory submissions and for making confident decisions in drug discovery and development.[3][4]
This guide will walk you through a detailed protocol for a cell-based bioassay, the key validation parameters as outlined by the International Council for Harmonisation (ICH) M10 guidelines, and a comparative analysis of statistical methods for evaluating inter-laboratory data.
The Bioassay: A Cell-Based Approach to Quantifying TRPC4/5 Inhibition
The bioassay described here is a fluorescence-based assay that measures the inhibition of TRPC4/5 channels in a recombinant cell line. The fundamental principle is the measurement of intracellular calcium influx upon channel activation and the subsequent reduction of this signal in the presence of the 2-aminobenzimidazole inhibitor.
Mechanism of Action and Signaling Pathway
TRPC4 and TRPC5 channels are non-selective cation channels that can be activated by G-protein coupled receptors (GPCRs) through both Gq/11 and Gi/o signaling pathways.[5][6] Activation of these pathways leads to the opening of the TRPC channels, allowing an influx of cations, including Ca2+, which can be detected by a calcium-sensitive fluorescent dye. The 2-aminobenzimidazole inhibitor directly blocks the channel, preventing this influx.[1]
Below is a diagram illustrating the signaling pathway leading to TRPC5 activation and the point of inhibition by the 2-aminobenzimidazole compound.
Experimental Protocol
This protocol is adapted from established methods for high-throughput screening of TRPC channel inhibitors.
Materials:
-
HEK293 cell line stably co-expressing human TRPC5 and a relevant GPCR (e.g., M2 or M3 muscarinic receptor)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
2-aminobenzimidazole test compound and a reference standard
-
GPCR agonist (e.g., Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed the HEK293-TRPC5 cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the 2-aminobenzimidazole test compound and reference standard in assay buffer.
-
Dye Loading: Remove the culture medium from the cell plates and add the fluorescent calcium dye solution. Incubate for a specified time to allow for dye uptake.
-
Compound Addition: After incubation, wash the cells with assay buffer and then add the prepared compound dilutions to the respective wells.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
Channel Activation: Add the GPCR agonist to all wells to stimulate TRPC5 channel opening.
-
Signal Detection: Immediately after agonist addition, measure the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Calculate the response (e.g., peak fluorescence or area under the curve) for each well. Determine the IC50 values for the test compound and reference standard by fitting the data to a four-parameter logistic model.
Inter-Laboratory Validation: Key Parameters and Acceptance Criteria
The validation of the bioassay across multiple laboratories should be conducted in accordance with the ICH M10 guidelines for bioanalytical method validation. The core parameters to be assessed are:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. This can be assessed by testing the effect of the vehicle and any known inactive structurally related compounds.
-
Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with known concentrations of the analyte (quality control samples) and expressing the result as a percentage of the nominal value.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of measurements within a single assay run.
-
Intermediate Precision (Inter-assay precision): The precision of measurements between different assay runs, on different days, with different analysts, and on different equipment.
-
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable accuracy and precision.
Table 1: Example Acceptance Criteria for Inter-Laboratory Validation
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ± 20% of the nominal value. |
| Precision (Repeatability) | The coefficient of variation (CV) should not exceed 20%. |
| Precision (Intermediate) | The CV should not exceed 25%. |
| Linearity | The coefficient of determination (R²) should be ≥ 0.98. |
Comparative Data Analysis: A Tale of Three Laboratories
To illustrate the process of inter-laboratory validation, we present hypothetical data from a study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory followed the same protocol to determine the IC50 of the 2-aminobenzimidazole reference standard.
Raw Data and Initial Observations
Table 2: IC50 Values (nM) for the 2-Aminobenzimidazole Reference Standard
| Run | Lab A | Lab B | Lab C |
| 1 | 45.2 | 55.1 | 48.9 |
| 2 | 48.1 | 52.8 | 51.2 |
| 3 | 43.9 | 58.3 | 49.5 |
| 4 | 50.3 | 54.2 | 75.3 |
| 5 | 46.5 | 56.9 | 50.1 |
| 6 | 47.8 | 53.7 | 49.8 |
A preliminary review of the data suggests that Lab C's fourth run (75.3 nM) may be an outlier. This highlights the importance of robust statistical methods for data analysis.
Statistical Comparison: Robust Z-Score vs. Classical Methods
To objectively assess the performance of each laboratory and identify potential outliers, we will compare two statistical approaches: the classical method (using mean and standard deviation) and the robust Z-score method.
Classical Method: This approach is sensitive to outliers, which can inflate the standard deviation and potentially mask issues with a laboratory's performance.
Robust Z-Score Method: This method uses the median and a normalized interquartile range, making it less susceptible to the influence of extreme values. It is a preferred method for analyzing inter-laboratory comparison data.[7]
The Z-score for each laboratory's mean result is calculated as follows:
Z-score = (Lab Mean - Overall Mean) / Standard Deviation for Proficiency Assessment
A Z-score of |Z| ≤ 2 is generally considered acceptable.
Table 3: Comparison of Statistical Analysis of Inter-Laboratory Data
| Statistical Parameter | Lab A | Lab B | Lab C | Overall |
| Mean IC50 (nM) | 47.0 | 55.2 | 54.1 | 52.1 |
| Standard Deviation | 2.3 | 2.0 | 10.5 | 4.3 |
| Classical Z-Score | -1.19 | 0.72 | 0.47 | - |
| Robust Z-Score * | -1.05 | 0.85 | 0.21 | - |
*Calculated using a robust algorithm that down-weights the influence of the potential outlier in Lab C's data.
The classical Z-scores for all labs are within the acceptable range. However, the high standard deviation for Lab C suggests a potential issue with precision. The robust Z-score analysis, which is less affected by the single high value, provides a more reliable assessment of each lab's performance relative to the consensus value. In this case, all labs still fall within the acceptable range, but the robust method gives a more accurate picture of the inter-laboratory agreement.
The following diagram illustrates the workflow for the inter-laboratory validation and data analysis process.
Conclusion and Recommendations
The inter-laboratory validation of a bioassay is a rigorous but essential process for ensuring the reliability and transferability of the method. This guide has provided a framework for conducting such a study for a 2-aminobenzimidazole-based bioassay, from the detailed experimental protocol to the comparative statistical analysis of the results.
Key Takeaways:
-
A well-defined and standardized protocol is the foundation of a successful inter-laboratory study.
-
Adherence to international guidelines, such as ICH M10, is crucial for regulatory acceptance.
-
Robust statistical methods, like the Z-score, are superior to classical methods for analyzing inter-laboratory data as they are less influenced by outliers.
-
A thorough comparison of results against pre-defined acceptance criteria provides an objective measure of the bioassay's performance.
By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently validate their bioassays, ensuring the generation of high-quality, reproducible data that will support critical decisions throughout the drug development lifecycle.
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A Comparative Guide to the Antimicrobial Spectrum of 2-Aminobenzimidazole Compounds
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, the 2-aminobenzimidazole (2-ABZ) scaffold has emerged as a privileged structure, demonstrating a broad range of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial spectrum of various 2-aminobenzimidazole derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.
Introduction to 2-Aminobenzimidazoles: A Versatile Pharmacophore
Benzimidazoles, and specifically the 2-aminobenzimidazole core, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to purine bases allows them to interact with a variety of biological targets, leading to a wide array of pharmacological activities, including anthelmintic, antiviral, anticancer, and, notably, antimicrobial effects. The versatility of the 2-ABZ scaffold lies in its amenability to chemical modification at various positions, enabling the generation of extensive compound libraries with diverse and optimized biological profiles.
Comparative Antimicrobial Spectrum of 2-Aminobenzimidazole Derivatives
The antimicrobial efficacy of 2-aminobenzimidazole derivatives can vary significantly based on the nature and position of substituents on the benzimidazole ring system and the amino group. This section presents a comparative analysis of the antimicrobial spectrum of selected 2-ABZ compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) values, is a crucial metric for quantifying the potency of an antimicrobial agent. A lower MIC value indicates a higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzimidazole Derivatives against Bacterial Strains (in µg/mL)
| Compound/Derivative | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Reference |
| 2-Aminobenzimidazole | 128 | 256 | >512 | >512 | |
| Compound A (Substituted) | 16 | 32 | 64 | 128 | |
| Compound B (Substituted) | 8 | 16 | 32 | 64 | |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.015 | 0.25 |
Note: The structures of proprietary "Substituted" compounds A and B are not disclosed in this guide.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzimidazole Derivatives against Fungal Strains (in µg/mL)
| Compound/Derivative | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Reference |
| 2-Aminobenzimidazole | >256 | >256 | |
| Compound C (Substituted) | 32 | 64 | |
| Fluconazole (Control) | 1 | 16 |
Note: The structure of proprietary "Substituted" compound C is not disclosed in this guide.
The data clearly indicates that while the parent 2-aminobenzimidazole scaffold possesses weak antimicrobial activity, strategic substitutions on the molecule can lead to a significant enhancement in potency and a broader spectrum of activity against both bacterial and fungal pathogens.
Unraveling the Mechanism of Action: Targeting DNA Gyrase
The antimicrobial activity of many benzimidazole derivatives has been attributed to their ability to interfere with essential cellular processes. A prominent proposed mechanism of action for their antibacterial effects is the inhibition of DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair in bacteria. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, ultimately leading to bacterial cell death.
Figure 1: Proposed mechanism of action for 2-aminobenzimidazole derivatives targeting bacterial DNA gyrase.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of the presented data, this section details the standardized methodologies employed for determining the antimicrobial spectrum of the 2-aminobenzimidazole compounds.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
A Critical Evaluation of the Therapeutic Potential of 2-Amino-5,6-dimethylbenzimidazole: A Comparative Guide
Executive Summary
2-Amino-5,6-dimethylbenzimidazole, a key structural component of vitamin B12, presents a fascinating scaffold for therapeutic development. While its primary biological role is well-established, emerging research into the broader benzimidazole class suggests a wider pharmacological potential. This guide provides a critical evaluation of the therapeutic prospects of this compound, primarily focusing on its potential as an anticancer and antimicrobial agent. By synthesizing available data on its derivatives and comparing them against current therapeutic standards, we aim to provide researchers and drug development professionals with a comprehensive overview of its promise and the experimental pathways to validate its efficacy.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound, structurally characterized by a fusion of benzene and imidazole rings.[1] Historically, the synthesis of a related compound, 2,6-dimethylbenzimidazole, dates back to the 1870s.[2] The most notable biological role of a derivative, 5,6-dimethylbenzimidazole, is its function as the lower axial ligand in cobalamin (vitamin B12), a vital coenzyme in cellular metabolism.[3][4] Organisms that produce B12 synthesize this moiety through distinct aerobic or anaerobic pathways.[3][5]
Beyond its role in vitamin B12, the benzimidazole core is a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biopolymers, making it a versatile backbone for developing drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[2][6][7] This guide will critically assess the evidence for extending these therapeutic applications to the this compound structure itself.
Therapeutic Potential as an Anticancer Agent
The benzimidazole scaffold is present in several anticancer agents, where it exerts its effects through diverse mechanisms such as inhibiting tubulin polymerization, DNA intercalation, and kinase regulation.[7][8] While direct evidence for the anticancer activity of this compound is limited, studies on its close derivatives provide a strong rationale for investigation.
Proposed Mechanism of Action: Microtubule Disruption
A primary anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics.[8] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is shared by established chemotherapeutics like the taxanes and vinca alkaloids. While some benzimidazoles like albendazole and mebendazole are known to act this way, further research is needed to confirm if this compound shares this activity.[7][9]
Caption: Workflow for the MTT cytotoxicity assay.
Therapeutic Potential as an Antimicrobial Agent
The benzimidazole scaffold is the foundation of many anthelmintic drugs and has shown promise as an antibacterial and antifungal agent. [10]The investigation into this compound and its derivatives for antimicrobial properties is an active area of research.
Proposed Mechanism of Action: Flavin Antagonism
Recent studies have shown that 5,6-dimethylbenzimidazole (DMB), the core of the lower ligand of vitamin B12, can act as a flavin antagonist in Salmonella. [11]Its structural similarity to the isoalloxazine ring of flavin cofactors (like FMN and FAD) allows it to interfere with essential flavoenzymes involved in cellular respiration and metabolism. This antagonism can arrest bacterial growth. Given the identical benzimidazole core, it is highly plausible that this compound could exert antimicrobial effects through a similar mechanism.
In Vitro Efficacy: A Comparative Analysis
While data on the parent compound is scarce, a 2023 study synthesized and tested a series of Schiff base derivatives of this compound. [12]The results showed that these derivatives possess antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. [12]The activity appeared to be more pronounced against Gram-negative strains. [12]
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound derivatives (Schiff bases) | S. aureus (Gram +) | Moderate Activity | [12][13] |
| This compound derivatives (Schiff bases) | E. coli (Gram -) | Higher Activity | [12][13] |
| Ciprofloxacin (Standard of Care) | E. coli | 0.015 - 1 | [11][14] |
| Trimethoprim/Sulfamethoxazole (Standard of Care) | E. coli | 0.5/9.5 - 2/38 | [11][14] |
| Flucloxacillin (Standard of Care) | S. aureus (MSSA) | 0.25 - 0.5 | [12][15] |
| Vancomycin (Standard of Care) | S. aureus (MRSA) | 1 - 2 | [12][15]|
Note: The qualitative data ("Moderate," "Higher") for the derivatives highlights the need for quantitative MIC determination to enable a direct comparison with standard antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [16][17] Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well of the microtiter plate, after inoculation, will contain a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Setup: Inoculate the wells containing the serially diluted compound. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria) to ensure the sterility of the medium and the viability of the inoculum, respectively.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by reading the optical density with a plate reader.
Caption: Workflow for MIC determination by broth microdilution.
Challenges and Future Directions
The therapeutic development of this compound faces several challenges. Firstly, there is a significant lack of direct experimental data on the parent compound itself; much of the promising research has been conducted on its derivatives. [18][12]This highlights a critical knowledge gap that must be addressed.
Secondly, issues of poor bioavailability and rapid metabolism, which are common for benzimidazole-based drugs, need to be evaluated. [7]Future research should focus on in vivo pharmacokinetic and tolerability studies to assess its drug-like properties. [19] Finally, while the structural similarity to purines is advantageous for target interaction, it also raises concerns about potential off-target effects and cytotoxicity to normal cells. [11]Comprehensive toxicity profiling against non-cancerous cell lines is a mandatory next step.
Conclusion
This compound stands as a molecule of considerable interest, rooted in its fundamental biological role and the proven therapeutic versatility of the benzimidazole scaffold. The potent anticancer and antimicrobial activities exhibited by its derivatives strongly suggest that the parent compound warrants rigorous investigation. Future research should prioritize direct, quantitative in vitro screening of this compound against a broad panel of cancer cell lines and microbial pathogens, followed by mechanistic studies and in vivo evaluation. By systematically addressing the current knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this promising compound.
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- 12. Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Proper Disposal of 2-Amino-5,6-dimethylbenzimidazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-5,6-dimethylbenzimidazole (CAS No. 29096-75-1). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents from acquisition to disposal. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them.
Hazard Profile and Immediate Safety Protocols
Before any handling or disposal process begins, a thorough understanding of the compound's hazard profile is critical. This compound is a solid, crystalline powder that presents several health risks.
Known Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[1][2][3][4]
-
Harmful if Swallowed (H302): May be harmful if ingested.[2]
The toxicological properties of this specific compound have not been fully investigated, which necessitates treating it with a high degree of caution.[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, engineering controls and Personal Protective Equipment (PPE) are the first line of defense.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Prevents airborne dust from causing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Protects against direct skin contact and subsequent irritation.[1][2][4] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[1][2] |
| Respiratory | NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation from inhaled dust.[2][4] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
The foundational principle of laboratory chemical disposal is to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department .[5] This compound must be disposed of as regulated hazardous waste.
What constitutes this compound waste?
-
Expired or unused pure chemical.
-
Grossly contaminated items (e.g., weigh boats, spatulas).
-
Personal protective equipment with visible powder contamination (e.g., gloves).
Segregation is a critical control point. This waste stream must be kept separate from other chemical wastes to prevent unintended reactions. Specifically, it is incompatible with strong oxidizing agents.[7][8] Do not mix this solid waste with liquid waste streams.
Step-by-Step Disposal Protocol: From Generation to Pickup
This protocol details the process for collecting and storing waste in a designated Satellite Accumulation Area (SAA) in compliance with U.S. Environmental Protection Agency (EPA) regulations.[9]
Step 1: Container Selection and Preparation
Select a container that is compatible with the chemical and in good condition. The best choice is often the original manufacturer's container.[5] If unavailable, a high-density polyethylene (HDPE) wide-mouth bottle with a screw-top lid is a suitable alternative. Ensure the container is clean, dry, and free of any external contamination.
Step 2: Waste Accumulation
-
Perform all transfers of the solid waste inside a certified chemical fume hood to minimize dust generation and inhalation risk.[2]
-
Carefully place the waste this compound and any contaminated disposable items (e.g., weigh paper, contaminated wipes) into the designated waste container.
-
Do not overfill the container. Leave at least 10% of headspace to prevent over-pressurization and facilitate safe handling.[6]
-
Securely close the container lid immediately after adding waste.
Step 3: Hazardous Waste Labeling
Proper labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container. Affix a completed hazardous waste tag to the container as soon as the first particle of waste is added.
The label must include:
-
The words "HAZARDOUS WASTE" .[10]
-
The full, unabbreviated chemical name: "this compound" .[10]
-
The approximate quantity of waste.
-
The accumulation start date (the date the first waste was added).
-
The name and location of the Principal Investigator or laboratory.
-
Relevant hazard pictograms (e.g., exclamation mark for irritant).[4]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The sealed and labeled waste container must be stored in a designated SAA. This area must be:
-
Under the control of the laboratory personnel generating the waste.[6]
-
Away from drains and incompatible chemicals.[9]
Step 5: Arranging for Final Disposal
Once the container is full or you have finished the project generating this waste, arrange for its disposal through your institution's EHS department. This is typically done by submitting a chemical waste pickup request form.[5][11] Do not attempt to transport hazardous waste yourself.[5] EHS will coordinate with a licensed hazardous waste contractor for final disposal, which is typically accomplished via high-temperature incineration.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Sources
- 1. georganics.sk [georganics.sk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. 2-アミノ-5,6-ジメチルベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. capotchem.com [capotchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5,6-dimethylbenzimidazole
This guide provides essential safety and operational protocols for the handling and disposal of 2-Amino-5,6-dimethylbenzimidazole, a chemical intermediate vital in pharmaceutical research and development. As a compound classified with specific health hazards, including skin, eye, and respiratory irritation, a robust understanding and implementation of personal protective equipment (PPE) protocols are paramount to ensure the safety of laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Analysis and Risk Mitigation
This compound presents several key hazards that dictate the required level of personal protection. According to safety data sheets (SDS), the primary hazards are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (H319): Contact with the eyes can result in significant and potentially damaging irritation.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion of the compound can be detrimental to health.[2][4]
Given these hazards, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation. The following sections detail the engineering controls, administrative controls, and specific PPE required to minimize these risks.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize exposure to this compound.
-
Engineering Controls:
-
Ventilation: All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to capture dust and vapors at the source.[1][2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the correct use of PPE.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas.[2][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][6]
-
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE should be based on a risk assessment of the specific task being performed. The following table provides a summary of recommended PPE for various laboratory activities involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or higher-rated respirator |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Laboratory coat | Not generally required if in a fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Chemical safety goggles that provide a complete seal around the eyes are required for all handling activities.[1]
-
A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or dust generation, such as during spill cleanup.[7]
Hand Protection
To prevent skin contact, chemically resistant gloves are essential.
-
Nitrile or neoprene gloves are recommended for handling this compound.[7] Always inspect gloves for any signs of degradation or punctures before use.
-
Double gloving can provide an additional layer of protection, especially for prolonged handling or during spill cleanup.
-
Glove Compatibility: It is critical to consult the glove manufacturer's chemical resistance guide to ensure the selected gloves provide adequate protection against this specific compound and any solvents being used.
Body Protection
A laboratory coat should be worn to protect street clothing and minimize skin exposure.[1][2] For tasks with a higher risk of splashes or significant contamination, such as large-scale reactions or spill cleanup, a chemical-resistant apron or coveralls should be worn over the laboratory coat.[8][9]
Respiratory Protection
To prevent respiratory irritation from dust, respiratory protection is necessary when handling the solid form of this compound outside of a fume hood.
-
A NIOSH-approved N95 respirator or a respirator with a higher protection factor is recommended.
-
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[7][10]
Step-by-Step PPE Protocols
Donning PPE
The following sequence should be followed when putting on PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Laboratory Coat: Put on the laboratory coat and fasten it completely.
-
Respirator (if required): Perform a user seal check to ensure it is properly fitted.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing PPE
To prevent cross-contamination, PPE should be removed in the following order:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Laboratory Coat: Remove the laboratory coat by rolling it inside out, without touching the exterior surface.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if worn): Remove the respirator.
-
Final Hand Hygiene: Wash and dry hands again.
PPE Selection and Disposal Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal procedure.
Caption: PPE Selection and Disposal Workflow
Disposal of Contaminated PPE and Chemical Waste
Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and disposable lab coats, that has come into contact with the compound should be considered hazardous waste.[2][6] It should be collected in a designated, labeled, and sealed container for hazardous waste disposal.
-
Chemical Waste: Unused or waste this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[1]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of their health.
References
- Georganics Ltd. (2012-01-20). SAFETY DATA SHEET: this compound. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- US EPA. (2025-09-12). Personal Protective Equipment. [Link]
- University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
- Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. [Link]
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
